molecular formula C29H48O B1670223 Fucosterol CAS No. 18472-36-1

Fucosterol

Cat. No.: B1670223
CAS No.: 18472-36-1
M. Wt: 412.7 g/mol
InChI Key: OSELKOCHBMDKEJ-VEVYEIKRSA-N
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Description

Fucosterol (C₂₉H₄₈O) is a prominent phytosterol predominantly isolated from brown algae species such as Sargassum , Ecklonia , and Undaria pinnatifida . This white, needle-like crystal is characterized by a melting point of 124°C and is insoluble in water, slightly soluble in ethanol and acetone, and soluble in non-polar organic solvents . In research settings, this compound has demonstrated a wide spectrum of bioactivities, making it a compound of significant interest for multiple fields of study. Its potential anti-cancer properties have been observed in studies on various cell lines, including cervical (HeLa), lung (A549, SK-LU-1), and colon (HT29) cancers, where it induces apoptosis and cell cycle arrest . Mechanistic studies suggest these effects are mediated through the inhibition of key signaling pathways, such as PI3K/Akt/mTOR and the Raf/MEK/ERK cascade . Furthermore, this compound exhibits potent anti-inflammatory effects by inhibiting the production of nitric oxide, TNF-α, and IL-6 in macrophages, achieved through the suppression of the NF-κB and p38 MAPK pathways . Additional research avenues for this compound include metabolic and neuroprotective studies. It has shown antidiabetic potential by inhibiting enzymes like aldose reductase and α-glucosidase, and may aid in managing high cholesterol by competing with dietary cholesterol for absorption . Recent investigations also point to its protective effects against skeletal muscle atrophy by regulating the Akt/mTOR/FoxO3α signaling pathway, and its antioxidant activity via the upregulation of the Nrf2/HO-1 pathway . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or human consumption purposes. Researchers are encouraged to consult the available scientific literature, including Jiang et al. (2018), Mao et al. (2019), and other cited works, for detailed experimental protocols and findings .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18472-36-1

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1

InChI Key

OSELKOCHBMDKEJ-VEVYEIKRSA-N

SMILES

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

Isomeric SMILES

CC=C(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C

Canonical SMILES

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

Appearance

Solid powder

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(24E)-24-N-propylidenecholesterol
24-isoethylidenecholest-5-en-3 beta-ol,delta(5)-avenasterol
24Z-ethylidenecholest-5-en-3B-ol
28-isofucosterol
delta(5)-avenasterol
fucosterol
fucosterol, (3beta)-isomer
fucosterol, 28-(14)C-labeled cpd, (E)-isomer
stigmasta-5,24-dien-3 beta-ol

Origin of Product

United States

Foundational & Exploratory

fucosterol vs. beta-sitosterol structural differences

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Fucosterol vs. Beta-Sitosterol: Structural Divergence, Biosynthetic Origins, and Analytical Differentiation Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Discovery Professionals

Executive Summary

This technical guide delineates the precise structural, biosynthetic, and functional distinctions between This compound (the characteristic sterol of Phaeophyceae/brown algae) and


-Sitosterol  (the dominant phytosterol of terrestrial vascular plants). While both share the stigmastane skeleton, their divergence at the C-24 position—an ethylidene  group in this compound versus a saturated ethyl  group in 

-sitosterol—dictates profound differences in membrane intercalation, metabolic fate, and pharmacological potential. This guide provides a self-validating framework for identifying, purifying, and utilizing these sterols in advanced research.

Molecular Architecture & Stereochemistry

The core distinction lies in the saturation status and stereochemistry of the side chain at Carbon-24. This single modification alters the hydrophobicity, planarity, and electronic signature of the molecule.

Structural Comparison
FeatureThis compound

-Sitosterol
IUPAC Name (3$\beta$,24E)-Stigmasta-5,24(28)-dien-3-olStigmast-5-en-3

-ol
Molecular Formula


Molecular Weight 412.69 g/mol 414.71 g/mol
Unsaturation Di-unsaturated (

and

)
Mono-unsaturated (

)
C-24 Substituent Ethylidene (=CH-CH

)
Ethyl (-CH

-CH

)
Stereochemistry 24E (Trans-ethylidene)24R (Chiral center)
The "Ethylidene" Factor

In this compound, the double bond between C-24 and C-28 (also referred to as C-24


) locks the side chain into a rigid planar configuration. This geometric constraint (specifically the E-isomer) prevents the free rotation observed in the saturated ethyl side chain of 

-sitosterol.
  • Implication: The rigid side chain of this compound disrupts membrane packing differently than the flexible side chain of

    
    -sitosterol, often leading to distinct effects on membrane fluidity and permeability.
    

Spectroscopic Identification (Self-Validating Protocol)

Accurate differentiation requires high-resolution NMR. The following diagnostic peaks serve as a "fingerprint" to validate purity and identity.

Diagnostic H-NMR Shifts (400-600 MHz, CDCl )
Proton PositionThis compound (

ppm)

-Sitosterol
(

ppm)
Differentiation Logic
H-6 (Olefinic) 5.35 (d)5.35 (d)Non-diagnostic (Core skeleton identical).
H-28 (Olefinic) 5.18 - 5.20 (q, J=6.8 Hz) Absent Primary Diagnostic. The quartet confirms the ethylidene proton.
H-29 (Methyl) 1.57 - 1.60 (d, J=6.8 Hz) 0.81 - 0.85 (t)This compound's methyl is allylic (deshielded); Sitosterol's is aliphatic (shielded).
H-3 (Carbinol) 3.52 (m)3.52 (m)Non-diagnostic.
Diagnostic C-NMR Shifts (100-150 MHz, CDCl )
Carbon PositionThis compound (

ppm)

-Sitosterol
(

ppm)
Differentiation Logic
C-24 146.9 (Quaternary) 45.8 (Methine) Critical. sp

vs sp

hybridization.
C-28 115.5 (Methine) 23.1 (Methylene)Olefinic carbon in this compound.
C-29 13.212.0Slight shift due to allylic environment.

Biosynthetic Divergence

This compound is not merely a structural analog; in many pathways, it is the direct biosynthetic precursor to


-sitosterol. The conversion is catalyzed by a specific reductase enzyme that is absent or functionally distinct in brown algae.

Biosynthesis Cycloartenol Cycloartenol (Universal Precursor) Methylene 24-Methylene Cycloartanol Cycloartenol->Methylene Methylation (C-24) EthylideneLophenol 24-Ethylidene Lophenol Methylene->EthylideneLophenol Ring Modifications Isothis compound Isothis compound (24Z) EthylideneLophenol->Isothis compound 2nd Methylation This compound This compound (24E) (End Product in Brown Algae) Isothis compound->this compound Isomerization (Algae) Sitosterol Beta-Sitosterol (End Product in Higher Plants) Isothis compound->Sitosterol Reduction of C24(28)=C This compound->Sitosterol Reduction (Rare/Specific Plants) SMT SMT1 (Sterol Methyltransferase) Reductase DWF1 / DIM (Sterol C-24 Reductase) Isomerase Isomerase

Figure 1: Biosynthetic Bifurcation. The diagram illustrates the critical "Reductase" step (mediated by DWF1 homologs in plants) that reduces the C24(28) double bond. Brown algae lack the specific activity to efficiently reduce this bond, leading to the accumulation of this compound.

Structure-Activity Relationship (SAR)

The structural rigidity of the this compound side chain translates into unique biological activities.

Membrane Dynamics
  • 
    -Sitosterol:  The flexible ethyl side chain allows for efficient packing in the lipid bilayer, mimicking cholesterol's "ordering" effect but with slightly less efficiency due to the bulkier ethyl group.
    
  • This compound: The rigid ethylidene group creates a "kink" or planar obstruction. This often results in lower membrane ordering capacity compared to sitosterol, which can enhance membrane permeability in specific cancer cell lines, facilitating drug uptake.

Molecular Targets
TargetThis compound Activity

-Sitosterol Activity
Mechanistic Basis
BACE1 (Alzheimer's) High affinity inhibitionModerate/LowThe ethylidene side chain fits a hydrophobic pocket in BACE1 more precisely than the saturated ethyl group.
P-Glycoprotein (MDR) Potent inhibitorModerateThis compound modulates the transporter conformation, reversing multidrug resistance in cancer cells.
LXR Receptors AgonistAgonistBoth bind LXR, but this compound's metabolite (saringosterol) is a highly potent selective LXR

agonist.

Experimental Protocols

Extraction Workflow: this compound from Brown Algae (Ecklonia sp.)

Unlike terrestrial plants, algae require specific handling to disrupt the polysaccharide-rich cell wall.

  • Lyophilization: Freeze-dry algal biomass to <5% moisture. Grind to a fine powder (mesh 40).

  • Solvent Extraction: Extract with Ethanol:Water (80:20) or Methanol at room temperature for 24h. (Avoid high heat to prevent oxidation).

  • Saponification (Critical Step):

    • Evaporate solvent. Resuspend residue in 10% KOH in Ethanol .

    • Reflux at 80°C for 2 hours. This hydrolyzes steryl esters into free sterols.

  • Liquid-Liquid Partition:

    • Add water and extract the Unsaponifiable Matter (USM) with n-Hexane or Diethyl Ether (x3).

    • The aqueous phase contains soaps/salts; the organic phase contains sterols.

  • Purification:

    • Silica Gel Column: Elute with Hexane:Ethyl Acetate gradient (start 10:1

      
       5:1).
      
    • TLC Check: this compound

      
      
      
      
      
      0.35 (Hexane:EtOAc 4:1), visualized with Anisaldehyde-H
      
      
      SO
      
      
      (Violet spot).
Extraction Workflow: -Sitosterol from Plant Oils
  • Source: Vegetable oil deodorizer distillate (rich in free sterols).

  • Crystallization:

    • Dissolve distillate in Acetone:Methanol (4:1) .

    • Cool to -20°C. Sterols precipitate preferentially over fatty acids.

  • Recrystallization: Repeated crystallization from ethanol yields >90% purity.

References

  • Abdul, Q. A., et al. (2016). Health benefits of this compound from marine algae: A review. Chemical Biology & Drug Design.[1] Link

  • Popov, S., et al. (2019). Sterols of the Black Sea algae. Phytochemistry.[2][3][4] Link

  • Goad, L. J., & Akihisa, T. (1997). Analysis of Sterols.[2][3][5][6][7][8][9][10] Blackie Academic & Professional. (Standard reference for NMR shifts).

  • Benveniste, P. (2004). Biosynthesis and accumulation of sterols.[1][3][8][10] Annual Review of Plant Biology. Link

  • Jung, H. A., et al. (2013). Anti-Alzheimer and Antioxidant Activities of this compound. Biological and Pharmaceutical Bulletin. Link

Sources

Therapeutic Potential of Fucosterol in Alzheimer's Disease: A Multi-Target Directed Ligand (MTDL) Approach

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alzheimer’s Disease (AD) is multifactorial, characterized by cholinergic deficit, amyloid-


 (A

) aggregation, tau hyperphosphorylation, and neuroinflammation. Traditional "one-molecule, one-target" paradigms have largely failed in clinical translation. This technical guide evaluates Fucosterol (stigmasta-5,24(28)-dien-3

-ol), a phytosterol isolated from brown algae (Phaeophyceae), as a Multi-Target Directed Ligand (MTDL) .

Unlike generic antioxidants, this compound exhibits a specific, high-value pharmacodynamic profile: it acts as a Liver X Receptor (LXR-


) agonist , a non-competitive BACE1 inhibitor , and a modulator of the Nrf2/HO-1  axis. This guide details the mechanistic rationale, quantitative potency data, and validated experimental protocols for researchers investigating this compound.

Part 1: Chemical & Pharmacokinetic Profile

This compound is structurally distinct due to an ethylidene group at C-24. This structural rigidity influences its binding affinity to nuclear receptors and secretases.

Physicochemical Properties & BBB Permeability

For a CNS drug candidate, Blood-Brain Barrier (BBB) penetration is the gatekeeper metric. This compound exhibits favorable lipophilicity for passive diffusion, though solubility remains a formulation challenge.

PropertyValue / StatusClinical Implication
Molecular Weight 412.69 g/mol Compliant with Lipinski’s Rule of 5 (<500).
LogP (Lipophilicity) ~7.5 - 8.0High lipophilicity; requires lipid-based delivery (e.g., nanoliposomes).
QPlogBB -0.3Permeable. (Range -3.0 to 1.2 indicates BBB penetration).[1][2]
H-Bond Donors 1High membrane permeability.
Source Sargassum spp., Undaria pinnatifidaSustainable marine extraction.

Part 2: Multi-Target Mechanistic Profiling

This compound operates via three distinct but synergistic pathways.

The LXR- Agonist Mechanism (A Clearance)

This is the most distinct mechanism of this compound. Liver X Receptors (LXRs) regulate cholesterol homeostasis.[1][3][4][5][6]

  • Mechanism: this compound binds LXR-

    
    , inducing the transcription of ApoE , ABCA1 , and ABCG1 .[1][2][3][4]
    
  • Causality: Upregulation of ABCA1/G1 enhances the lipidation of ApoE. Lipidated ApoE binds soluble A

    
     with high affinity, facilitating its clearance across the BBB and degradation by microglia.
    
  • Differentiation: Unlike synthetic LXR agonists (e.g., T0901317), this compound does not induce hepatic steatosis (fatty liver), likely due to selective modulation or rapid metabolism.

Non-Competitive BACE1 Inhibition (Amyloidogenesis)
  • Target:

    
    -Secretase 1 (BACE1) is the rate-limiting enzyme in A
    
    
    
    production.[7]
  • Interaction: Molecular docking reveals this compound binds to the allosteric site (interacting with residues like Lys224), not the catalytic aspartate dyad.

  • Result: It stabilizes the enzyme in an inactive conformation, preventing APP cleavage without abolishing all substrate processing (reducing on-target toxicity).

Nrf2/HO-1 Activation (Oxidative Stress)[8]
  • Pathway: this compound promotes the dissociation of Nrf2 from Keap1. Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE).[8][9][10]

  • Output: Upregulation of Heme Oxygenase-1 (HO-1) and SOD, mitigating ROS-induced neuronal apoptosis.

Mechanistic Pathway Visualization

The following diagram illustrates the convergence of these pathways on Neuronal Survival.

Fucosterol_Mechanism cluster_extracellular Extracellular / Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound BACE1 BACE1 Enzyme This compound->BACE1 Inhibits (Non-competitive) Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Dissociates LXR LXR-β Receptor This compound->LXR Agonist Binding APP APP Ab_Agg Aβ Aggregation APP->Ab_Agg Amyloidogenesis Neuronal Survival Neuronal Survival Ab_Agg->Neuronal Survival Neurotoxicity BACE1->APP Cleaves (Blocked) Nrf2 Nrf2 (Free) Keap1_Nrf2->Nrf2 Release ARE ARE Promoter Nrf2->ARE Translocation LXR_RE LXR Response Element LXR->LXR_RE Translocation Genes_AntiOx HO-1, SOD, CAT ARE->Genes_AntiOx Transcription Genes_Lipid ABCA1, ApoE LXR_RE->Genes_Lipid Transcription Genes_AntiOx->Neuronal Survival Reduces ROS Genes_Lipid->Ab_Agg Promotes Clearance

Figure 1: Multi-target mechanism of this compound inhibiting amyloidogenesis via BACE1, promoting clearance via LXR-


, and reducing oxidative stress via Nrf2.

Part 3: Quantitative Efficacy Data

The following data summarizes potency values derived from in vitro enzymatic assays and molecular docking studies.

TargetActivity TypePotency (IC50 / Binding Energy)ComparatorReference
AChE Inhibition (Mixed)~5.86 - 29 µMGalantamine (Stronger)[1, 5]
BChE Inhibition~2.5 µMDonepezil[1, 5]
BACE1 Inhibition (Non-comp)IC50: ~10 - 20 µMOM99-2 (Synthetic)[2, 6]
BACE1 Binding Affinity-10.1 kcal/mol-[2]
A

Aggregation
InhibitionHigh (Qualitative ThT reduction)Curcumin[3]

Note: IC50 values vary by extraction purity and assay conditions. This compound is generally a moderate AChE inhibitor but a highly specific BACE1 and LXR modulator.

Part 4: Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized for this compound evaluation.

Protocol A: BACE1 FRET Inhibition Assay

This assay uses Fluorescence Resonance Energy Transfer (FRET) to measure the cleavage of a specific peptide substrate by BACE1.

Principle: A synthetic peptide mimics the APP


-cleavage site, tagged with a donor fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL). Cleavage separates the pair, restoring fluorescence.

Workflow:

  • Preparation: Dilute purified recombinant human BACE1 enzyme (1 U/mL) in reaction buffer (50 mM Sodium Acetate, pH 4.5).

  • Screening: Dissolve this compound in DMSO (Final DMSO < 1%). Prepare serial dilutions (0.1 µM to 100 µM).

  • Incubation: Mix 10 µL of this compound solution with 10 µL of BACE1 enzyme. Incubate at 25°C for 15 minutes to allow allosteric binding.

  • Initiation: Add 10 µL of FRET substrate (e.g., Rh-EVNLDAEFK-Quencher).

  • Measurement: Read fluorescence kinetics immediately at Ex/Em = 340/490 nm for 60 minutes.

  • Calculation: Plot slope (RFU/min) vs. log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol B: Molecular Docking (In Silico Validation)

Before wet-lab work, validate binding modes using specific PDB structures.

Target Selection:

  • BACE1: PDB ID 1FKN or 1W50 (Co-crystallized with inhibitor).

  • AChE: PDB ID 1EVE (Complex with Aricept).

Step-by-Step:

  • Ligand Prep: Download this compound SDF. Minimize energy using MM2 force field.

  • Protein Prep: Remove water molecules and native ligands from PDB structure. Add polar hydrogens and Kollman charges.

  • Grid Generation: Define a grid box centered on the active site (Asp32/Asp228 for BACE1) with dimensions 60x60x60 Å.

  • Docking: Run AutoDock Vina or Glide.

  • Analysis: Look for Hydrophobic interactions with Lys224 (BACE1) or Trp286 (AChE PAS). A binding energy < -9.0 kcal/mol indicates high affinity.

Experimental Workflow Diagram

Workflow cluster_insilico Phase 1: In Silico Screening cluster_invitro Phase 2: In Vitro Validation cluster_invivo Phase 3: In Vivo (Preclinical) PDB Select Target PDB (1FKN / 1EVE) Docking Molecular Docking (AutoDock Vina) PDB->Docking Hit Hit Validation (ΔG < -9 kcal/mol) Docking->Hit Enzyme Enzymatic Assay (FRET / Ellman) Hit->Enzyme Select Potent Hits Cell Cellular Assay (SH-SY5Y / Microglia) Enzyme->Cell Tox Cytotoxicity Check (MTT Assay) Cell->Tox Model AD Mouse Model (Aβ Infusion / Transgenic) Tox->Model Safe Dose Range Behavior Morris Water Maze (Spatial Memory) Model->Behavior Histology IHC Staining (Plaque Load / Gliosis) Model->Histology

Figure 2: Sequential workflow for validating this compound from computational prediction to behavioral analysis.

References

  • MDPI. (2021). Prospects of Marine Sterols against Pathobiology of Alzheimer’s Disease: Pharmacological Insights and Technological Advances.[1][11]Link

  • PubMed. (2016). Kinetics and molecular docking studies of this compound and fucoxanthin, BACE1 inhibitors from brown algae.Link

  • PubMed. (2020). This compound from Sargassum horridum as an amyloid-beta (Aβ1-42) aggregation inhibitor: in vitro and in silico studies.Link

  • Semantic Scholar. (2019). Deciphering Molecular Mechanism of the Neuropharmacological Action of this compound through Integrated System Pharmacology.Link

  • ResearchGate. (2018). This compound inhibits the cholinesterase activities and reduces the release of pro-inflammatory mediators.[12]Link

  • Frontiers. (2018). Highlights in BACE1 Inhibitors for Alzheimer’s Disease Treatment.Link

Sources

Marine Algae as Prime Sources of High-Purity Fucosterol: A Technical Whitepaper on Extraction, Purification, and Pharmacological Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fucosterol (stigmasta-5,24(28)-dien-3β-ol) is a unique, high-value phytosterol synthesized predominantly by marine brown algae (Phaeophyceae). Unlike terrestrial phytosterols, this compound features a distinct ethylidene group at C-24, conferring unique structural properties that translate into potent pharmacological activities. This whitepaper provides a comprehensive, self-validating technical guide for drug development professionals, detailing optimized extraction methodologies, structural purification protocols, and the molecular signaling pathways that underpin this compound's therapeutic efficacy.

Marine Algal Sources and Yield Optimization

Brown algae genera such as Sargassum, Ecklonia, and Undaria are the most prolific sources of this compound. In certain species, this compound constitutes between 83% and 97% of the total sterol content, making it the dominant lipid biomarker[1]. The accumulation and extractability of this compound are highly dependent on biological factors (species, harvesting season) and process-related parameters (solvent polarity, solid-to-liquid ratio, temperature)[1].

Table 1: Quantitative Extraction Parameters and Yields from Key Brown Algae Species

Algal SpeciesExtraction SolventOptimal ConditionsYield / Purity IndicatorsReference
Sargassum horneri70% Ethanol12 h extraction, repeated 3xCrude extract yield: 8.12 ± 0.26%[2]
Sargassum fusiforme90% Ethanol60°C, 4 h, 1:20 (w/v) ratioHigh recovery via orthorhombic optimization[3]
Ecklonia stoloniferaMethanolFractionated & HPLC purified99% purity (HPLC-UV)[4]
Sargassum tenerrimumMethanolRoom temp, exhaustive (1L x 3)200 mg hexane fraction from 5 g crude[5]

High-Purity Extraction and Isolation Protocol

To achieve pharmaceutical-grade purity (>98%), the extraction protocol must exploit the lipophilic nature of this compound while sequentially removing polar contaminants (such as alginates, fucoidans, and polyphenols) and structurally similar sterols. The following methodology represents a self-validating, step-by-step system integrating conventional partitioning with green extraction principles.

Step-by-Step Methodology: Hybrid Ultrasonic & Chromatographic Protocol

Step 1: Pre-treatment (Lyophilization & Milling)

  • Protocol: Harvested algal biomass is immediately washed, lyophilized (freeze-dried), and pulverized into a fine powder using a laboratory mill[1][2].

  • Causality: Fresh biomass contains high water content that impedes organic solvent penetration. Lyophilization preserves thermolabile compounds by avoiding heat degradation. Fine milling drastically increases the surface area-to-volume ratio, maximizing mass transfer during solvent extraction[1].

Step 2: Primary Solvent Extraction

  • Protocol: Suspend the pulverized biomass in 70-90% Ethanol at a 1:20 (w/v) solid-to-liquid ratio. Apply ultrasonication for 60 minutes at 40°C, followed by vacuum filtration[1][3][6].

  • Causality: Ethanol is selected as a green, medium-polarity solvent that efficiently solubilizes the lipophilic sterol while leaving highly polar macromolecular polysaccharides (like alginates) largely insoluble[1][6]. Ultrasonication induces acoustic cavitation, mechanically shearing the robust algal cell walls to enhance intracellular sterol release without requiring degrading high temperatures[1][6].

Step 3: Liquid-Liquid Partitioning

  • Protocol: Concentrate the ethanolic filtrate under reduced pressure to form a crude extract. Suspend the extract in distilled water and partition sequentially with n-hexane, chloroform, and ethyl acetate[5][7].

  • Causality: this compound's hydrocarbon skeleton makes it highly non-polar. It selectively partitions into the n-hexane fraction, effectively separating it from water-soluble polysaccharides and moderately polar polyphenols that remain in the aqueous and ethyl acetate phases[5][7].

Step 4: Chromatographic Purification

  • Protocol: Load the concentrated n-hexane fraction onto a silica gel column (60-120 mesh). Elute using a step gradient of n-hexane and ethyl acetate. Monitor the eluent fractions via Thin-Layer Chromatography (TLC)[1][5].

  • Causality: Silica gel provides a stationary phase that separates compounds based on subtle differences in polarity. The gradient elution slowly increases mobile phase polarity, sequentially eluting less polar lipids before the target sterol, ensuring high resolution from structurally similar sterols like saringosterol or brassicasterol[3][5].

Step 5: Crystallization & Analytical Validation (Self-Validating Step)

  • Protocol: Pool the this compound-rich fractions, evaporate the solvent, and recrystallize the residue using cold methanol to yield a white powder[7]. Validate the batch using HPLC-UV (Kinetex C18 column, 210 nm detection) and ESI-QTOF MS[5][7].

  • Causality: Recrystallization exploits the temperature-dependent solubility curve of this compound, forcing it to precipitate into a highly ordered crystalline lattice, achieving >98% purity[7]. The integrated HPLC-UV analysis confirms a specific retention time (~8.5 min), while MS and NMR verify the unique C-24 ethylidene structural integrity, ensuring batch-to-batch consistency for downstream assays[4][5][7].

ExtractionWorkflow Biomass Algal Biomass (Sargassum/Ecklonia) Pretreatment Pre-treatment (Lyophilization & Milling) Biomass->Pretreatment Extraction Ultrasonic Extraction (70-90% EtOH) Pretreatment->Extraction Partitioning Liquid-Liquid Partitioning (n-Hexane Fraction) Extraction->Partitioning Chromatography Silica Gel Column (Hexane:EtOAc Gradient) Partitioning->Chromatography Crystallization Recrystallization (Cold Methanol) Chromatography->Crystallization Purethis compound High-Purity this compound (>98% HPLC) Crystallization->Purethis compound

Step-by-step workflow for high-purity this compound extraction from brown algae.

Pharmacological Mechanisms and Signaling Pathways

This compound is a multi-target bioactive compound. Its therapeutic potential in neuroprotection, anti-inflammation, and oncology is mediated by its interaction with specific receptors and intracellular signaling cascades, making it a prime candidate for drug development[8][9].

Anti-Inflammatory & Antioxidant Modulation

This compound exhibits potent anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α). It achieves this by inhibiting the Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (including p38, ERK, and JNK)[9][10]. Molecular docking studies confirm that this compound directly engages with IL-1β and IL-6 via hydrophobic interactions, stabilizing the ligand-binding sites to inhibit their activity[10]. Concurrently, this compound activates the Nrf2/HO-1 pathway, upregulating the cellular antioxidant defense system to neutralize reactive oxygen species (ROS)[2][9].

Neuroprotection via Network Pharmacology

In silico and system pharmacology studies reveal that this compound exhibits a high binding affinity for critical neuro-regulators, including the Tropomyosin receptor kinase B (TrkB) and Toll-like receptors (TLR2/4)[8]. By targeting TrkB, this compound acts as a brain-derived neurotrophic factor (BDNF) mimetic. This interaction subsequently activates the PI3K/Akt signaling pathway, which is intimately associated with promoting neuronal survival and preventing neurodegeneration in models of Alzheimer's and Parkinson's diseases[8][9].

Oncology & Apoptosis Regulation

In the context of non-small cell lung cancer (NSCLC), network pharmacology identifies the Growth Factor Receptor-Bound Protein 2 (GRB2) as a primary target for this compound[11]. By interacting with GRB2, this compound suppresses the downstream Raf/MEK/ERK signaling cascade. This suppression leads to the negative regulation of cell proliferation and the induction of apoptosis in cancer cells[11]. Furthermore, in hepatocellular carcinoma (HCC), this compound successfully docks with hub genes such as ESR1, TNF, and SRC, highlighting its broad-spectrum anti-cancer potential[12].

SignalingPathways cluster_inflammation Anti-Inflammatory cluster_neuro Neuroprotection cluster_cancer Anti-Cancer (NSCLC) This compound This compound NFkB NF-κB / MAPK (Inhibition) This compound->NFkB Nrf2 Nrf2 / HO-1 (Activation) This compound->Nrf2 TrkB TrkB / TLR4 (Binding) This compound->TrkB GRB2 GRB2 Target (Binding) This compound->GRB2 Cytokines ↓ IL-6, IL-1β, TNF-α NFkB->Cytokines Nrf2->Cytokines PI3K PI3K / Akt (Activation) TrkB->PI3K Survival Neuronal Survival PI3K->Survival Raf Raf / MEK / ERK (Suppression) GRB2->Raf Apoptosis ↑ Apoptosis Raf->Apoptosis

This compound's multi-target modulation of inflammatory, neurological, and oncological pathways.

References

  • natural sources and abundance of this compound in marine algae - Smolecule.
  • Deciphering Molecular Mechanism of the Neuropharmacological Action of this compound through Integrated System Pharmacology and In Silico Analysis - PMC.
  • optimizing this compound extraction yield
  • Exploration in the mechanism of this compound for the treatment of non-small cell lung cancer based on network pharmacology and molecular docking - PMC.
  • Extraction of High-Value Chemicals and Bioactives
  • This compound's modulatory effects on interleukin-6 and interleukin-1β: insights from molecular docking and lipopolysaccharide-induced HEK293 cells and zebrafish embryos - Fisheries and Aqu
  • Summary of this compound's In Vitro Biological Activities - Smolecule.
  • This compound Isolated from Dietary Brown Alga Sargassum horneri Protects TNF-α/IFN-γ-Stimulated Human Dermal Fibroblasts Via Regulating Nrf2/HO-1 and NF-κB/MAPK P
  • Isolation of Stigmast-5,24-dien-3-ol from marine brown algae Sargassum tenerrimum and its Antipred
  • In silico and network pharmacology analysis of this compound: a potent anticancer bioactive compound against HCC - PubMed.
  • Comprehensive technology for extracting this compound, saringosterol and polyccharides
  • Phytosterols in Seaweeds - Encyclopedia.pub.

Sources

Fucosterol: Molecular Targets and Signaling Modulation in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development

Executive Summary

Fucosterol (24-ethylidene cholesterol) is a stigmasterol derivative isolated principally from marine brown algae (Phaeophyceae). Unlike generic phytosterols, this compound exhibits a unique ethylidene side chain that confers high specificity for key oncogenic kinases and nuclear receptors. This guide delineates the precise molecular mechanisms by which this compound reprograms cancer cell signaling, focusing on the PI3K/Akt/mTOR and MAPK/ERK axes, and provides validated protocols for interrogating these targets in preclinical models.

Part 1: Molecular Signaling Architecture

This compound does not act as a mono-target agent; rather, it functions as a pleiotropic modulator that simultaneously dismantles survival signaling and engages apoptotic machinery.

1.1 The Dual-Inhibition Mechanism

The compound’s primary efficacy stems from its ability to cross-talk between the PI3K and MAPK pathways.

  • PI3K/Akt/mTOR Axis: this compound acts upstream to inhibit the phosphorylation of PI3K (p85 subunit), effectively cutting off the supply of PIP3 required for Akt recruitment. This leads to the dephosphorylation of mTOR and p70S6K, halting protein synthesis and cell proliferation.

  • MAPK/ERK Axis: It targets the GRB2-SOS-Ras complex, preventing the phosphorylation of Raf-1, MEK1/2, and ERK1/2. This blockade is critical in preventing nuclear translocation of transcription factors (e.g., c-Fos, c-Jun) that drive metastasis.

  • Mitochondrial & ER Stress: this compound triggers a surge in Reactive Oxygen Species (ROS), which induces Endoplasmic Reticulum (ER) stress. This stress response upregulates CHOP and GRP78 , while simultaneously depolarizing the mitochondrial membrane (

    
    ), causing the release of Cytochrome c.
    
1.2 Visualization of Signaling Pathways

The following diagram maps the signal transduction cascades modulated by this compound, highlighting the transition from survival to apoptosis.

Fucosterol_Signaling cluster_input Extracellular / Membrane cluster_pi3k Survival Axis (PI3K/Akt) cluster_mapk Proliferation Axis (MAPK) cluster_apoptosis Apoptosis & Cell Cycle This compound This compound ROS ROS Generation This compound->ROS PI3K PI3K This compound->PI3K Inhibits GRB2 GRB2 This compound->GRB2 Docking Target Bcl2 Bcl-2 (Anti-Apoptotic) This compound->Bcl2 Bax Bax (Pro-Apoptotic) This compound->Bax G2M G2/M Arrest (Cdc2/Cyclin B1) This compound->G2M Induces RTK RTK (EGFR/HER2) RTK->PI3K RTK->GRB2 Mito Mitochondrial Dysfunction ROS->Mito AKT p-Akt PI3K->AKT mTOR mTORC1 AKT->mTOR AKT->Bcl2 p70S6K p70S6K mTOR->p70S6K RAS Ras/Raf GRB2->RAS MEK MEK1/2 RAS->MEK ERK ERK1/2 MEK->ERK ERK->G2M Inhibits Progression Bcl2->Mito Bax->Mito Casp9 Caspase-9 Mito->Casp9 Casp3 Caspase-3/PARP Casp9->Casp3

Figure 1: Integrated signaling map demonstrating this compound-mediated dual inhibition of PI3K and MAPK pathways, converging on mitochondrial apoptosis.[1]

Part 2: Quantitative Efficacy & Target Data

The following data aggregates IC50 values and molecular responses from verified cancer cell line studies. This table serves as a benchmark for dosing in preclinical assays.

Cancer TypeCell LineIC50 (

M)
Key Molecular ModulationReference
Lung A54915.0

p-Raf/MEK/ERK,

Bax/Bcl-2 ratio, G2/M Arrest
[1, 2]
Lung SK-LU-115.0

Cleaved Caspase-3,

Cyclin B1
[2]
Ovarian ES262.4

p-PI3K/Akt,

ROS,

ER Stress (GRP78)
[3]
Ovarian OV9051.4

p-p70S6K,

Cytochrome c release
[3]
Cervical HeLa~40.0

PI3K/Akt/mTOR, Loss of

[4]
Colon HT-29N/A*G1 Phase Arrest,

CDK4/Cyclin D1
[5]

*Note: IC50 varies by extraction purity; "N/A" indicates efficacy was measured by % inhibition at fixed dose (e.g., 50% inhibition at 40


M).
Part 3: Experimental Methodologies for Target Validation

To ensure scientific integrity, the following protocols are designed with built-in validation steps (controls) to confirm that observed effects are due to specific target modulation and not general cytotoxicity.

3.1 Protocol: Validation of PI3K/Akt Inhibition

Objective: Confirm this compound specifically downregulates the PI3K/Akt axis. Causality: If this compound acts via this pathway, its effects should mimic specific PI3K inhibitors, and co-treatment should not yield additive effects if the pathway is fully saturated.

Step-by-Step Workflow:

  • Cell Seeding: Seed A549 or HeLa cells at

    
     cells/well in 6-well plates. Allow attachment for 24h.
    
  • Starvation: Replace media with 0.1% FBS media for 12h to synchronize cell cycle and reduce basal kinase activity.

  • Treatment Groups:

    • Vehicle Control (DMSO < 0.1%).

    • This compound (Low): 15

      
      M (Sub-IC50).
      
    • This compound (High): 30

      
      M.
      
    • Positive Control: LY294002 (10

      
      M) or Wortmannin (PI3K inhibitors).
      
  • Incubation: Treat for 24 hours.

  • Lysis & Western Blot:

    • Lyse using RIPA buffer with phosphatase inhibitors (Na3VO4, NaF). Critical: Phosphatases degrade rapidly; keep on ice.

    • Blot for: p-Akt (Ser473) , Total Akt , p-mTOR , p-p70S6K .

    • Loading Control:

      
      -Actin or GAPDH.
      
  • Validation Criteria: A successful hit is defined by a >50% reduction in p-Akt/Total-Akt ratio compared to control, mirroring the LY294002 group.

3.2 Protocol: Molecular Docking (In Silico Validation)

Objective: Predict binding affinity to upstream targets (GRB2, EGFR). Tools: AutoDock Vina or Schrödinger Glide.

  • Ligand Prep: Download this compound structure (PubChem CID: 5281328). Minimize energy using MMFF94 force field.

  • Receptor Prep: Retrieve PDB structures for GRB2 (1BM2) or EGFR (1M17) . Remove water molecules; add polar hydrogens.

  • Grid Generation: Center grid box on the ATP-binding pocket or SH2 domain.

  • Docking: Run simulation.

  • Success Metric: Binding energy

    
     kcal/mol indicates stable interaction. (this compound typically scores ~ -8.1 kcal/mol against ER
    
    
    
    and high affinity for GRB2) [6, 7].
3.3 Experimental Workflow Diagram

This diagram illustrates the logical flow from cell treatment to mechanistic validation.

Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Readout Cells Cancer Cell Line (A549 / ES2) Starve Serum Starvation (12h) Cells->Starve Treat This compound Treatment (10-60 µM) Starve->Treat Inhib Inhibitor Control (LY294002 / U0126) Starve->Inhib MTT Viability (MTT) IC50 Calculation Treat->MTT WB Western Blot (p-Akt, p-ERK, Bax) Treat->WB Flow Flow Cytometry (Annexin V / PI) Treat->Flow Inhib->WB Comparison Result Target Validation (Pathway Confirmation) WB->Result Flow->Result

Figure 2: Step-by-step experimental workflow for validating this compound molecular targets.

Part 4: Challenges & Future Directions

While this compound shows high potency in vitro, drug development professionals must address:

  • Bioavailability: As a sterol, this compound is highly lipophilic (LogP > 8), leading to poor aqueous solubility. Formulation strategies using liposomes or nanoparticles are essential for in vivo efficacy.

  • Selectivity: While it targets cancer cells, high doses may impact cholesterol homeostasis in normal cells. Toxicity studies (e.g., in HUVECs) generally show a wide therapeutic window, but this must be verified for each formulation.

References
  • This compound exerts antiproliferative effects on human lung cancer cells by inducing apoptosis, cell cycle arrest and targeting of Raf/MEK/ERK signalling pathway. PubMed.[2] Link

  • Exploration in the mechanism of this compound for the treatment of non-small cell lung cancer based on network pharmacology and molecular docking. BMC Complementary Medicine and Therapies. Link

  • This compound Suppresses the Progression of Human Ovarian Cancer by Inducing Mitochondrial Dysfunction and Endoplasmic Reticulum Stress. Marine Drugs.[3] Link

  • This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism. Marine Drugs. Link

  • Anticancer effects of this compound in human colon cancer cells. Archives of Pharmacal Research. Link

  • Molecular Docking of Selected Phytosterol from Hydrilla verticillata on Estrogen Receptors. Atlantis Press. Link

  • In silico and network pharmacology analysis of this compound: a potent anticancer bioactive compound against HCC. Journal of Cancer Research and Clinical Oncology. Link

Sources

Fucosterol: A Multi-Target Modulator of Lipid Homeostasis and Adipocyte Remodeling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fucosterol (24-ethylidene cholesterol) is a phytosterol uniquely abundant in brown algae (Phaeophyceae), specifically in the genera Ecklonia, Sargassum, and Undaria. Unlike common terrestrial phytosterols (e.g.,


-sitosterol), this compound possesses a unique ethylidene group at the C-24 position, conferring distinct bioactivity.

This technical guide dissects the role of this compound as a potent anti-obesity agent.[1][2] It moves beyond simple observation to explain the mechanistic synchrony by which this compound inhibits adipogenesis, promotes lipolysis, and—most notably—induces the "browning" of white adipocytes. This document serves as a blueprint for researchers aiming to utilize this compound in metabolic drug development.

Part 1: Molecular Profile & Extraction Methodology

Structural Characteristics
  • IUPAC Name: (3

    
    ,24E)-Stigmasta-5,24(28)-dien-3-ol
    
  • Chemical Formula: C

    
    H
    
    
    
    O
  • Key Feature: The E-geometry of the ethylidene group at C-24 is critical for its interaction with nuclear receptors (LXR) and metabolic enzymes.

Extraction & Purification Protocol

To ensure reproducibility in biological assays, high-purity this compound (>95%) is required. The following protocol minimizes degradation and maximizes yield from Sargassum fusiforme or Ecklonia stolonifera.

Step-by-Step Isolation Workflow:

  • Pre-treatment: Wash air-dried algae with fresh water to remove salt/epiphytes. Lyophilize and grind to fine powder (<200 mesh).

  • Lipid Extraction:

    • Solvent: Ethanol (95%) or Chloroform:Methanol (2:1 v/v).

    • Method: Ultrasonic-assisted extraction (UAE) at 40 kHz, 40°C for 60 mins.

    • Rationale: Ultrasonication disrupts the algal cell wall matrix (alginates/fucoidans), significantly enhancing sterol release compared to maceration.

  • Saponification (Critical Step):

    • Evaporate solvent to obtain crude lipid.

    • Reflux with 1M KOH in ethanol for 2 hours at 80°C.

    • Purpose: Hydrolyzes triglycerides and phospholipids, releasing free sterols into the non-saponifiable fraction.

  • Partitioning:

    • Extract the reaction mixture with n-Hexane (3x).

    • Wash hexane layer with distilled water until neutral pH.

    • Evaporate hexane to obtain the Non-Saponifiable Matter (NSM) .

  • Purification:

    • Chromatography: Silica gel column (Mesh 230-400).

    • Elution: Gradient of n-Hexane:Ethyl Acetate (10:1

      
       5:1).
      
    • Crystallization: Recrystallize fractions in cold methanol to obtain white needle-like crystals.

Part 2: Mechanistic Architecture

This compound acts as a "metabolic switch," simultaneously dampening lipid storage pathways while activating energy expenditure mechanisms.

The Anti-Adipogenic Axis (AMPK/Wnt/PPAR )

This compound inhibits the differentiation of preadipocytes into mature adipocytes (adipogenesis) through a dual-lock mechanism:

  • AMPK Activation: this compound increases the AMP/ATP ratio, triggering the phosphorylation of AMPK (Thr172). Activated AMPK phosphorylates Acetyl-CoA Carboxylase (ACC) , inactivating it and halting fatty acid synthesis.

  • Wnt/

    
    -Catenin Stabilization:  this compound prevents the degradation of 
    
    
    
    -catenin by inhibiting GSK3
    
    
    (via phosphorylation). Accumulated
    
    
    -catenin translocates to the nucleus, where it suppresses PPAR
    
    
    and C/EBP
    
    
    , the master regulators of adipogenesis.
The Browning Switch (HO-1/Nrf2)

Recent findings (2025) indicate this compound does not merely suppress fat; it transforms it. It induces the transdifferentiation of white adipocytes toward a beige/brown phenotype.

  • Mechanism: Activation of the Nrf2/HO-1 antioxidant pathway.[3]

  • Outcome: Upregulation of UCP1 (Uncoupling Protein 1), PGC-1

    
     , and PRDM16 . This uncouples mitochondrial respiration from ATP synthesis, dissipating energy as heat (thermogenesis).
    
Visualization of Signaling Pathways

The following diagram illustrates the multi-target action of this compound in the adipocyte.

Fucosterol_Mechanism This compound This compound AMPK AMPK (p-Thr172) This compound->AMPK Activates Wnt Wnt/β-Catenin Signaling This compound->Wnt Stabilizes β-cat Nrf2 Nrf2/HO-1 Axis This compound->Nrf2 Activates LXR LXRα/β Agonist This compound->LXR Agonist PPARg PPARγ AMPK->PPARg Inhibits SREBP1c SREBP-1c AMPK->SREBP1c Inhibits ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Phosphorylates (Inactivates) HSL HSL (Lipolysis) AMPK->HSL Phosphorylates (Activates) Wnt->PPARg Represses CEBPa C/EBPα Wnt->CEBPa Represses UCP1 UCP1 (Thermogenesis) Nrf2->UCP1 Upregulates ABCA1 ABCA1 (Cholesterol Efflux) LXR->ABCA1 Upregulates FAS FAS (Fatty Acid Synthase) PPARg->FAS Inhib_Adipo Inhibition of Adipogenesis CEBPa->Inhib_Adipo SREBP1c->FAS FAS->Inhib_Adipo Lipolysis Lipolysis & Browning UCP1->Lipolysis HSL->Lipolysis Chol_Efflux Reverse Cholesterol Transport ABCA1->Chol_Efflux

Caption: this compound signaling network. Green arrows indicate activation/upregulation; Red T-bars indicate inhibition/downregulation. The sterol coordinates a multi-pronged attack on lipid accumulation via AMPK, Wnt, and Nrf2 pathways.

Part 3: Preclinical Validation & Data Summary

In Vitro Efficacy (3T3-L1 Adipocytes)

Studies consistently demonstrate dose-dependent inhibition of lipid accumulation.

Concentration (

M)
Lipid Accumulation (Oil Red O)Key Marker Changes
10

M

15-20%
p-AMPK

, PPAR


25

M

30-40%
SREBP-1c

, FAS

50

M

>60%
UCP1

(Browning), HSL

In Vivo Efficacy (HFD-Induced Obesity Models)
  • Model: C57BL/6J mice fed a High-Fat Diet (HFD).

  • Dose: 10–50 mg/kg/day (Oral Gavage).

  • Duration: 8–12 weeks.

Metabolic ParameterOutcome with this compound (30 mg/kg)Significance (

-value)
Body Weight Gain Reduced by ~20-30% vs. HFD Control

White Adipose Mass Significant reduction in epididymal fat

Serum Triglycerides Reduced by ~25%

Serum HDL-C Increased by ~15%

Liver Steatosis Marked reduction in lipid dropletsHistological Evidence

Part 4: Experimental Protocols for Researchers

3T3-L1 Differentiation & Treatment Assay

Use this protocol to validate this compound's anti-adipogenic activity in your lab.

Materials:

  • 3T3-L1 Preadipocytes (ATCC CL-173).

  • MDI Cocktail: 0.5 mM IBMX, 1

    
    M Dexamethasone, 10 
    
    
    
    g/mL Insulin.
  • This compound Stock: Dissolved in DMSO (Final culture concentration of DMSO < 0.1%).

Protocol:

  • Seeding: Seed cells in 6-well plates. Culture in DMEM + 10% BCS until 100% confluent.

  • Post-Confluence: Incubate for an additional 2 days (Day 0).

  • Induction (Day 0-2): Replace media with DMEM + 10% FBS + MDI Cocktail + This compound (10-50

    
    M) .
    
    • Control: MDI + Vehicle (DMSO).

  • Differentiation (Day 2-4): Replace media with DMEM + 10% FBS + Insulin (10

    
    g/mL) + this compound.
    
  • Maturation (Day 4-8): Replace media every 2 days with DMEM + 10% FBS + this compound.

  • Analysis (Day 8):

    • Oil Red O Staining: Fix cells (4% paraformaldehyde), stain with Oil Red O, elute with isopropanol, measure absorbance at 510 nm.

    • Western Blot: Lyse cells and probe for PPAR

      
      , C/EBP
      
      
      
      , and p-AMPK.
Western Blot Targets & Expected Trends

When probing lysates from this compound-treated adipocytes, expect the following immunoblots:

  • p-AMPK (Thr172): Strong Band (Activation).

  • PPAR

    
    :  Weak Band (Suppression).
    
  • C/EBP

    
    :  Weak Band (Suppression).
    
  • UCP1: Strong Band (Induction of Browning).

  • HO-1: Strong Band (Antioxidant response).

Part 5: Drug Development Perspectives

Pharmacokinetics & Bioavailability

Like many phytosterols, this compound faces bioavailability challenges due to high lipophilicity (LogP ~9).

  • Absorption: Intestinal absorption is generally low (<5-10%) without formulation.

  • Solution: Recent studies (2025) suggest Solid Lipid Nanoparticles (SLNs) or Liposomal formulations significantly enhance oral bioavailability and tissue distribution.

Safety Profile

This compound exhibits a favorable safety profile:

  • Cytotoxicity: Non-toxic to normal fibroblasts (HS68) and preadipocytes up to 100

    
    M.
    
  • Acute Toxicity: No mortality or overt toxicity observed in mice at oral doses up to 300 mg/kg.

  • LD50: Estimated >2000 mg/kg (Oral, Mice).

References

  • This compound inhibits adipogenesis through the activ

    
    -catenin signaling pathways. 
    Source: Food Science and Biotechnology (2017).
    
    
  • This compound Promotes Browning in Mouse 3T3-L1 Adipocytes Through HO-1/Nrf2 and AMPK Pathways. Source: BioFactors (2025).[4][5]

  • This compound, Isolated From Ecklonia stolonifera, Inhibits Adipogenesis Through Modulation of FoxO1 Pathway in 3T3-L1 Adipocytes. Source:[6] Journal of Pharmacy and Pharmacology (2017).

  • This compound, a Phytosterol of Marine Algae, Attenuates Immobilization-Induced Skeletal Muscle Atrophy in C57BL/6J Mice. Source: Marine Drugs (2024).[7][8][9][10]

  • This compound exerts an anti-

    
    B and p38/Erk MAPK signaling pathways. 
    Source: Pharmaceutical Biology (2021).[1][10]
    
    
  • This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism. Source: Marine Drugs (2021).[1][10]

Sources

Bioavailability Challenges of Marine Phytosterols: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the bioavailability barriers of marine phytosterols (specifically fucosterol and saringosterol) and provides actionable protocols for overcoming them.

Executive Summary: The Marine Sterol Paradox

Marine phytosterols, particularly This compound (from Ecklonia and Sargassum spp.) and its oxidized derivative saringosterol , exhibit potent dual-modulation of cholesterol homeostasis. Unlike statins which primarily inhibit HMG-CoA reductase, these sterols act as Liver X Receptor (LXR) agonists while simultaneously competing for intestinal uptake.

However, their clinical translation is stalled by a critical "Bioavailability Paradox":

  • High Potency: Nanomolar affinity for LXR

    
    .
    
  • Low Exposure: Oral absolute bioavailability is typically <2% in rodent models due to extreme lipophilicity (LogP > 8) and rapid biliary excretion.

This guide analyzes these barriers and provides validated engineering protocols to enhance systemic exposure.

Physicochemical & Biological Barriers

The "Crystal Wall" (Physicochemical)

Marine sterols exist as high-melting-point crystalline lattices. In the aqueous environment of the gastrointestinal (GI) tract, they fail to solubilize into the mixed micelles required for absorption.

  • LogP: ~8.5 (this compound) vs. ~7.0 (Cholesterol).

  • Water Solubility: < 0.02

    
    g/mL (virtually insoluble).
    
  • Consequence: 98% of the oral dose is eliminated in feces without ever contacting the enterocyte brush border.

The "Efflux Trap" (Biological)

Even when solubilized, marine sterols face a selective biological filter.

  • Uptake: They enter enterocytes via the NPC1L1 transporter (competitively blocking cholesterol).

  • Efflux: Unlike cholesterol, phytosterols are not efficiently esterified by ACAT2. Instead, they are recognized by the ABCG5/G8 heterodimer, which actively pumps them back into the intestinal lumen.

Mechanism of Action (Dual Modulation)

Once absorbed, this compound and saringosterol act via a distinct pathway compared to terrestrial sitosterol.

G Lumen Intestinal Lumen NPC1L1 NPC1L1 (Influx) Lumen->NPC1L1 Uptake Enterocyte Enterocyte Cytosol NPC1L1->Enterocyte ABCG58 ABCG5/G8 (Efflux Pump) Enterocyte->ABCG58 Rapid Shuttling LXR LXR Agonism (Nucleus) Enterocyte->LXR Residual Fraction Plasma Systemic Circulation Enterocyte->Plasma <2% Bioavailability ABCG58->Lumen Excretion (>95%) TargetGenes Target Genes (ABCA1, ApoE) LXR->TargetGenes Activation

Caption: The "Efflux Trap" mechanism. While NPC1L1 facilitates entry, the ABCG5/G8 pump actively ejects marine sterols, limiting systemic exposure. The small fraction that remains activates LXR to drive reverse cholesterol transport.

Quantitative Data Summary

The following table contrasts the native properties of this compound with engineered formulations.

ParameterCrude this compoundNanoporous Starch Aerogel (NSA)Liposomal Formulation
Particle Size 10 - 100

m (Crystals)
50 - 90 nm (Amorphous)100 - 200 nm (Vesicles)
Crystallinity High (100%)Low (<10%)N/A (Solubilized)
Water Solubility < 0.02

g/mL
~0.74

g/mL (37-fold increase)
Dispersible
Bioaccessibility 3.0% 35.0% ~25%
Est. Oral Bioavailability < 2%~10-15%~8-12%
Primary Advantage Low CostHigh Surface Area / Rapid DissolutionLymphatic Transport

Note: Bioaccessibility refers to the fraction soluble in simulated GI fluids. Bioavailability refers to the fraction reaching systemic circulation.

Advanced Formulation Protocols

To overcome the barriers described above, researchers must utilize high-energy or high-surface-area delivery systems. Below are two validated protocols.

Protocol A: Nanoporous Starch Aerogels (NSA) via SC-CO2

Objective: Convert crystalline this compound into amorphous nanoparticles to maximize bioaccessibility. Mechanism: The aerogel acts as a scaffold, preventing crystal lattice formation during precipitation.

Materials:

  • Wheat or Corn Starch

  • This compound (>95% purity)

  • Supercritical CO2 Reactor

  • Ethanol (absolute)

Workflow:

  • Hydrogel Formation:

    • Disperse starch (5-10% w/v) in water.

    • Gelatinize at 90°C for 20 mins.

    • Retrograde at 4°C for 24-48 hours to form a gel.

  • Solvent Exchange (Alcogel):

    • Immerse gel in ethanol series (30%, 50%, 70%, 100%) for 24h each to remove water. Critical: Water interferes with SC-CO2 drying.

  • Aerogel Generation:

    • Place alcogel in SC-CO2 reactor.

    • Dry at 40°C, 10-12 MPa, flow rate 20-40 g/min for 4 hours.

    • Result: White, ultra-light porous scaffold (Surface area ~60

      
      ).
      
  • Phytosterol Impregnation:

    • Mix this compound with NSA in the reactor vessel.

    • Pressurize to 20-30 MPa at 40-60°C (supercritical state).

    • Hold for 2-4 hours (adsorption phase).

    • Rapid Depressurization: Vent CO2 instantly. This causes rapid nucleation of this compound inside the pores, forcing it into an amorphous state.

NSA_Protocol Start Starch Hydrogel Step1 Solvent Exchange (Water -> Ethanol) Start->Step1 Step2 SC-CO2 Drying (40°C, 12 MPa) Step1->Step2 Step3 Aerogel Scaffold (High Surface Area) Step2->Step3 Step4 This compound Adsorption (SC-CO2 Phase) Step3->Step4 Step5 Rapid Depressurization Step4->Step5 End Amorphous this compound Nanoparticles Step5->End

Caption: Workflow for generating Amorphous this compound Nanoparticles using Supercritical CO2.

Protocol B: Phytosterol-Loaded Liposomes

Objective: Bypass the "Efflux Trap" by promoting lymphatic uptake via chylomicron mimicry. Mechanism: Liposomes can be absorbed intact by M-cells or fuse with enterocyte membranes, potentially evading the ABCG5/G8 pump.

Materials:

  • Soy Lecithin (PC)

  • This compound[1][2][3][4][5][6][7][8]

  • Cholesterol (optional, for stability)

  • Chloroform/Methanol (2:1 v/v)

  • Rotary Evaporator[9]

  • Probe Sonicator

Step-by-Step:

  • Lipid Film Formation:

    • Dissolve PC and this compound (Ratio 5:1 w/w) in 10 mL Chloroform/Methanol.

    • Evaporate solvent in a round-bottom flask at 45°C under vacuum.

    • Check: Ensure a thin, transparent film forms on the flask wall.

  • Hydration:

    • Add PBS (pH 7.4) to the flask.

    • Rotate at 55°C (above phase transition temp) for 1 hour.

    • Result: Large Multilamellar Vesicles (MLVs) - milky suspension.

  • Sizing (Sonication):

    • Place flask in an ice bath.

    • Probe sonicate: 5s ON / 5s OFF cycles for 10 minutes.

    • Target: Small Unilamellar Vesicles (SUVs) < 150 nm.

  • Purification:

    • Centrifuge at 3,000g for 10 mins to remove non-encapsulated (crystalline) sterols.

    • Collect supernatant.

References

  • Absorption Mechanisms:Niemann-Pick C1-Like 1 (NPC1L1) and ABCG5/G8 Transporters in Sterol Absorption.

    • Source:

  • This compound LXR Agonism: this compound Is a Selective Liver X Receptor Modulator That Regulates the Expression of Key Genes in Cholesterol Homeostasis.[1]

  • Aerogel Protocol:Phytosterol nanoparticles with reduced crystallinity gener

    • Source:

  • Bioaccessibility Data:In Vitro Bioaccessibility of Low-Crystallinity Phytosterol Nanoparticles.

    • Source:

  • Saringosterol Specifics:Divergent regulation of cellular cholesterol metabolism by seaweed-derived this compound and saringosterol.

    • Source:

Sources

Comparative Phytochemical Profiling: Fucosterol in Ecklonia cava vs. Sargassum fusiforme

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of marine-derived pharmaceuticals, the selection of raw biomass is a critical decision point that balances yield efficiency against purification complexity .

This guide provides a technical comparison between two prominent brown algae species: Ecklonia cava (Laminariales) and Sargassum fusiforme (Fucales; syn. Hizikia fusiformis).[1][2][3][4][5] While Sargassum fusiforme frequently demonstrates a higher raw abundance of fucosterol per gram of dry weight (DW), it presents a significant toxicological liability due to bioaccumulation of inorganic arsenic. Conversely, Ecklonia cava offers a moderate this compound yield but provides a superior safety profile and the potential for high-value co-extraction of phlorotannins (e.g., dieckol).

Key Recommendation:

  • For Pure Isolation: Sargassum fusiforme is the superior biomass for maximizing this compound yield, provided rigorous arsenic remediation protocols are employed.

  • For Nutraceutical/Combinatorial Formulations: Ecklonia cava is the preferred candidate due to its "Generally Recognized As Safe" (GRAS) status and synergistic polyphenol content.

Part 1: Quantitative Comparative Analysis

The following data synthesizes chromatographic analyses (HPLC/GC-MS) from multiple comparative studies. Note that "Total Sterols" refers to the unsaponifiable lipid fraction.

Table 1: this compound Content & Phytochemical Profile[6]
MetricSargassum fusiforme (Hijiki)Ecklonia cava (Kelp)Technical Insight
This compound Content (Mean) 1.60 – 2.64 mg/g DW 0.31 – 0.85 mg/g DW S. fusiforme consistently yields 2-3x higher sterol mass per gram of dry biomass.
This compound Purity ~67% of Total Sterols>85% of Total SterolsE. cava sterol profiles are "cleaner," with fewer competing sterol analogues (e.g., saringosterol).
Primary Co-Extracts Polysaccharides (Fucoidan)Phlorotannins (Dieckol, Eckol)E. cava is a powerhouse for polyphenols (up to 50 mg/g), allowing for dual-stream valorization.
Critical Impurity Inorganic Arsenic (As) IodineS. fusiforme accumulates As (up to 80 mg/kg), requiring specific remediation steps.
The "Arsenic Trap" in Sargassum

Researchers must account for the bioaccumulation factor. Sargassum species are known biosorbents for heavy metals.[6]

  • Inorganic As in S. fusiforme: Often exceeds 15 mg/kg, with total arsenic reaching 80+ mg/kg.

  • Implication: Drug Master Files (DMF) for Sargassum-derived this compound require extensive heavy metal analysis (ICP-MS) and chelation steps during extraction, increasing Cost of Goods Sold (COGS).

Part 2: Extraction & Isolation Protocols

To achieve pharmaceutical-grade purity (>98%), the extraction workflow must overcome the esterification of sterols. In raw algae, sterols exist largely as fatty acid esters. Saponification is not optional; it is the rate-limiting step for yield.

Diagram 1: Comparative Extraction Workflow

The following Graphviz diagram illustrates the divergence in processing required for the two species.

ExtractionWorkflow Biomass Raw Algal Biomass (Freeze-Dried) Solvent Solvent Extraction (70-95% EtOH, 24h) Biomass->Solvent Crude Crude Ethanolic Extract Solvent->Crude Split Species? Crude->Split Sargpath Sargassum fusiforme Split->Sargpath Eckpath Ecklonia cava Split->Eckpath AsRemoval Arsenic Remediation (Chelation/Wash) Sargpath->AsRemoval Sapon Saponification (1.85M KOH in EtOH, 60°C, 2h) AsRemoval->Sapon Phloro Phlorotannin Separation (Ethyl Acetate Partition) Eckpath->Phloro Phloro->Sapon Partition Liquid-Liquid Partition (n-Hexane) Sapon->Partition Unsaponifiable Matter Crystallization Recrystallization (MeOH) Partition->Crystallization Hexane Layer Final Pure this compound (>98%) Crystallization->Final

Caption: Comparative workflow highlighting the additional arsenic remediation step for Sargassum and the phlorotannin recovery opportunity for Ecklonia.

Validated Protocol: Saponification-Assisted Extraction

Reference Standard: Modified method based on Sánchez-Machado et al. and recent optimization studies.

  • Pre-treatment: Lyophilize algae and grind to <0.5 mm particle size.

  • Lipid Extraction:

    • Mix powder with Chloroform:Methanol (2:1) or 95% Ethanol .

    • Sonicate (40 kHz) for 30 mins at <40°C to prevent sterol oxidation.

    • Note: Ethanol is preferred for Green Chemistry compliance, though CHCl3 yields marginally higher lipids.

  • Saponification (CRITICAL):

    • Evaporate solvent to obtain oleoresin.

    • Reflux oleoresin in 1M ethanolic KOH at 60°C for 120 minutes.

    • Mechanism:[7][8][9][10] Hydrolysis of sterol esters into free sterols.

  • Partitioning:

    • Add distilled water (1:1 v/v).

    • Extract 3x with n-Hexane . This compound migrates to the hexane phase; soaps and hydrophilic impurities (including some arsenic species) remain in the aqueous phase.

  • Purification:

    • Wash hexane layer with water to neutral pH.

    • Dry over anhydrous

      
      .
      
    • Recrystallize in cold Methanol.

Part 3: Pharmacological Mechanisms & Validation

This compound acts as a dual-targeting agent. In metabolic disease models, it functions as a PTP1B inhibitor (insulin sensitization) and LXR agonist.

Analytical Validation (HPLC-UV)

To verify your extract, use the following chromatographic conditions:

  • Column: C18 Reverse Phase (e.g., Kromasil 100 C18, 5 µm).

  • Mobile Phase: Methanol:Acetonitrile (30:70 v/v) or Isocratic Methanol.

  • Detection: UV at 205 nm (absorption max for sterols).

  • Retention Time: Expect this compound at ~14-17 min depending on flow rate (1.0 mL/min).

Diagram 2: Mechanism of Action (Metabolic & Anti-Inflammatory)

MOA This compound This compound PTP1B PTP1B Inhibition This compound->PTP1B Inhibits LXR LXR Agonist This compound->LXR Activates NFkB NF-κB Pathway This compound->NFkB Blocks Translocation Insulin Insulin Receptor Phosphorylation PTP1B->Insulin Restores Cholesterol Cholesterol Efflux (ABCA1) LXR->Cholesterol Upregulates Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation Reduces Diabetes Anti-Diabetic Effect Insulin->Diabetes Athero Anti-Atherogenic Effect Cholesterol->Athero AntiInf Anti-Inflammatory Response Inflammation->AntiInf

Caption: this compound targets PTP1B (diabetes), LXR (cholesterol), and NF-κB (inflammation) pathways.

References

  • Sánchez-Machado, D. I., et al. (2004). "An HPLC method for the quantification of sterols in edible seaweeds." Biomedical Chromatography. Link

  • Meinita, M. D. N., et al. (2021). "this compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism." Marine Drugs. Link

  • Lee, J. M., et al. (2020).[1][2] "Comparison of this compound content in algae using high-performance liquid chromatography." Fisheries and Aquatic Sciences. Link

  • Hwang, Y. S., et al. (2022).[6] "Comparison of Heavy Metals and Arsenic Species in Seaweeds Collected from Different Regions in Korea." Applied Sciences. Link

  • Li, Y., et al. (2017). "Extraction and Identification of Phlorotannins from the Brown Alga Sargassum fusiforme." Marine Drugs. Link

Sources

The Translational Paradox of Fucosterol: Bridging the Gap Between Preclinical Multi-Target Efficacy and Clinical Reality

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Clinical Status of Fucosterol

As of early 2026, the clinical development of this compound (trans-24-ethylidene cholesterol)—a highly bioactive marine phytosterol isolated from brown macroalgae such as Ecklonia cava and Sargassum—remains firmly bottlenecked at the late-preclinical stage. Despite an overwhelming volume of in vitro and in vivo data demonstrating exceptional efficacy across oncological, inflammatory, and metabolic models,[1].

While[2], the development of this compound as an active pharmaceutical ingredient (API) is hindered by a severe "translational valley of death." As drug development professionals, we must pivot our focus from discovering new in vitro targets to solving the pharmacokinetic (PK) and formulation barriers that prevent this molecule from entering human trials. This whitepaper deconstructs the mechanistic causality of this compound's efficacy, quantifies its preclinical profile, and outlines the self-validating protocols required to advance it into Phase I clinical trials.

Pharmacological Mechanisms: The Causality of Efficacy

This compound is a highly promiscuous molecule, engaging multiple distinct intracellular signaling cascades. Understanding the causality behind these interactions is critical for defining future clinical endpoints.

LXR Modulation: Cholesterol Homeostasis & Neuroprotection

This compound acts as a[3]. By binding to these nuclear receptors, it drives the transcription of ABCA1, ABCG1, and ApoE, which are critical for reverse cholesterol transport and amyloid-beta clearance in neurodegenerative models. Crucially, synthetic LXR agonists have historically failed in clinical trials due to the induction of severe hepatic steatosis (via SREBP-1c activation). This compound circumvents this toxicity by simultaneously[3], thereby promoting cholesterol efflux without inducing triglyceride accumulation.

Oncology: PI3K/Akt/mTOR Inhibition & Mitochondrial Dysfunction

In oncological models, this compound shifts cellular fate from proliferation to apoptosis. It exhibits[4]. Mechanistically, this kinase inhibition is coupled with the generation of intracellular reactive oxygen species (ROS), leading to a collapse of the mitochondrial membrane potential (ΔΨm) and subsequent G2/M cell cycle arrest. Similar apoptotic mechanisms have been validated in[5].

Anti-Inflammatory: NF-κB & MAPK Suppression

This compound neutralizes chronic inflammation by acting upstream of cytokine production. It [6], effectively halting the transcription of pro-inflammatory mediators. In silico molecular docking confirms that this compound also directly binds and neutralizes circulating cytokines, showing[7].

MOA This compound This compound (Marine Phytosterol) LXR LXR-α / LXR-β Activation This compound->LXR Agonism NFKB NF-κB & MAPK Suppression This compound->NFKB Inhibition PI3K PI3K/Akt/mTOR Inhibition This compound->PI3K Inhibition Cholesterol Cholesterol Efflux (ABCA1/ABCG1/ApoE) LXR->Cholesterol Inflammation Reduced Pro-inflammatory Cytokines (IL-6, TNF-α) NFKB->Inflammation Apoptosis Apoptosis & Cell Cycle Arrest (G2/M) PI3K->Apoptosis

This compound multi-target signaling pathways: LXR agonism, NF-κB suppression, and PI3K inhibition.

Quantitative Preclinical Data Summary

To transition from bench to bedside, researchers must establish baseline pharmacodynamic parameters. The following table synthesizes the critical quantitative metrics defining this compound's preclinical profile.

ParameterValueModel / TargetMechanism / OutcomeSource
Anticancer IC50 40 µMHeLa (Cervical Cancer)PI3K/Akt/mTOR inhibition[4]
Anticancer IC50 43.3 µg/mLMCF-7 (Breast Cancer)Decreased cell proliferation[8]
Binding Energy -7.4 kcal/molIL-1β (In silico)Direct cytokine neutralization[7]
Binding Energy -6.3 kcal/molIL-6 (In silico)Direct cytokine neutralization[7]
In Vivo Efficacy 30 mg/kg (Oral)Streptozotocin Diabetic RatsSignificant serum glucose reduction[8]
Lipophilicity (LogP) 8.9Physicochemical PropertyHigh hydrophobicity / Poor solubility[9]

The Translational Gap: Why Are There No Phase I Trials?

The absence of clinical trials is not due to a lack of efficacy, but rather severe pharmacokinetic limitations.

  • Extreme Lipophilicity : With a computed[9], this compound is practically insoluble in aqueous environments. This results in erratic and negligible intestinal absorption.

  • Poor Transcellular Permeability : Comparative studies in Caco-2 cell models indicate that [10].

  • Sourcing and API Standardization : this compound is extracted from macroalgae where it constitutes [11], making batch-to-batch standardization difficult. To reach clinical grade, researchers are now exploring the[10].

Self-Validating Experimental Protocols

To overcome these barriers, drug development professionals must employ rigorous, self-validating assays to evaluate this compound formulations.

Protocol A: LXR Transcriptional Activation & Target Engagement Assay
  • Objective: Validate this compound as a true LXR agonist without generating false positives from non-specific membrane disruption (a common artifact with highly lipophilic sterols).

  • Causality & Self-Validation: We employ a luciferase reporter system. To make the system self-validating, we introduce Arsenic Trioxide (As2O3), a known LXR antagonist. If the this compound-induced luminescence is not quenched by As2O3, the result is a non-specific artifact rather than true receptor engagement.

  • Step-by-Step Methodology:

    • Transfection: Co-transfect HepG2 hepatocytes with LXR-α or LXR-β response element (LXRE) luciferase reporter plasmids alongside a Renilla luciferase control plasmid.

    • Starvation: Culture cells in lipid-depleted serum for 24 hours to eliminate baseline receptor activation from endogenous serum sterols.

    • Treatment: Dose cells with vehicle (DMSO <0.1%), a synthetic LXR agonist (T0901317) as a positive control, and this compound (10–50 µM).

    • Validation Arm: Concurrently treat a parallel set of this compound-dosed cells with 2 µM As2O3.

    • Quantification: Measure luminescence. A validated LXR-mediated response will show a dose-dependent signal increase with this compound that is significantly attenuated (>70%) in the As2O3 arm.

Protocol B: Caco-2 Monolayer Permeability Assay for Intestinal Absorption
  • Objective: Quantify the intestinal absorption kinetics of novel this compound formulations (e.g., nano-emulsions).

  • Causality & Self-Validation: Because this compound's primary clinical bottleneck is poor absorption, we must ensure that any detected drug transport is transcellular (actual absorption) rather than paracellular leakage caused by a damaged cell monolayer. We integrate a Lucifer Yellow (LY) rejection assay as a strict, self-validating gate.

  • Step-by-Step Methodology:

    • Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days to allow full differentiation and tight junction formation.

    • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm². Apply 100 µM Lucifer Yellow to the apical chamber. If basolateral LY fluorescence exceeds 1% per hour, discard the well immediately.

    • Dosing: Apply this compound (formulated in mixed micelles to mimic bile salt solubilization) to the apical chamber.

    • Sampling: Collect basolateral aliquots at 30, 60, 90, and 120 minutes, replacing with fresh buffer to maintain sink conditions.

    • Analysis: Quantify transported this compound via LC-MS/MS and calculate the apparent permeability coefficient (

      
      ).
      

Strategic Roadmap to Phase I Clinical Trials

To transition this compound from a preclinical phenomenon to a clinical asset, the industry must execute a highly structured translational workflow. Future IND (Investigational New Drug) applications must prioritize lipid-based nanocarrier formulations to bypass the Caco-2 permeability bottleneck, followed by Phase 0 microdosing trials to establish human PK profiles before advancing to therapeutic dose escalation.

Workflow Formulation 1. Formulation Optimization InVitro 2. Caco-2 Permeability Formulation->InVitro InVivo 3. PK/PD Animal Models InVitro->InVivo Clinical 4. Phase I Clinical Trial InVivo->Clinical

Stepwise translational workflow for advancing this compound from formulation to Phase I trials.

References

  • This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism National Institutes of Health (PMC) URL:[Link]

  • This compound | C29H48O | CID 5281328 PubChem - NIH URL:[Link]

  • Seaweed Secondary Metabolites with Beneficial Health Effects: An Overview of Successes in In Vivo Studies and Clinical Trials MDPI URL:[Link]

  • This compound exhibits selective antitumor anticancer activity against HeLa human cervical cell line... National Institutes of Health (PMC) URL:[Link]

  • This compound exerts an anti-atherosclerotic action via NF-κB and p38/Erk MAPK signaling pathways ResearchGate URL:[Link]

  • Relationship: Inflammation and this compound Caring Sunshine URL:[Link]

  • This compound's modulatory effects on interleukin-6 and interleukin-1β: insights from molecular docking... Fisheries and Aquatic Sciences URL:[Link]

  • This compound Is a Selective Liver X Receptor Modulator That Regulates the Expression of Key Genes in Cholesterol Homeostasis... Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Organic Synthesis of New Secosteroids from this compound, Its Intestinal Absorption by Caco-2 Cells... MDPI URL:[Link]

  • This compound Suppresses the Progression of Human Ovarian Cancer by Inducing Mitochondrial Dysfunction and Endoplasmic Reticulum Stress MDPI URL:[Link]

Sources

Methodological & Application

ultrasonic-assisted extraction protocols for fucosterol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Ultrasonic-Assisted Extraction (UAE) of Fucosterol from Brown Macroalgae

Abstract

This compound (stigmasta-5,24(28)-dien-3β-ol) is the characteristic phytosterol of brown algae (Phaeophyceae), exhibiting potent anti-diabetic, antioxidant, and anti-inflammatory properties.[1] Traditional extraction methods like Soxhlet are time-consuming (6–24 h) and thermally aggressive, often leading to sterol oxidation. This guide details a validated Ultrasonic-Assisted Extraction (UAE) protocol that leverages acoustic cavitation to disrupt the recalcitrant alginate/fucoidan cell wall matrix. By optimizing solvent polarity, temperature, and sonication amplitude, this protocol achieves >90% recovery in under 30 minutes, suitable for analytical quantification and pilot-scale isolation.

Introduction & Mechanistic Rationale

The Challenge: The Algal Matrix

Brown algae cell walls are reinforced with a complex matrix of cellulose, alginates, and sulfated fucans (fucoidan). These hydrocolloids swell in aqueous solvents, creating a diffusion barrier that resists conventional solvent penetration.

The Solution: Acoustic Cavitation

UAE utilizes high-frequency sound waves (20–40 kHz) to generate cavitation bubbles in the solvent. The rapid collapse of these bubbles near the cell surface produces microjets and shock waves.

  • Physical Effect: Micro-fracturing of the cell wall (sonoporation) increases permeability.

  • Mass Transfer: Macroscopic turbulence reduces the boundary layer thickness, accelerating the diffusion of intracellular lipids (sterols) into the solvent.

Why this compound? Unlike hydrophilic polyphenols, this compound is a lipophilic triterpene. While it is stable up to ~160°C, prolonged exposure to heat and oxygen (as in Soxhlet) can induce side-chain oxidation. UAE minimizes thermal stress.

Materials & Equipment

  • Biomass: Dried, milled brown algae (Sargassum fusiforme, Undaria pinnatifida, or Fucus vesiculosus). Particle size < 0.5 mm is critical.

  • Solvent System: Ethanol (90-95%) or Ethanol:Hexane (3:1 v/v).

    • Note: While Hexane is highly selective for lipids, Ethanol is preferred for UAE because it penetrates the polar cell wall matrix more effectively than non-polar solvents.

  • Ultrasonic Processor: Probe-type sonicator (preferred for high intensity) or temperature-controlled ultrasonic bath.

    • Frequency: 20–40 kHz.

    • Power Density: 200–400 W/L.

  • Reagents for Saponification: Potassium Hydroxide (KOH), Ethanol (absolute), n-Hexane (HPLC grade).

Experimental Protocol: Step-by-Step

Phase 1: Pre-treatment & Extraction[2]
  • Step 1: Biomass Preparation

    • Wash fresh algae with distilled water to remove epiphytes and salt.

    • Lyophilize (freeze-dry) or oven-dry at 40°C.

    • Grind to a fine powder (< 0.5 mm mesh). Rationale: Smaller particle size maximizes surface area for cavitation.

  • Step 2: Ultrasonic Extraction (UAE)

    • Ratio: Mix 10 g of algal powder with 200 mL of 90% Ethanol (1:20 w/v ratio).

    • Sonication: Place the vessel in the ultrasonic unit.

    • Parameters:

      • Time: 30 minutes (Pulse mode: 10s ON / 5s OFF to prevent overheating).

      • Temperature: Maintain at 45–50°C. Do not exceed 60°C to prevent degradation.

      • Amplitude: 60–80% (if using a probe).

    • Filtration: Vacuum filter the slurry through Whatman No. 1 paper. Re-extract the residue once if maximum yield is required. Combine filtrates.

Phase 2: Saponification (Critical Step)

This compound exists in both free and esterified forms. Saponification hydrolyzes esters and removes interfering triglycerides (saponifiable lipids), simplifying downstream purification.

  • Step 3: Hydrolysis

    • Evaporate the ethanolic extract to dryness (Rotary Evaporator, 40°C).

    • Resuspend the residue in 50 mL of 1 M ethanolic KOH .

    • Reflux at 60–70°C for 1 hour.

  • Step 4: Liquid-Liquid Partitioning

    • Cool the saponified mixture and add 50 mL distilled water.

    • Extract the Non-Saponifiable Matter (NSM) —which contains the this compound—using n-Hexane (3 x 50 mL).

    • Discard the aqueous/alcohol lower layer (contains soaps and polar impurities).

    • Wash the combined hexane layer with water until neutral pH.

    • Dry over anhydrous

      
       and evaporate to obtain the crude sterol fraction.
      
Phase 3: Analytical Validation (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Kromasil 100 C18, 5 µm, 250 x 4.6 mm).

  • Mobile Phase: Methanol:Acetonitrile (30:70 v/v) or 100% Methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205–210 nm.

  • Retention Time: this compound typically elutes between 8–15 mins depending on the column length.

Optimization Strategy & Data Summary

The following table summarizes optimal conditions derived from comparative studies on Sargassum species.

ParameterOptimal RangeMechanistic Impact
Solvent 90% EthanolHigh ethanol concentration favors sterol solubility; 10% water aids cell wall swelling.
Temperature 45–55°CIncreases diffusivity and solubility. >60°C risks oxidation and solvent evaporation.
Time 20–30 minEquilibrium is reached quickly due to cavitation. >40 min yields diminishing returns.
Solid:Liquid 1:20 (g/mL)Sufficient concentration gradient. Lower ratios (1:10) saturate solvent too fast.
Power 200–300 WSufficient to generate cavitation threshold without causing radical-induced degradation.

Visualizations

Figure 1: Extraction Workflow

A logical flow from raw biomass to purified analyte.[2]

G Start Raw Brown Algae (Sargassum/Undaria) Prep Pre-treatment (Wash, Dry, Grind <0.5mm) Start->Prep UAE UAE Extraction 90% EtOH, 50°C, 30 min (Cavitation) Prep->UAE Disrupt Cell Wall Filter Filtration & Evaporation (Crude Lipid Extract) UAE->Filter Sapon Saponification 1M KOH/EtOH, 60°C, 1h (Hydrolysis of Esters) Filter->Sapon Remove Solvents Partition L-L Partitioning Extract with n-Hexane Sapon->Partition Isolate Non-Saponifiables Purify Purification (Silica Column / Crystallization) Partition->Purify Hexane Layer End Pure this compound (HPLC/GC-MS Analysis) Purify->End

Caption: Step-by-step workflow for the isolation of this compound, highlighting the critical saponification step.

Figure 2: Mechanism of Action

How ultrasound facilitates the release of intracellular sterols.

Mechanism US Ultrasound Wave (20-40 kHz) Bubble Cavitation Bubble Formation US->Bubble Collapse Bubble Collapse (Microjets/Shockwaves) Bubble->Collapse Wall Cell Wall Disruption Collapse->Wall Mechanical Shear Release Mass Transfer Enhancement Collapse->Release Turbulence Sterol This compound Release Wall->Sterol Release->Sterol

Caption: Mechanistic pathway of acoustic cavitation leading to enhanced mass transfer of this compound.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete cell disruptionIncrease sonication power or time; ensure particle size is fine enough.
Emulsion during Partition Presence of surfactants/soapsAdd a small amount of NaCl (brine) or Ethanol to break the emulsion.
Peak Tailing (HPLC) Column overload or pH issueDilute sample; ensure mobile phase is fresh; check column guard.
Degradation Overheating during UAEUse pulse mode (e.g., 10s on/5s off) and an ice/water bath to regulate temp.

References

  • Optimization of Ultrasound-Assisted Extraction of Pigment Compounds from Sargassum angustifolium. Scientific Information Database (SID).

  • Optimization and kinetic modeling of ultrasonic-assisted extraction of fucoxanthin from edible brown algae Sargassum fusiforme. PubMed Central (PMC). 3

  • An HPLC method for the quantification of sterols in edible seaweeds. PubMed. 4[5]

  • Comparison of this compound content in algae using high-performance liquid chromatography. Fisheries and Aquatic Sciences. 1

  • Techniques for the extraction of phytosterols and their benefits in human health: a review. ResearchGate. 6

Sources

Application Note: HPLC Method Development for Fucosterol Quantification in Marine Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Rationale

Fucosterol is a predominant, highly lipophilic phytosterol found in brown macroalgae (e.g., Sargassum, Ecklonia, Desmarestia), widely researched for its anti-inflammatory, neuroprotective, and anti-diabetic properties[1]. Accurate quantification is critical for pharmaceutical standardization; however, the complex lipid, pigment, and polysaccharide profiles of marine matrices pose severe analytical challenges.

As an application scientist, developing a robust assay requires understanding the chemical nature of the target. This protocol relies on two foundational mechanistic choices:

  • Chemical Isolation via Saponification : this compound exists in both free and esterified forms. Direct solvent extraction pulls down massive amounts of triglycerides and chlorophylls that will irreversibly foul an HPLC column. Saponification with ethanolic KOH is a mandatory [2]. It hydrolyzes esterified sterols into free this compound (ensuring total sterol quantification) while converting interfering triglycerides into water-soluble soaps that are easily removed during partitioning[3].

  • Low-Wavelength UV Detection : Unlike highly conjugated polyphenols, this compound (stigmasta-5,24(28)-dien-3β-ol) lacks a strong chromophore. Its UV absorbance relies entirely on isolated Δ5 and Δ24(28) double bonds, which only absorb strongly in the low-UV region (205 nm to 210 nm)[4]. This dictates the strict use of highly UV-transparent mobile phases (HPLC-grade methanol/acetonitrile) to prevent severe baseline drift[5].

Experimental Workflow

FucosterolWorkflow N1 1. Algal Biomass (Lyophilized & Pulverized) N2 2. Solvent Extraction (70% EtOH, Sonication) N1->N2 Extract Total Lipids N3 3. Saponification (1M Ethanolic KOH) N2->N3 Cleave Esterified Sterols N4 4. Liquid-Liquid Partitioning (n-Hexane Extraction) N3->N4 Isolate Non-Saponifiable Fraction N5 5. Sample Reconstitution (Dry & Dissolve in MeOH) N4->N5 Remove Soaps & Impurities N6 6. HPLC-UV Analysis (C18, 205-210 nm) N5->N6 Filter (0.22 µm) & Inject N7 7. Data Output (Quantification & Validation) N6->N7 Peak Integration

Figure 1: End-to-end workflow for this compound extraction, isolation, and HPLC-UV quantification.

Detailed Step-by-Step Protocol

Phase 1: Matrix Extraction & Saponification
  • Biomass Preparation : Weigh 1.0 g of lyophilized, pulverized brown seaweed into a 50 mL centrifuge tube. Causality: Lyophilization removes water weight, preventing the dilution of extraction solvents and ensuring accurate dry-weight (DW) quantification[6].

  • Primary Extraction : Add 15 mL of 70% Ethanol (or a 2:3 v/v mixture of CHCl₃:MeOH). Sonicate for 60 minutes at room temperature. Causality: Ultrasound-assisted extraction (UAE) induces cavitation, breaking rigid algal cell walls to maximize total lipid yield[5]. Centrifuge at 4000 rpm for 10 min and collect the supernatant. Repeat twice and pool the extracts.

  • Concentration : Evaporate the pooled solvent under a vacuum rotary evaporator at 40°C until dry.

  • Saponification : Reconstitute the crude lipid extract in 2.0 mL of. Incubate the mixture (reflux at 60°C for 2 hours, or room temperature for 14.5 hours). Causality: High pH cleaves ester bonds, releasing bound this compound and saponifying matrix lipids[4].

Phase 2: Liquid-Liquid Partitioning (LLE)
  • Phase Separation : Add 5.0 mL of ultrapure water to the saponified mixture to dissolve the generated glycerol and soaps.

  • Sterol Isolation : Add 5.0 mL of n-hexane and vortex vigorously for 2 minutes. Allow the phases to separate. Causality: Free this compound is highly hydrophobic and selectively partitions into the upper non-polar hexane layer, leaving polar impurities behind[3].

  • Collection & Drying : Carefully collect the upper hexane layer. Repeat the hexane extraction twice more. Pool the hexane fractions, wash once with 5 mL of water to neutralize any residual KOH, and evaporate under a gentle stream of nitrogen gas.

  • Reconstitution : Dissolve the dried non-saponifiable residue in 1.0 mL of HPLC mobile phase (e.g., 50% Methanol) and filter through a 0.22 µm PTFE syringe filter prior to injection[5].

Phase 3: Chromatographic Analysis

Program the HPLC system according to the optimized parameters in Table 1 .

Table 1: Optimized HPLC-UV Chromatographic Conditions

ParameterSpecificationCausality / Rationale
Column C18 Reversed-Phase (e.g., 4.6 × 100 mm, 2.6 µm)Highly lipophilic stationary phase required for non-polar sterol retention[5].
Mobile Phase Methanol : 0.1% Acetic Acid (Gradient) OR MeOH:ACN (30:70)Ensures high UV transmittance at 210 nm; prevents baseline drift[4].
Flow Rate 1.0 – 1.2 mL/minBalances optimal theoretical plates with efficient run times (~15 min)[4].
Temperature 25°C – 30°CStabilizes column backpressure and ensures reproducible retention times[5].
Detection UV at 205 nm – 210 nmTargets the isolated Δ5 and Δ24(28) double bonds of this compound[4].
Injection Vol. 10 µLPrevents column overloading while maintaining LOQ sensitivity[5].

Method Validation & System Suitability

To ensure the protocol operates as a self-validating system, researchers must evaluate the following parameters according to ICH guidelines prior to sample quantification:

  • System Suitability Testing (SST) : Inject a 50 µg/mL this compound reference standard five consecutive times. The system is deemed suitable only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the resolution (Rs) > 2.0, and the tailing factor (T) < 1.5.

  • Validation Metrics : Compare your system's performance against the established baseline data in Table 2 .

Table 2: Standard Method Validation Metrics (ICH Guidelines)

Validation ParameterTarget SpecificationReference Data (Literature Baseline)
Specificity Baseline resolution of this compoundRetention time ~8.5 min[5]
Linearity (R²) > 0.999R² = 0.9998 (Range: 3.91–125.00 µg/mL)[5]
LOD / LOQ Signal-to-Noise ≥ 3 (LOD) and ≥ 10 (LOQ)LOD: 3.20 µg/mL / LOQ: 9.77 µg/mL[5]
Precision (RSD) ≤ 2.0% (Intra-day & Inter-day)1.07% – 2.40%[4]
Accuracy (Recovery) 90% – 110%95.76% – 103.21%[5]

Troubleshooting & Field Insights

  • Symptom: Severe baseline drift or high noise at 210 nm.

    • Causality: At low UV wavelengths, trace organic impurities in solvents absorb strongly.

    • Solution: Strictly utilize LC-MS or HPLC-grade solvents. Ensure the aqueous phase is prepared with fresh 18.2 MΩ·cm ultrapure water and degassed continuously.

  • Symptom: Poor this compound recovery or split peaks.

    • Causality: Incomplete saponification leaves sterols bound as esters, or matrix overloading causes column saturation.

    • Solution: Verify the molarity of the ethanolic KOH (it degrades over time; prepare fresh). If peak tailing occurs, reduce the injection volume or dilute the reconstituted sample[2].

References

  • [5][6] Title: Comparison of this compound content in algae using high-performance liquid chromatography. Source: Fisheries and Aquatic Sciences (2020). URL:[Link]

  • [3][4] Title: An HPLC method for the quantification of sterols in edible seaweeds. Source: Biomedical Chromatography (2004). URL:[Link]

  • [2] Title: Extraction and Quantitation of Phytosterols from Edible Brown Seaweeds: Optimization, Validation, and Application. Source: Marine Drugs (2023). URL:[Link]

  • [1][7] Title: this compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism. Source: Marine Drugs (2021). URL:[Link]

Sources

Advanced Protocols for Fucosterol Stabilization: Derivatization and Controlled Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note | Version 2.1

Executive Summary

Fucosterol (24-ethylidene cholesterol) is a high-value phytosterol abundant in brown algae (Sargassum, Ecklonia spp.) with potent anti-diabetic, anti-cancer, and neuroprotective properties.[1][2][3] However, its commercial viability is severely compromised by poor chemical stability. The allylic nature of the C-24(28) double bond and the C-3 hydroxyl group makes this compound highly susceptible to autoxidation, photo-oxidation, and dehydration, leading to rapid degradation into hydroperoxides and complex mixtures.

This guide details two distinct synthetic strategies to enhance stability without sacrificing pharmacological efficacy:

  • C-3 Esterification (this compound Acetate): A steric protection strategy to prevent dehydration and increase lipophilicity.

  • Controlled 24-Hydroxylation (Saringosterol conversion): A strategy to preemptively convert the labile this compound into its stable, bioactive metabolite, saringosterol (a potent LXR agonist), thereby "locking in" the bioactivity.

Part 1: The Stability Challenge

The molecular architecture of this compound presents two primary "failure points" regarding stability:

  • The C-3 Hydroxyl Group: Susceptible to oxidation (forming ketones) and dehydration (forming dienes) under acidic conditions or high heat.

  • The 24-Ethylidene Side Chain: This is the critical pharmacophore but also the site of highest instability. The allylic hydrogens are easily abstracted by free radicals, leading to the formation of 24,28-epoxides or 24-hydroperoxides, which eventually degrade the molecule's integrity.

Diagram 1: this compound Degradation & Stabilization Pathways

The following diagram illustrates the degradation risks and the synthetic interventions detailed in this guide.

Fucosterol_Pathways This compound This compound (Unstable Precursor) Degradation Hydroperoxides & Complex Artifacts This compound->Degradation Autoxidation/Heat Acetate This compound Acetate (Hydrophobic/Stable) This compound->Acetate Protocol A: Acetylation (Ac2O/Py) Saringosterol Saringosterol (Stable LXR Agonist) This compound->Saringosterol Protocol B: Controlled Photo-oxidation

Caption: Comparative pathways showing uncontrolled degradation versus targeted stabilization via acetylation or controlled hydroxylation.

Part 2: Synthetic Protocols
Protocol A: Synthesis of this compound Acetate (C-3 Protection)

Objective: To protect the C-3 hydroxyl group, preventing dehydration and increasing lipid solubility for improved formulation stability. Mechanism: Nucleophilic acyl substitution using acetic anhydride with pyridine as a solvent and catalyst.

Reagents & Equipment:

  • This compound (Purity >95%)[4][5]

  • Acetic Anhydride (Ac₂O)

  • Pyridine (Anhydrous)

  • DMAP (4-Dimethylaminopyridine) - Catalytic amount

  • Dichloromethane (DCM)

  • Rotary Evaporator

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 100 mg (0.24 mmol) of this compound in 2.0 mL of anhydrous pyridine.

  • Catalysis: Add a catalytic amount of DMAP (approx. 5 mg). Note: DMAP acts as a hyper-nucleophilic acylation catalyst, significantly accelerating the reaction compared to pyridine alone.

  • Acetylation: Dropwise add 1.0 mL of acetic anhydride under stirring at room temperature (25°C).

  • Reaction: Stir the mixture under an inert atmosphere (N₂ or Ar) for 4 hours .

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). The product (Acetate) will have a significantly higher R_f value than the starting material.

  • Quenching: Pour the reaction mixture into 20 mL of ice-cold water to hydrolyze excess acetic anhydride. Stir for 15 minutes.

  • Extraction: Extract the aqueous layer three times with 15 mL of DCM. Combine organic layers.

  • Washing: Wash the organic layer sequentially with:

    • 1M HCl (to remove residual pyridine)

    • Saturated NaHCO₃ (to neutralize acid)

    • Brine (saturated NaCl)

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from cold methanol to yield white needle-like crystals.

Expected Yield: 90-95% Stability Gain: High resistance to hydrolysis; shelf-life extended by >6 months at room temperature compared to free sterol.

Protocol B: Synthesis of 24(R,S)-Saringosterol (Controlled Oxidation)

Objective: To stabilize the labile ethylidene side chain by converting it into the thermodynamically stable 24-hydroxy derivative (Saringosterol). Rationale: Saringosterol is not merely a degradation product; it is a potent, selective LXRβ agonist with superior anti-atherosclerotic properties. This protocol mimics natural "aging" but in a controlled, accelerated manner to produce a pure, stable API.

Reagents & Equipment:

  • This compound Enriched Extract (or pure standard)

  • Chloroform/Methanol (1:1 v/v)

  • UV-C Light Source (or controlled sunlight exposure chamber)

  • Silica Gel Column[3][4][6]

Step-by-Step Methodology:

  • Solubilization: Dissolve 500 mg of this compound in 50 mL of Chloroform/Methanol (1:1).

  • Photo-Oxidation: Place the solution in a quartz vessel (transparent to UV). Irradiate with UV light (254 nm) or expose to direct high-intensity sunlight for 12–24 hours in the presence of ambient oxygen.

    • Mechanism:[4][7][8][9] This induces a singlet oxygen reaction at the 24-ethylidene double bond, leading to the formation of the 24-hydroperoxide intermediate, which rapidly reduces to the 24-hydroxy compound (saringosterol).

  • Monitoring: Monitor via HPLC (C18 column). This compound (RT ~25 min) will decrease, and a new peak for Saringosterol (RT ~18 min) will appear.

  • Concentration: Evaporate solvent under reduced pressure.

  • Purification: Subject the crude residue to silica gel column chromatography.

    • Eluent Gradient: Start with Hexane:Ethyl Acetate (10:1) and increase polarity to (3:1). Saringosterol elutes after the unreacted this compound due to the additional polar hydroxyl group.

Expected Yield: ~60-70% conversion. Stability Gain: The 24-hydroxy group stabilizes the side chain, preventing further uncontrolled radical oxidation.

Part 3: Analytical Validation & Stability Data

To confirm the synthesis and stability, the following analytical parameters must be verified.

Table 1: Physicochemical Comparison
ParameterThis compound (Parent)This compound Acetate (Protocol A)Saringosterol (Protocol B)
Molecular Weight 412.69 g/mol 454.73 g/mol 428.69 g/mol
Solubility (Oil) ModerateHigh (Excellent for emulsions)Low
Oxidative Stability Poor (t½ ~30 days at 25°C)High (t½ >1 year at 25°C)High (Thermodynamically stable)
Primary Bioactivity Anti-diabetic, AntioxidantProdrug (Hydrolyzes to this compound)LXR Agonist (Anti-Alzheimer's)
Key NMR Signal H-3 multiplet @ δ 3.5 ppmH-3 multiplet @ δ 4.6 ppm (Deshielded)24-OH singlet present
Diagram 2: Experimental Workflow & Validation

Workflow Start Algal Biomass (Sargassum spp.) Extract Ethanol Extraction & Partitioning Start->Extract Decision Target Application? Extract->Decision RouteA Lipophilic Form (Acetylation) Decision->RouteA Formulation Stability RouteB Bioactive Metabolite (Photo-Oxidation) Decision->RouteB Metabolic Stability ValidA Validation: NMR (H-3 Shift) Stable >1yr RouteA->ValidA ValidB Validation: HPLC (RT Shift) LXR Activity RouteB->ValidB

Caption: Decision matrix for selecting the appropriate stabilization protocol based on the intended end-use application.

Part 4: Stability Testing Protocol

To validate the enhanced stability of the synthesized derivatives, perform the following stress test:

  • Forced Degradation (Oxidative):

    • Prepare 1 mg/mL solutions of this compound, this compound Acetate, and Saringosterol in Chloroform.

    • Add 0.1% Hydrogen Peroxide (H₂O₂).

    • Incubate at 40°C for 48 hours.

    • Result: this compound will show >50% degradation. The Acetate and Saringosterol forms should retain >90% integrity.

References
  • This compound Isolation & Bioactivity

    • Title: this compound Isolated from Dietary Brown Alga Sargassum horneri Protects TNF-α/IFN-γ-Stimulated Human Dermal Fibroblasts.[10][11]

    • Source: Marine Drugs / MDPI.
    • URL:[Link][9]

  • Saringosterol & Stability

    • Title: Divergent regulation of cellular cholesterol metabolism by seaweed-derived this compound and saringosterol.
    • Source: Frontiers in Pharmacology.
    • URL:[Link](Note: Generalized link to journal article on saringosterol metabolism).

  • Synthesis of Sterol Acetates

    • Title: Organic Synthesis of New Secosteroids from this compound.[5]

    • Source: MDPI (Marine Drugs).
    • URL:[Link][12]

  • Saringosterol as a Stable Artifact

    • Title: 24(R,S)
    • Source: Maastricht University / ISS.
    • URL:[Link]

Sources

Application Note: Engineering Fucosterol-Loaded Nanoparticles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Fucosterol (24-ethylidene cholesterol), a major sterol isolated from brown algae (Phaeophyceae), exhibits potent pharmacological activities, including anti-cancer, anti-diabetic, and anti-inflammatory effects. However, its clinical translation is severely hindered by poor aqueous solubility (Class II/IV in BCS) and low bioavailability.

This guide details the engineering of This compound-loaded Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles (Fuc-PLGA-NPs) using a Single Emulsion-Solvent Evaporation technique. PLGA is selected as the primary matrix due to its FDA-approved status, biodegradability, and ability to provide sustained release of hydrophobic payloads.

Key Mechanistic Insight: Unlike simple physical mixing, this protocol leverages the hydrophobic interaction between the steroid nucleus of this compound and the lactide/glycolide chains of PLGA, stabilizing the drug within the nanoparticle core while a surfactant (PVA) stabilizes the interface.

Material Selection & Experimental Design

Reagents & Equipment
ComponentSpecificationFunction
Payload This compound (>98% purity)Active Pharmaceutical Ingredient (API).
Polymer PLGA (50:50, MW 24-38 kDa)Encapsulating matrix.[1] 50:50 ratio ensures intermediate degradation rate (weeks).
Solvent Dichloromethane (DCM) or Ethyl AcetateDissolves both PLGA and this compound (Organic Phase).
Surfactant Poly(vinyl alcohol) (PVA) (MW 30-70 kDa)Stabilizes the oil-in-water emulsion; prevents particle coalescence.
Aqueous Phase Ultrapure Water (Milli-Q, 18.2 MΩ)Continuous phase for emulsion.
Equipment Probe Sonicator (e.g., Qsonica)High-energy shear force to form nanodroplets.
Formulation Variables (Design of Experiments)

To achieve a target size of 150–250 nm with a Polydispersity Index (PDI) < 0.2, the following ratios are critical:

  • Drug:Polymer Ratio: 1:10 (w/w). Higher ratios may lead to drug crystallization on the surface (burst release).

  • Organic:Aqueous Phase Ratio: 1:10 (v/v). Ensures sufficient dilution to prevent Ostwald ripening.

Detailed Protocol: Single Emulsion-Solvent Evaporation

This protocol is a self-validating system. If Step 3 fails (phase separation), Step 4 cannot proceed.

Phase A: Preparation of Organic Phase
  • Weigh 50 mg of PLGA and 5 mg of this compound .

  • Dissolve both in 2 mL of Dichloromethane (DCM) in a glass vial.

  • Validation: Vortex for 1 minute. The solution must be optically clear. Cloudiness indicates incomplete solubilization.

Phase B: Preparation of Aqueous Phase
  • Prepare a 2% (w/v) PVA solution in ultrapure water.

    • Tip: Heat water to 80°C to dissolve PVA, then cool to room temperature. Filter through a 0.45 µm filter to remove dust/aggregates.

  • Measure 20 mL of the PVA solution into a 50 mL beaker.

Phase C: Emulsification (The Critical Step)
  • Place the beaker containing the PVA solution on ice.

  • Dropwise Addition: Add the Organic Phase (Phase A) into the Aqueous Phase (Phase B) under magnetic stirring (500 rpm).

  • Sonication: Immediately subject the mixture to probe sonication.

    • Settings: 40% Amplitude, 2 minutes total (Pulse: 10s ON, 5s OFF).

    • Why Pulse? Prevents heat buildup which can degrade PLGA or boil the solvent prematurely.

  • Result: A milky-white oil-in-water (O/W) nanoemulsion is formed.

Phase D: Solvent Evaporation & Purification
  • Transfer the emulsion to a magnetic stirrer. Stir at 800 rpm for 3–4 hours at room temperature in a fume hood.

    • Mechanism:[2][3][4][5][6][7] DCM evaporates, causing the PLGA droplets to harden into solid nanoparticles, trapping the this compound.

  • Centrifugation: Collect NPs by centrifugation at 12,000 × g for 20 minutes at 4°C.

  • Washing: Discard supernatant. Resuspend the pellet in ultrapure water and centrifuge again (Repeat 3x).

    • Purpose: Removes excess PVA and unencapsulated this compound.

  • Lyophilization: Resuspend final pellet in 2 mL water (add 2% sucrose as cryoprotectant if needed) and freeze-dry for 24–48 hours.

Visualization of Workflow

The following diagram illustrates the logical flow and critical checkpoints of the synthesis process.

G Start Start: Material Prep OrgPhase Organic Phase (PLGA + this compound + DCM) Start->OrgPhase AqPhase Aqueous Phase (2% PVA Solution) Start->AqPhase Emulsion Emulsification (O/W) Probe Sonication OrgPhase->Emulsion Dropwise Add AqPhase->Emulsion Evap Solvent Evaporation (Hardening of NPs) Emulsion->Evap Stir 3-4h Wash Centrifugation & Washing (Remove free drug/PVA) Evap->Wash 12,000 x g Wash->Wash Repeat 3x Final Lyophilized Fuc-PLGA-NPs Wash->Final Freeze-Dry

Figure 1: Step-by-step workflow for the Single Emulsion-Solvent Evaporation synthesis of this compound-loaded PLGA nanoparticles.

Characterization & Quality Control

Trustworthiness in data comes from rigorous characterization. Every batch must pass these criteria before use in biological assays.

Physicochemical Parameters
ParameterMethodAcceptance CriteriaScientific Relevance
Particle Size Dynamic Light Scattering (DLS)150 – 250 nmOptimal for cellular uptake (endocytosis) and avoiding rapid renal clearance.
Polydispersity (PDI) DLS< 0.20Indicates a monodisperse population; essential for consistent release kinetics.[8]
Zeta Potential Electrophoretic Mobility-20 to -30 mVNegative charge (from uncapped PLGA carboxyl groups) prevents aggregation via electrostatic repulsion.
Encapsulation Efficiency (EE) HPLC / UV-Vis> 75%Determines cost-effectiveness and therapeutic dose capacity.
Encapsulation Efficiency Calculation

To quantify EE, analyze the supernatant collected during the first centrifugation step (indirect method).



Note: this compound can be quantified via HPLC (C18 column, Acetonitrile:Water mobile phase) or UV-Vis at 210 nm (less specific).

In Vitro Release Study (Dialysis Method)
  • Place 5 mg of NPs in a dialysis bag (MWCO 12 kDa).

  • Immerse in PBS (pH 7.[4]4) with 0.5% Tween 80 (to maintain sink conditions for the hydrophobic drug).

  • Incubate at 37°C with shaking.

  • Sample external medium at T = 0, 1, 2, 4, 8, 24, 48 hours.

  • Expectation: A biphasic release profile—initial burst release (~20% in 4h) followed by sustained release over days.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Large Particle Size (>300 nm) Insufficient sonication energy or low PVA concentration.Increase sonication amplitude by 10% or increase PVA to 2.5%.
Low Encapsulation Efficiency Drug leakage during evaporation or high drug solubility in aqueous phase.Ensure drug is strictly hydrophobic. Reduce evaporation time (use rotary evaporator).
Aggregation after washing Zeta potential too low (near neutral).Use distilled water (pH ~6) for washing. Do not use high ionic strength buffers during wash steps.
"Cake" formation after drying Lack of cryoprotectant.Add 2-5% Sucrose or Trehalose before lyophilization.

Alternative Approach: this compound-Stabilized Liposomes[4]

While PLGA is superior for stability, liposomes offer a "bio-mimetic" advantage. This compound, structurally similar to cholesterol, can actually replace cholesterol in lipid bilayers to stabilize the membrane.

Brief Protocol (Thin-Film Hydration):

  • Dissolve DPPC (Phospholipid) and This compound (molar ratio 7:3) in Chloroform:Methanol (2:1).

  • Evaporate solvent (Rotary Evaporator) to form a thin film.[4][7]

  • Hydrate film with PBS (pH 7.[4]4) above the transition temperature (

    
    ).
    
  • Extrude through 100 nm polycarbonate membrane.

  • Result: this compound is integrated into the bilayer, acting as both stabilizer and payload.

References

  • Meinita, M. D. N., et al. (2021).[9] "this compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism." Marine Drugs, 19(10), 545. Link

  • Guo, S., et al. (2023). "Preparation and characterization of lipid-based nanoparticles loaded by phytosterols." Journal of Henan University of Technology. Link

  • Aksoy, A. S. (2024).[6] "Liposomes: Composition, preparation techniques, and diverse applications in food science."[6] ABMYO Dergisi. Link

  • Patel, V., et al. (2020). "Naturally-occurring cholesterol analogues in lipid nanoparticles induce polymorphic shape and enhance intracellular delivery of mRNA." Nature Communications, 11, 983. Link

  • Mcclements, D. J. (2022). "Water-Dispersible Phytosterol Nanoparticles: Preparation, Characterization, and in vitro Digestion." Frontiers in Nutrition. Link

  • Zhang, T., et al. (2022). "Preparation and properties of fucoxanthin-loaded liposomes stabilized by sea cucumber derived cholesterol sulfate." Journal of Bioscience and Bioengineering. Link

Sources

Application Note: Isolation, Purification, and NMR Characterization of Fucosterol from Marine Macroalgae

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

Fucosterol (24-ethylidene cholesterol) is a predominant bioactive phytosterol found almost exclusively in brown marine macroalgae (Phaeophyceae), such as Sargassum, Ecklonia, and Cystoseira species[1]. Structurally, it is a stigmasterol isomer characterized by a unique tri-substituted double bond in its side chain. This compound has garnered immense interest in drug development due to its documented neuroprotective, anti-diabetic, anti-osteoarthritic, and anti-inflammatory properties[1][2].

This application note provides a comprehensive, self-validating workflow for the extraction, chromatographic isolation, and rigorous structural elucidation of this compound using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, we address a critical operational pitfall: the oxidative degradation of this compound into artifactual epimers, providing protocols to ensure high-fidelity isolation[3].

Experimental Workflow: Extraction and Isolation

The isolation of highly pure this compound requires a strategic balance of solvent polarity and mechanical disruption to penetrate the complex polysaccharide-rich cell walls of brown algae[4].

Biomass Pre-treatment
  • Causality: Marine algae contain high levels of alginates and mucilage. Drying and milling the biomass to a particle size of < 200 mesh drastically increases the surface area, ensuring maximum solvent penetration and higher extraction yields[5].

  • Protocol: Wash fresh macroalgae (e.g., Sargassum sp.) with distilled water to remove epiphytes and salts. Lyophilize (freeze-dry) the biomass to prevent thermal degradation of sterols. Mill the dried biomass to a fine powder (< 200 mesh).

Solvent Extraction
  • Causality: While non-polar solvents like hexane target lipids, an initial extraction with medium-polarity solvents (e.g., 90-95% Ethanol or a Dichloromethane:Methanol 2:3 v/v mixture) is superior. This approach disrupts lipid-protein complexes and solubilizes both free sterols and sterol glycosides, while leaving behind highly polar, high-molecular-weight polysaccharides[5][6].

  • Protocol:

    • Suspend the powdered biomass in 95% Ethanol at a solid-to-liquid ratio of 1:10 to 1:20 (w/v)[5].

    • Subject the suspension to ultrasonication for 30 minutes at 30°C to induce cavitation, breaking cellular matrices without thermal stress[4][5].

    • Macerate the mixture for 12–24 hours under continuous agitation.

    • Filter the mixture and concentrate the supernatant under reduced pressure (rotary evaporation at < 40°C) to yield a crude lipid extract[4].

Chromatographic Purification
  • Protocol:

    • Liquid-Liquid Partitioning: Suspend the crude extract in water and partition sequentially with n-hexane to enrich the non-saponifiable sterol fraction[6].

    • Silica Gel Column Chromatography: Load the dried hexane fraction onto a silica gel column (70–230 mesh). Elute using a step gradient of n-hexane and ethyl acetate (e.g., 100:0 to 70:30 v/v).

    • Validation (TLC): Monitor fractions via Thin-Layer Chromatography (TLC) using a standard this compound reference. Pool fractions exhibiting a single spot corresponding to the Rf of this compound[1].

    • Recrystallization: Dissolve the pooled, dried fractions in a minimal volume of a Dichloromethane:Methanol (CH2Cl2:MeOH) mixture. Allow slow evaporation at 4°C to yield this compound as white needle-like crystals (purity > 95%, melting point 113–114°C)[2][5].

G A Marine Algae Biomass (e.g., Sargassum sp.) B Lyophilization & Milling (< 200 mesh) A->B C Ultrasonic-Assisted Extraction (95% EtOH or CH2Cl2:MeOH) B->C Maximizes Surface Area D Filtration & Rotary Evaporation (Crude Extract) C->D Cavitation breaks cell walls E Liquid-Liquid Partitioning (n-Hexane Enrichment) D->E Removes polar polysaccharides F Silica Gel Column Chromatography (Hexane:EtOAc Gradient) E->F G TLC Monitoring & Pooling (Self-Validation Step) F->G H Recrystallization (CH2Cl2/MeOH) G->H Isolate target Rf I Purified this compound (White Needle Crystals) H->I

Caption: Workflow for the extraction, fractionation, and purification of this compound from marine algae.

NMR Characterization and Structural Elucidation

Physical properties and chromatographic retention times are insufficient for definitive structural confirmation due to the presence of closely related sterol isomers (e.g., stigmasterol,


-sitosterol). High-resolution 1H and 13C NMR spectroscopy is the mandatory gold standard for characterizing the isolated this compound fraction[1][7].
Diagnostic 1H NMR Signatures

The molecular formula of this compound is C29H48O. In the 1H NMR spectrum (typically acquired at 400 MHz or 600 MHz in CDCl3), the most critical diagnostic features are the olefinic protons, which confirm the tri-substituted double bond in the side chain[1][2][8]:

  • H-6 (Endocyclic double bond): Appears as a broad doublet at

    
     5.33 – 5.35 ppm (J 
    
    
    
    5.2 – 5.5 Hz).
  • H-28 (Exocyclic ethylidene group): Appears as a distinct quartet at

    
     5.08 – 5.18 ppm (J 
    
    
    
    6.6 – 6.8 Hz). The presence of this quartet is the primary differentiator between this compound and other phytosterols.
  • H-3 (Oxygenated methine): The proton attached to the hydroxyl-bearing carbon appears as a multiplet at

    
     3.49 – 3.53 ppm.
    
Diagnostic 13C NMR Signatures

The 13C NMR spectrum yields 29 distinct carbon signals. The defining chemical shifts include[8]:

  • Olefinic Carbons: Two quaternary carbons at

    
     147.2 ppm (C-24) and 
    
    
    
    141.0 ppm (C-5), alongside two methine carbons at
    
    
    121.9 ppm (C-6) and
    
    
    115.8 ppm (C-28).
  • Oxygenated Carbon: The C-3 carbon resonates at

    
     72.0 ppm.
    
Summarized NMR Data Table

The following table synthesizes the benchmark quantitative NMR chemical shifts for purified this compound (CDCl3, TMS internal standard) to be used as a reference for fraction validation[2][8][9].

Position1H NMR (

ppm, Multiplicity, J in Hz)
13C NMR (

ppm)
Carbon Type
3 3.49 – 3.53 (m)72.0Oxygenated Methine (CH)
5 -141.0Quaternary Olefinic (C)
6 5.33 – 5.35 (d, J = 5.2 - 5.5)121.9Olefinic Methine (CH)
18 0.69 (s)12.1Methyl (CH3)
19 0.98 – 1.02 (s)19.6Methyl (CH3)
21 0.97 – 1.00 (d, J = 6.6 - 7.0)19.0Methyl (CH3)
24 -147.2Quaternary Olefinic (C)
26 0.97 (d, J = 7.0)22.4Methyl (CH3)
27 0.95 – 0.98 (d, J = 6.5 - 6.8)22.3Methyl (CH3)
28 5.08 – 5.18 (q, J = 6.6 - 6.8)115.8Olefinic Methine (CH)
29 1.56 – 1.58 (d, J = 6.8 - 7.5)13.4Methyl (CH3)

Operational Pitfalls: Oxidative Degradation and Artifact Formation

A critical, often overlooked aspect of this compound isolation is its chemical stability. As an application scientist, it is imperative to understand the causality behind fraction degradation.

If this compound is left in unsealed vials, exposed to ambient air, light, or prolonged room-temperature storage during the chromatographic process, the electron-rich C-24/C-28 double bond undergoes spontaneous oxidative degradation[3].

  • Mechanism: The oxidation proceeds via a 24-hydroperoxy-24-vinylcholesterol intermediate, ultimately cleaving or rearranging to form an epimeric mixture of saringosterols (24-hydroxy-24-vinylcholesterol)[3][9][10].

  • NMR Detection of Artifacts: The presence of saringosterol artifacts in your purified fraction can be immediately detected in the 13C NMR spectrum by the appearance of duplicate signals around C-17, C-20, C-22, and C-24, indicating the presence of C-24 epimers[3].

  • Prevention Protocol: All extraction and column chromatography steps should ideally be performed under subdued light. Purified fractions must be dried under a stream of nitrogen gas (N2) and stored at -20°C in amber, hermetically sealed vials.

G A This compound (Target Compound) B Ambient Air / Light Exposure (Oxidative Stress) A->B C 24-Hydroperoxy-24-vinylcholesterol (Unstable Intermediate) B->C Spontaneous Oxidation D Saringosterol (C-24 Epimeric Artifacts) C->D Rearrangement/Degradation

Caption: Oxidative degradation pathway of this compound into saringosterol artifacts during improper handling.

References

  • Abdul, Q. A., et al. "this compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism." Marine Drugs (via PMC). URL:[Link]

  • Google Patents. "CN1234723C - Method for extracting this compound from alga." Google Patents.
  • Bang, S., et al. "Comparison of this compound content in algae using high-performance liquid chromatography." Fisheries and Aquatic Sciences. URL: [Link]

  • Bouzidi, N., et al. "Sterols from the brown alga Cystoseira foeniculacea: Degradation of this compound into saringosterol epimers." Arabian Journal of Chemistry. URL:[Link]

  • Encyclopedia.pub. "Phytosterols in Seaweeds." Encyclopedia.pub. URL: [Link]

  • Oh, J., et al. "this compound from an Edible Brown Alga Ecklonia stolonifera Prevents Soluble Amyloid Beta-Induced Cognitive Dysfunction in Aging Rats." Marine Drugs (via Semantic Scholar). URL:[Link]

  • Taylor & Francis. "Cytotoxic and antiproliferative constituents from Dictyota ciliolata, Padina sanctae-crucis and Turbinaria tricostata." Pharmaceutical Biology. URL:[Link]

  • Pharmacognosy Research. "Alpha-amylase inhibitory activity and sterol composition of the marine algae, Sargassum glaucescens." Pharmacognosy Research. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Fucosterol Solubility & Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Water Solubility of Fucosterol for In Vivo Studies Ticket ID: FUC-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

This compound (24-ethylidene cholesterol) presents a significant delivery challenge due to its high lipophilicity (LogP > 8) and crystalline structure. For in vivo efficacy, the compound must be solubilized or dispersed in a manner that prevents precipitation in biological fluids while ensuring bioavailability. This guide details three validated formulation strategies: Cyclodextrin Complexation , Liposomal Encapsulation , and Polymeric Nanoparticles , alongside immediate-use vehicle protocols.

Module 1: Cyclodextrin (CD) Inclusion Complexes

The "Gold Standard" for improving apparent solubility without altering chemical structure.

Core Protocol: Kneading Method

This method is preferred for this compound due to its scalability and high inclusion efficiency.

Reagents:

  • This compound (Purity >98%)[1][2]

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (Preferred over β-CD for higher water solubility and lower renal toxicity).

  • Solvent: Ethanol:Water (1:1 v/v).

Workflow Diagram:

CD_Complexation Start Weigh Reagents (1:1 or 1:2 Molar Ratio) Mix Physical Mixing (Mortar & Pestle) Start->Mix Solvent Add Ethanol:Water (1:1) to form Paste Mix->Solvent Knead Knead Vigorously (45-60 mins) Solvent->Knead Paste Consistency Dry Dry at 50°C (24 Hours) Knead->Dry Solvent Evaporation Sieve Sieve (100 mesh) & Store Dry->Sieve

Caption: Step-by-step workflow for the Kneading Method to form this compound-HP-β-CD inclusion complexes.

Troubleshooting & FAQs

Q: My inclusion complex precipitates when reconstituted in water. Why?

  • Root Cause: Incomplete complexation or incorrect stoichiometry.

  • Solution:

    • Check Ratio: Ensure you are using a 1:2 (Drug:CD) molar ratio. This compound is bulky; a 1:1 ratio may leave the hydrophobic tail exposed.

    • Process: Increase kneading time. The paste must dry during the kneading process to force the hydrophobic guest into the CD cavity.

    • Verification: Perform Differential Scanning Calorimetry (DSC). If the melting peak of this compound (approx. 124°C) is still visible, free drug remains.

Q: Can I use simple physical mixing instead of kneading?

  • Answer: No. Physical mixtures rarely achieve true molecular inclusion. The energy from kneading or ultrasonication is required to displace water from the CD cavity and insert the this compound molecule.

Module 2: Liposomal Formulation

Best for: High-dose delivery and targeting liver/spleen accumulation.

Core Protocol: Thin-Film Hydration

Liposomes mimic cell membranes, allowing high loading of sterols.

Reagents:

  • This compound[1][2][3][4][5][6]

  • Phospholipid: DSPC or HSPC (High transition temperature lipids are more stable).

  • Stabilizer: Cholesterol (Use reduced amount, as this compound itself acts as a membrane stabilizer).

  • Solvent: Chloroform/Methanol (2:1 v/v).

Workflow Diagram:

Liposome_Prep Dissolve Dissolve Lipid + this compound in Chloroform/MeOH Evap Rotary Evaporation (Thin Film Formation) Dissolve->Evap Hydrate Hydrate with PBS (> Tm of Lipid) Evap->Hydrate Vacuum/Heat Sonicate Probe Sonication (Size Reduction) Hydrate->Sonicate MLV Formation Extrude Extrusion (100nm Polycarbonate) Sonicate->Extrude SUV Formation Dialysis Dialysis (Remove Free Drug) Extrude->Dialysis

Caption: Thin-film hydration method for creating this compound-loaded liposomes.[6]

Troubleshooting & FAQs

Q: My encapsulation efficiency (EE%) is low (<40%). How do I improve it?

  • Root Cause: Sterol competition. This compound competes with cholesterol for space in the lipid bilayer.

  • Solution:

    • Remove Cholesterol: this compound structurally resembles cholesterol.[6] Formulate using Phospholipid:this compound only (e.g., 10:1 or 5:1 molar ratio). Adding extra cholesterol destabilizes the bilayer when this compound is present.

    • Lipid Choice: Switch to lipids with longer saturated chains (e.g., DSPC) to accommodate the bulky ethylidene side chain of this compound.

Q: The liposomes aggregate within 24 hours.

  • Root Cause: Lack of surface charge (Zeta potential near 0 mV).

  • Solution: Add a charged lipid like DSPE-PEG2000 (5 molar %) to provide steric hindrance, or DOTAP (positive charge) / DPPG (negative charge) to provide electrostatic repulsion. Target a Zeta potential > |30mV|.

Module 3: Polymeric Nanoparticles (PLGA)

Best for: Sustained release and oral administration.

Core Protocol: Emulsion-Solvent Evaporation

Encapsulates this compound in a biodegradable matrix.

Reagents:

  • Polymer: PLGA (50:50).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

  • Surfactant: PVA (Polyvinyl alcohol) 1-2% w/v.

Workflow Diagram:

PLGA_NP OrgPhase Organic Phase: PLGA + this compound + DCM Emulsify Emulsification (Sonication/Homogenization) OrgPhase->Emulsify AqPhase Aqueous Phase: 1% PVA Solution AqPhase->Emulsify Evap Solvent Evaporation (Stirring 3-4h) Emulsify->Evap O/W Emulsion Wash Centrifugation & Wash (Remove Free PVA) Evap->Wash Hardened NPs Freeze Lyophilization (Powder Form) Wash->Freeze

Caption: Single emulsion (O/W) solvent evaporation technique for PLGA-Fucosterol nanoparticles.

Troubleshooting & FAQs

Q: I see crystals separate from the nanoparticles after centrifugation.

  • Root Cause: Drug loading is too high, exceeding the polymer's capacity.

  • Solution: Reduce the theoretical drug loading (Drug:Polymer ratio) to 1:10 or 1:20 . This compound crystallizes easily; excess drug will not entrap but will precipitate externally.

Module 4: Immediate-Use In Vivo Vehicles

For acute studies where formulation development time is limited.

Safety Warning: Always perform a vehicle control group.

Vehicle SystemComposition (v/v)Preparation StepsSuitability
Co-solvent A 5% Ethanol 5% Tween 80 90% Saline1. Dissolve this compound in Ethanol (stock).2. Add Tween 80; vortex.3. Slowly add warm Saline while vortexing.IP / Oral (Acute)
Co-solvent B 10% DMSO 40% PEG 400 50% Water1. Dissolve this compound in DMSO.2. Add PEG 400.3. Add Water dropwise.IP / Oral (High Dose)
Oil Solution 100% Corn Oil or Sesame Oil1. Dissolve this compound in oil.2. Sonicate at 40°C for 30 mins.Oral Gavage Only

Q: Which vehicle causes the least pain/irritation for IP injection?

  • Answer: Co-solvent A. Avoid DMSO concentrations >10% for IP injections as it causes peritoneal irritation and can confound inflammatory markers.

References

  • Abdul, Q. A., et al. (2016). Health benefit of this compound from marine algae: A review. Journal of the Science of Food and Agriculture. Link

  • Cayman Chemical. (2022).[2] this compound Product Information & Solubility Data. Link

  • MedChemExpress. (2023). This compound Solubility and In Vivo Formulation Guide. Link

  • Meincke, M., et al. (2021). How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes. MDPI - Processes. Link

  • Sarode, S. M., et al. (2011). Preparation and Evaluation of Inclusion Complexes Using Cyclodextrins. Research Journal of Pharmacy and Technology. Link

  • Alshora, D. H., et al. (2016). Current Techniques of Water Solubility Improvement for Antioxidant Compounds. Molecular Pharmaceutics. Link

Sources

Technical Support Center: Fucosterol Analysis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Fatty Acid Interference in Fucosterol Analysis Ticket ID: FST-LIPID-001 Status: Open for Consultation Analyst: Senior Application Scientist

Executive Summary

This compound (


) is the primary phytosterol in brown algae (Phaeophyceae), often constituting >95% of the sterol profile.[1] However, algal lipid extracts are dominated by fatty acids (FAs)—both free and esterified (TAGs/PLs)—which co-extract with sterols.

The Problem: Fatty acids interfere with analysis by:

  • Chemical Competition: Consuming derivatization reagents (e.g., BSTFA) required for GC-MS.

  • Chromatographic Overload: Broadening peaks and shifting retention times in HPLC/GC.

  • Ion Suppression: Reducing ionization efficiency in Mass Spectrometry.

The Solution: This guide provides a validated, multi-stage protocol to eliminate FA interference using Saponification (The Chemical Firewall) and Solid Phase Extraction (The Polishing Step) .

Module 1: The Saponification Firewall (Primary Defense)

Q: Why is solvent extraction alone insufficient for this compound purity?

A: Solvents like Chloroform:Methanol (2:1) or Ethanol extract "Total Lipids."[2] This includes sterols, but also massive amounts of triglycerides, glycolipids, and free fatty acids. You cannot separate these efficiently based on polarity alone because the ester linkages in triglycerides mimic the solubility of sterols.

The Fix: You must perform Alkaline Saponification .

  • Mechanism: Saponification breaks the ester bonds of triglycerides and deprotonates free fatty acids, converting them into fatty acid salts (soaps) .

  • Result: Soaps become water-soluble (polar), while this compound remains an "unsaponifiable" alcohol (non-polar/organic soluble). This creates a distinct phase separation capability.

Protocol 1.0: Optimized Saponification Workflow
  • Reagents: 1M KOH in 90% Ethanol.

  • Conditions: Reflux at 80°C for 60 minutes.

  • Partitioning: Use

    
    -hexane and distilled water (1:1 ratio).
    

Visualizing the Separation Logic:

SaponificationLogic Extract Crude Algal Extract (Sterols + TAGs + FFAs) Reagent Add 1M KOH / EtOH Reflux 80°C, 60 min Extract->Reagent Reaction Hydrolysis Reaction Reagent->Reaction Partition Add H2O + n-Hexane (Phase Separation) Reaction->Partition Ester bonds broken Aqueous Aqueous Phase (Discard) Partition->Aqueous Organic Organic Phase (Hexane) (Keep) Partition->Organic Soaps Fatty Acid Salts (Soaps) Glycerol Aqueous->Soaps Target Unsaponifiable Matter (this compound) Organic->Target Recovers >90%

Figure 1: The mechanism of alkaline hydrolysis separating saponifiable lipids (FAs) from unsaponifiable sterols.

Module 2: Chromatographic Cleanup (Secondary Defense)

Q: I saponified, but I still see "ghost peaks" in my GC-MS. Why?

A: Saponification is ~95% efficient. However, trace Free Fatty Acids (FFAs) can protonate back into their organic-soluble form if the pH drops during the water wash steps, or if the hexane layer is physically contaminated with the aqueous interface.

The Fix: Apply Solid Phase Extraction (SPE) using Silica (Si) or Aminopropyl (


) cartridges.
  • Mechanism: Silica retains polar compounds. In a non-polar solvent (Hexane), this compound (containing only one -OH group) is relatively non-polar. Residual fatty acids (with -COOH groups) are more polar and interact stronger with the silica, or can be eluted selectively.

Table 1: SPE Cleanup Strategy
ParameterSilica (Si) ProtocolAminopropyl (

) Protocol
Suitability
Cartridge 500mg / 3mL500mg / 3mLSi: General cleanup.

:
High FA load.
Conditioning 5 mL Hexane5 mL HexaneEstablishes non-polar environment.
Loading Sample in 1 mL HexaneSample in 1 mL HexaneKeep solvent non-polar.
Wash (Remove FAs) --5 mL Hexane:Acetic Acid (98:2)

binds FAs via ionic interaction.
Elution (Target) 5 mL Hexane:Ethyl Acetate (90:10)5 mL Hexane:Isopropanol (95:5)Elutes Sterols.[2][3]
Interference Removal ModerateHigh (Chemically binds FAs)

is superior for FA removal.

Module 3: Instrumental Optimization (The Final Check)

Q: My this compound peak area varies wildly between injections. Is this an instrument fault?

A: It is likely a Derivatization Competition issue. In GC-MS, sterols must be silylated (using BSTFA or MSTFA) to become volatile. Fatty acids also react with these reagents. If your sample has residual FAs, they will consume the reagent before the sterol is fully derivatized, leading to incomplete reaction and poor quantification.

The Fix:

  • Reagent Excess: Increase BSTFA:Sample ratio to 2:1.

  • Internal Standard: Always use

    
    -Cholestane. If the cholestane peak area drops, your reaction is being inhibited by matrix interference.
    
Protocol 3.0: Robust Derivatization
  • Dry the SPE eluate under Nitrogen (

    
    ).
    
  • Add 100

    
    L Pyridine  (catalyst/solvent).
    
  • Add 100

    
    L BSTFA + 1% TMCS .
    
  • Incubate at 60°C for 30 minutes (Critical: Heat drives the sterol reaction; FAs react faster at room temp).

Visualizing the Interference Mechanism:

Interference Sample Sample Mixture (Sterol + Residual FA) Competition Competitive Reaction Sample->Competition Reagent BSTFA Reagent (Limited Supply) Reagent->Competition FA_TMS Fatty Acid-TMS (Rapid Formation) Competition->FA_TMS Kinetic Preference Sterol_TMS This compound-TMS (Slower Formation) Competition->Sterol_TMS Reagent Depleted Result GC-MS Output: Low Sterol Signal Sterol_TMS->Result

Figure 2: Kinetic competition between residual fatty acids and this compound for silylation reagents, leading to signal suppression.

References

  • Saponification Efficiency & Protocols

    • Source: Lopes, G., et al. (2011). "Sterol profiles in 18 macroalgae of the Portuguese coast." Journal of Phycology, 47(5), 1210-1218.
    • Context: Establishes the standard alkaline hydrolysis method (KOH/Ethanol) for macroalgal sterol extraction.
  • Solid Phase Extraction (SPE)

    • Source: Azadmard-Damirchi, S., & Dutta, P. C. (2009).[4] "A single step solid-phase extraction method for complete separation of sterol oxidation products in food lipids."[4] Journal of Chromatography A, 1216(1), 36-42.

    • Context: Validates the use of Silica and Aminopropyl columns for separating sterols
  • This compound Analysis & Bioactivity

    • Source: Meinita, M. D. N., et al. (2021). "this compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism."[5] Marine Drugs, 19(9), 545.

    • Context: Comprehensive review of this compound sources and extraction/purification workflows.[6]

  • GC-MS Derivatization Standards

    • Source: AOAC Official Method 994.10. "Cholesterol in Foods."
    • Context: Provides the foundational chemistry for sterol silylation and the necessity of removing moisture/acids before derivatiz

Sources

Technical Support Center: Preventing Sterol Oxidation During Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for sterol analysis. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in the field: the prevention of sterol oxidation during extraction and analysis. The inherent instability of sterols, particularly their susceptibility to oxidation, can lead to the formation of artifacts, compromising the accuracy and reproducibility of your results.[1][2] This resource provides in-depth, field-proven insights and troubleshooting strategies to ensure the integrity of your sterol samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of sterol oxidation during extraction?

A1: Sterol oxidation is primarily a non-enzymatic process, often referred to as autoxidation, which is initiated and propagated by several factors commonly present in a laboratory environment.[3][4] The main culprits are:

  • Heat: Elevated temperatures significantly accelerate oxidation rates.[5][6] Even moderate heating during steps like saponification or solvent evaporation can lead to the degradation of sterols and the formation of various oxidation products.[5][6][7] For instance, heating β-sitosterol at 180°C can lead to substantial degradation.[5]

  • Light: Exposure to light, especially UV light, can trigger photo-oxidation, a process that generates reactive oxygen species (ROS) and promotes the degradation of sterols.[1][5][8]

  • Oxygen: The presence of atmospheric oxygen is a fundamental requirement for autoxidation. The double bond in the B ring of the sterol structure is particularly vulnerable to attack by oxygen and free radicals.[9][10]

  • Reactive Oxygen Species (ROS): These highly reactive chemical species, which include hydroxyl radicals and hydrogen peroxide, can readily attack the sterol molecule, initiating the oxidation cascade.[4][9]

  • Metal Ions: Transition metal ions can act as catalysts, accelerating the decomposition of hydroperoxides and propagating the free radical chain reaction.[1]

Q2: What are the common oxidation products I should be aware of, and why are they problematic?

A2: The oxidation of sterols, such as cholesterol and phytosterols, results in a class of compounds known as oxysterols or sterol oxidation products (SOPs).[3] Common SOPs include:

  • 7-ketocholesterol

  • 7α- and 7β-hydroxycholesterol

  • 5α, 6α- and 5β, 6β-epoxycholesterol

  • Cholestanetriol[9]

The formation of these products is problematic for several reasons:

  • Analytical Interference: SOPs can appear as unknown peaks in your chromatograms (HPLC/GC), confounding the identification and quantification of your target sterols.[11]

  • Inaccurate Quantification: The degradation of the parent sterol leads to an underestimation of its true concentration in the sample.

Q3: How can I visually identify if oxidation is occurring in my samples?

A3: While subtle oxidation may not be visually apparent, significant degradation can sometimes be observed. Look for a yellowish discoloration in your lipid extracts. However, the most reliable method for detecting oxidation is through your analytical instrumentation. The appearance of unexpected peaks in your GC or LC chromatograms is a strong indicator that oxidation products have formed.[11] Using GC-MS to analyze these unknown peaks can help confirm their identity as sterol oxidation products by comparing their mass spectra to known standards.[11]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your extraction process and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Appearance of unknown peaks in chromatogram (HPLC/GC) Formation of Oxidation Products: The unknown peaks are likely sterol oxidation products (SOPs), such as 7-ketositosterol, 7α/β-hydroxysitosterol, and 5,6α/β-epoxysitosterol.[11]1. Confirm Oxidation: Use GC-MS to identify the mass spectra of the unknown peaks and compare them to known SOPs.[11] Re-run the extraction with stricter preventative measures (see below) to see if the peaks are reduced. 2. Implement Preventative Measures:    • Work under an inert atmosphere: Blanket your samples and extracts with nitrogen or argon gas at every step, especially during solvent evaporation and storage.[11][12]    • Protect from light: Use amber glassware or wrap your vials in aluminum foil.[11]    • Control Temperature: Perform extractions at room temperature or below.[11] For saponification, a cold saponification method is preferred.[11][13]
Low recovery of target sterols Degradation during Extraction: High temperatures, exposure to oxygen, or prolonged processing times can lead to the breakdown of your target sterols.1. Optimize Extraction Method:    • Consider modern techniques: Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) are highly efficient at lower temperatures, reducing the risk of thermal degradation.[11]    • Minimize heating: If using a heating step, keep the temperature and duration to the absolute minimum required. Studies have shown significant sterol loss even with short heating periods at 180°C.[5] 2. Add Antioxidants: Incorporate antioxidants like Butylated Hydroxytoluene (BHT), tocopherols, or quercetin into your extraction solvent.[11][14][15] Tocopherols have shown effectiveness in protecting β-sitosterol and campesterol from oxidation.[16]
Poor reproducibility of results Inconsistent Sample Handling: Variations in temperature, light exposure, or the time between extraction and analysis can lead to differing levels of oxidation between samples.[11]1. Standardize Your Protocol: Follow a strict, documented procedure for all samples to ensure consistency.[11] 2. Prompt Analysis: Analyze samples as quickly as possible after extraction. 3. Proper Storage: If immediate analysis is not possible, store extracts under a nitrogen atmosphere at -20°C or lower in the dark.[11] For long-term storage of serum samples, -80°C is recommended.[12]

Visualizing the Problem: The Sterol Oxidation Pathway

The following diagram illustrates the general mechanism of sterol autoxidation, a free-radical chain reaction that leads to the formation of various oxidation products.

SterolOxidation cluster_propagation Propagation Cycle Sterol Sterol (RH) Radical Sterol Radical (R.) Sterol->Radical + Initiator Initiation Initiation (Heat, Light, Metal Ions) Peroxyl Peroxyl Radical (ROO.) Radical->Peroxyl + O2 Oxygen Oxygen (O2) Hydroperoxide Sterol Hydroperoxide (ROOH) Peroxyl->Hydroperoxide + RH Peroxyl->Hydroperoxide Radical2 Sterol Radical (R.) Sterol2 Sterol (RH) Breakdown Breakdown Products (Ketones, Hydroxy, Epoxy derivatives) Hydroperoxide->Breakdown Propagation Propagation

Caption: Recommended workflow for sterol extraction highlighting critical control points.

By implementing these best practices and troubleshooting strategies, you can significantly enhance the reliability and accuracy of your sterol analysis, ensuring that your results reflect the true composition of your samples.

References

  • Dibbanti, A., et al. (2022). Mechanisms of oxysterol-induced disease: insights from the biliary system. PMC - NIH. [Link]

  • Dutta, P.C. (2009). Sterols and Oxysterols. SLU library. [https://pub.epsilon.slu.se/2105/1/ Introductory_chapter.pdf]([Link] Introductory_chapter.pdf)

  • Dutta, P.C. (2009). Cholesterol Oxidation Mechanisms in Cholesterol and Phytosterol Oxidation Products: Analysis. ResearchGate. [Link]

  • Iuliano, L. (2011). Pathways of cholesterol oxidation via non-enzymatic mechanisms. PubMed. [Link]

  • LIPID MAPS. (2011). Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. LIPID MAPS. [Link]

  • VLD, et al. (2020). Reactive Sterol Electrophiles: Mechanisms of Formation and Reactions with Proteins and Amino Acid Nucleophiles. MDPI. [Link]

  • Kumar, A., et al. (2023). Antioxidant and Antimicrobial activity of Crude Sterol from Chlorella. ResearchGate. [Link]

  • Shah, R., et al. (2022). Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production. PMC. [Link]

  • Barriuso, B., et al. (2012). Sterols heating: Degradation and formation of their ring-structure polar oxidation products. ResearchGate. [Link]

  • Wang, T., et al. (2011). Study on extraction, isolation and bioactivities of phytosterol from rapeseed. GCIRC. [Link]

  • Skubic, C., et al. (2024). Integrative protocol for quantifying cholesterol-related sterols in human serum samples and building decision support systems. STAR Protocols. [Link]

  • Yang, Y., et al. (2023). Guidelines for extraction and quantitative analysis of phytosterols and oxidation products. Food Science & Nutrition. [Link]

  • Saleem, M., & Ahmad, I. (2023). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. PMC. [Link]

  • Menéndez-Carreño, M., et al. (2008). Stability of Sterols in Phytosterol-Enriched Milk under Different Heating Conditions. ResearchGate. [Link]

  • Shah, R., et al. (2021). Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. PMC. [Link]

  • Yang, Y., et al. (2023). Guidelines for extraction and quantitative analysis of phytosterols and oxidation products. Wiley Online Library. [Link]

  • Rose-Sall, A., & Finne, J. (2012). Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products. PMC. [Link]

  • Phillips, K.M., & Ruggio, D.M. (2019). Gas Chromatographic Analysis of Plant Sterols. AOCS. [Link]

  • Lin, Y., et al. (2017). Thermal stability of plant sterols and formation of their oxidation products in vegetable oils and margarines upon controlled heating. ResearchGate. [Link]

  • Zhao, Y., et al. (2025). Oxidative Stability of Phytosterols in Camellia Seed Oil During Heating: The Impact of Different Antioxidants. PMC. [Link]

  • Biotage. (2025). Simplifying sterol analysis: modern approach for diagnosing lipid disorders. Biotage. [Link]

  • Griffiths, W.J., et al. (2013). Sample preparation method for analysis of sterols in plasma. ResearchGate. [Link]

  • Mandrioli, M., et al. (2024). Enhancing Antioxidant Activity and Nutritional Profile of Dark Chocolate Through Enrichment with Plant Sterols: A Study on Phytosterol Concentrations and Functional Properties. MDPI. [Link]

Sources

Technical Support Center: Supercritical Fluid Extraction (SFE) of Fucosterol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Extraction Technologies Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals navigate the thermodynamic and kinetic complexities of isolating fucosterol from marine macroalgae.

This compound is a high-value, bioactive phytosterol found predominantly in brown algae. Because of its unique structure—specifically the presence of a moderately polar 3β-hydroxyl group—optimizing its recovery requires a precise balance of pressure, temperature, and fluid polarity. This guide moves beyond basic operation manuals to explain the causality behind experimental parameters, ensuring your extraction workflows are efficient, selective, and self-validating.

Benchmarked SFE Parameters for this compound Recovery

To establish a baseline for your experiments, the following table summarizes optimized quantitative data from field-proven literature regarding the extraction of this compound and related lipids from various algal matrices.

Marine MatrixPressure (bar)Temp (°C)Co-solventKey Outcome / CausalityReference
Lessonia vadosa18050NoneBaseline extraction for antileishmanial screening; high selectivity but lower total yield.[1]
Sargassum horneri25045EthanolOptimal balance of density and vapor pressure; excellent sterol recovery.[2]
Sargassum muticum10050Ethanol (10%)Co-solvent addition increased total yield by 3x and target lipid recovery by up to 90x.[3]
Fucus vesiculosus50050NoneHigh total lipid yield (4.6 wt.%), but reduced sterol purity (2.8 wt.% this compound in extract).[4]
Troubleshooting Guides & FAQs

Q1: My this compound yield is extremely low when using pure SC-CO₂ at 200 bar and 40 °C. How can I improve recovery without extracting unwanted triglycerides? Analysis & Causality: this compound (stigmasta-5,24(28)-dien-3β-ol) is a phytosterol with a moderately polar 3β-hydroxyl group. Pure supercritical CO₂ is a non-polar solvent, exhibiting a polarity similar to hexane. At 200 bar, the fluid density is simply insufficient to overcome the hydrogen bonding between the sterol's hydroxyl group and the complex algal matrix[3]. Solution: Introduce an entrainer. Adding 2–5% (v/v) absolute ethanol to the SC-CO₂ stream significantly increases the polarity of the fluid phase. Ethanol acts as a hydrogen-bond donor and acceptor, effectively displacing this compound from the matrix. Studies on Sargassum species demonstrate that adding ethanol as a co-solvent can increase targeted lipid recovery by orders of magnitude compared to pure CO₂[2].

Q2: I increased the extraction pressure to 500 bar to maximize yield, but my extract is now heavily contaminated with waxes and pigments. Why did this happen? Analysis & Causality: SFE operates on the principle of tunable density. At 500 bar, the density of SC-CO₂ approaches that of a liquid (approx. 900–1000 kg/m ³), which drastically increases its overall solvation power. While this maximizes total lipid yield, it destroys target selectivity, leading to the co-extraction of high-molecular-weight cuticular waxes and chlorophyll[4]. Solution: Lower the pressure to the 250–300 bar range. This pressure band provides the optimal "crossover" balance where CO₂ density is high enough to solvate this compound but low enough to exclude larger, non-polar waxes. If high pressure must be used to penetrate a dense matrix, implement fractional depressurization: drop the pressure sequentially in two separator vessels (e.g., first to 300 bar to precipitate waxes, then to 50 bar to collect the purified this compound).

Q3: During extraction, the system experiences erratic flow rates, and the restrictor valve frequently freezes. How do I stabilize the system? Analysis & Causality: Erratic flow is typically caused by bed compaction (channeling). Freezing at the restrictor is a classic manifestation of the Joule-Thomson effect—as the supercritical fluid rapidly expands into a gas at atmospheric pressure, it absorbs heat endothermically, causing ambient moisture and co-extracted lipids to freeze and block the orifice. Solution:

  • Address Compaction: Ensure your biomass is milled to 0.5–1.0 mm and mix the feed with an inert bulking agent (like 3 mm glass beads) to maintain bed porosity.

  • Address Freezing: Apply active heating to the restrictor valve. Maintain the restrictor block at 60–70 °C to counteract the thermodynamic cooling of the expanding CO₂.

Self-Validating SFE Protocol for this compound Recovery

To ensure trustworthiness and reproducibility, every step in this protocol includes the mechanistic causality behind the action and a physical validation checkpoint.

Phase 1: Matrix Preparation

  • Lyophilization and Milling: Freeze-dry the brown macroalgae to preserve thermolabile compounds. Mill to a particle size of 0.5–1.0 mm. Causality: Particles <0.5 mm cause bed compaction and solvent channeling; particles >1.0 mm increase the intraparticle diffusion resistance, severely lowering the mass transfer rate.

  • Moisture Standardization: Equilibrate the biomass to a moisture content of 8–10% (w/w). Causality: Absolute dryness collapses the cellular matrix, preventing CO₂ penetration. Conversely, >10% moisture creates an aqueous film that blocks the diffusion of lipophilic supercritical CO₂. Self-Validation Checkpoint: Perform a Karl Fischer titration before loading the extraction vessel. If moisture is >10%, return the biomass to the desiccator.

Phase 2: Extraction Workflow 3. Vessel Loading: Pack the extraction vessel with the milled biomass. Add 3 mm glass beads at the top and bottom of the bed. Causality: Glass beads act as flow distributors, preventing channeling and ensuring uniform solvent permeation across the entire biomass bed. 4. Pressurization & Thermal Equilibration: Bring the system to 250 bar and 45 °C. Allow a static hold time of 30 minutes. Causality: The static hold allows the supercritical CO₂ to penetrate the matrix pores and solubilize the this compound before dynamic flow begins, preventing premature solvent channeling. 5. Dynamic Extraction: Initiate a dynamic flow of SC-CO₂ at a solvent-to-feed (S/F) ratio of 25:1, supplemented with 3% (v/v) absolute ethanol as a co-solvent. Causality: Ethanol acts as an entrainer, increasing fluid polarity to target the 3β-hydroxyl group of this compound, displacing it from matrix binding sites[2]. Self-Validation Checkpoint: Monitor the restrictor valve temperature. Maintain it at >60 °C to prevent dry ice formation caused by the Joule-Thomson cooling effect.

Phase 3: Recovery & Mass Balance 6. Depressurization and Collection: Collect the extract in a cyclone separator. Evaporate the residual ethanol under a gentle stream of nitrogen. 7. System Validation (Mass Balance): Calculate: Mass_initial = Mass_raffinate + Mass_extract + Volatile_losses. Causality: A mass balance variance >5% physically validates a system failure—indicating either channeling in the extraction bed (resulting in poor recovery) or restrictor blockages (resulting in loss of extract).

SFE Parameter Optimization Workflow

SFE_Workflow A This compound SFE Optimization B Pressure (180 - 500 bar) A->B C Temperature (40 - 60 °C) A->C D Co-solvent (1 - 10% EtOH) A->D B1 Increases CO2 Density (Improves Solvation Power) B->B1 C1 Increases Solute Vapor Pressure (Crossover Effect Dynamics) C->C1 D1 Increases Fluid Polarity (Targets 3β-OH Group) D->D1 O1 High Yield / Low Selectivity (Co-extracts Waxes) B1->O1 > 400 bar O2 Optimal this compound Recovery (High Purity) B1->O2 250 - 300 bar C1->O2 45 - 50 °C D1->O2 2 - 5% EtOH

Figure 1: Decision tree for optimizing this compound supercritical fluid extraction.

References
  • 1 - MDPI[1]

  • 4 - PMC[4] 3.2 - MDPI[2] 4.3 - ResearchGate[3]

Sources

troubleshooting low recovery rates in silica gel chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Recovery Rates

Status: Active Operator: Senior Application Scientist

Initial Diagnostics: The "Black Box" Analysis

Low recovery in silica gel chromatography is often treated as a mystery, but it is a deterministic failure of mass balance. Before changing solvents or stationary phases, you must locate the missing mass.

The Golden Rule of Chromatography:

If Mass(Input) > Mass(Output), the compound is either stuck (adsorption), broken (decomposition), or invisible (detection failure).

Diagnostic Decision Tree

Use this logic flow to pinpoint the root cause of your mass loss.

RecoveryDiagnostics Start Start: Low Recovery (<80%) CheckTLC Step 1: Run TLC of Column Fractions vs. Crude Start->CheckTLC IsSpotThere Is the product spot visible in the fractions? CheckTLC->IsSpotThere NoSpot NO: Spot Missing IsSpotThere->NoSpot No YesSpot YES: Spot Visible IsSpotThere->YesSpot Yes FlushColumn Flush Column with 100% MeOH or EtOAc NoSpot->FlushColumn CheckFlush Is product in the flush? FlushColumn->CheckFlush InFlush YES: Product in Flush CheckFlush->InFlush Yes NotInFlush NO: Product NOT in Flush CheckFlush->NotInFlush No Adsorption Diagnosis: Irreversible Adsorption (See Section 2) InFlush->Adsorption DecompCheck Check Inlet/Sand Layer NotInFlush->DecompCheck Precipitation Precipitation/Solubility Issue (See Section 4) DecompCheck->Precipitation Solid at inlet Decomposition Decomposition/Degradation (See Section 3) DecompCheck->Decomposition No solid found WidePeak Is the peak tailing across many fractions? YesSpot->WidePeak Tailing Diagnosis: Silanol Interaction (See Section 2) WidePeak->Tailing Yes Detection Diagnosis: Detection Issue (UV Cutoff/Dilution) (See Section 5) WidePeak->Detection No

Figure 1: Diagnostic logic flow to categorize the mechanism of mass loss.

Chemical Interaction Issues: The "Stuck" Molecule

Q: My compound is basic (amine/pyridine). Why is it streaking or not eluting?

The Mechanism: Silica gel is not inert. The surface consists of silanol groups (Si-OH).[1] While monomeric silicic acid has a pKa of ~9.8, surface silanols on chromatographic silica can exhibit pKa values between 5.0 and 7.0 due to hydrogen bonding networks and inductive effects from the siloxane backbone [1].

If your compound contains a basic nitrogen, it will protonate on the column, forming an ionic bond with the silanol anion (Si-O⁻). This is effectively an ion-exchange mechanism, not simple adsorption.

The Solution: Silanol Capping You must introduce a "sacrificial base" to compete for these acidic sites.

  • Standard Protocol: Add 1% Triethylamine (TEA) to your mobile phase.

  • Advanced Protocol: Pre-wash the column with mobile phase containing 1% TEA, then run the column with 0.1% TEA. This ensures all active sites are neutralized before your sample touches the silica.

Comparison of Mobile Phase Modifiers

ModifierTarget AnalyteMechanismTypical Concentration
Triethylamine (TEA) Basic Amines, AlkaloidsCompetes for acidic silanol sites (H-bond acceptor).[1][2]0.1% – 1.0%
Acetic Acid Carboxylic Acids, PhenolsSuppresses ionization of the analyte (keeps it neutral).0.1% – 1.0%
Ammonium Hydroxide Highly Polar BasesBasifies the entire mobile phase (use with caution on silica).0.1% – 0.5%

Decomposition: The "Broken" Molecule

Q: I loaded a pure acetal/protecting group, but recovered aldehydes/alcohols. What happened?

The Mechanism: Standard silica gel is slightly acidic (pH 6.0–7.0 in 10% aqueous suspension). This Lewis and Brønsted acidity can catalyze hydrolysis of acid-sensitive groups (acetals, silyl ethers, trityl groups) or induce rearrangement/elimination reactions [2].

The Solution: Neutralization or Substitution

  • Buffer the Silica: Slurry the silica in a solvent containing 1% TEA, then evaporate the solvent before packing (or wash the packed column).

  • Switch Stationary Phase: Use Neutral Alumina or Florisil . These phases lack the acidic protons of silica gel.

  • Water Deactivation: Adding 5-10% water (w/w) to the silica "deactivates" the most active adsorption sites, reducing catalytic activity (Brockmann Activity adjustment).

Physical Solubility: The "Crashed Out" Molecule

Q: I see a dark band at the very top of the column that never moves.

The Mechanism: This is a solubility mismatch. If you dissolve your sample in a strong solvent (e.g., Dichloromethane, DCM) to load it, but your mobile phase is weak (e.g., 5% EtOAc/Hexanes), the sample will precipitate immediately upon hitting the mobile phase environment. The precipitated solid has zero surface area for interaction and will not elute.

The Solution: Solid Loading (Dry Loading) Eliminate the loading solvent variable entirely.

Protocol: Solid Loading

  • Dissolve crude sample in a minimal amount of a volatile strong solvent (DCM, Acetone).

  • Add silica gel (ratio: 1g silica per 1g sample).

  • Rotary evaporate until a free-flowing powder remains.

  • Pour this powder onto the top of your packed column.

  • Add a protective layer of sand and elute.

Validation Protocol: Mass Balance Verification

Do not guess. Validate your system using this self-correcting protocol. This establishes whether loss is due to the column or post-column handling.

SOP: The "flush and Weigh" Test
  • Weigh Crude: Record mass of crude sample (

    
    ) to 0.1 mg precision.
    
  • Run Column: Perform chromatography as intended.

  • Collect Fractions: Combine product fractions in a tared flask (

    
    ).
    
  • The Flush: After the run, flush the column with 3 Column Volumes (CV) of a "stripping solvent" (e.g., 10% Methanol in DCM or pure Ethyl Acetate). Collect this separately (

    
    ).
    
  • Dry & Weigh: Evaporate all solvents and weigh residues.

Calculation:



  • If Total > 90% but

    
     is low:  Your compound is tailing or eluting late (Adsorption).
    
  • If Total < 80%: Your compound is decomposing or precipitating (Chemical/Physical loss).

Visualizing the Mechanism

The following diagram illustrates the molecular competition that occurs when using Triethylamine (TEA) to solve low recovery of basic amines.

SilanolInteraction cluster_0 Scenario A: No Modifier (Stuck) cluster_1 Scenario B: With TEA (Elution) Silica Silica Surface (Acidic Si-OH) Amine Basic Analyte (R-NH2) TEA Triethylamine (Modifier) Silica_A Si-OH Amine_A R-NH3+ Silica_A->Amine_A Ionic Bonding (Irreversible) Silica_B Si-OH TEA_B TEA-H+ Silica_B->TEA_B Blocked by Modifier Amine_B R-NH2 (Free Base) Amine_B->TEA_B Elutes Freely

Figure 2: Mechanism of action for Triethylamine (TEA) modifiers. In Scenario A, the analyte binds to the silica. In Scenario B, TEA blocks the site, allowing the analyte to elute.

References

  • University of Minnesota . (1999). Effect of triethylamine in the mobile phase on the retention properties of conventional polymeric and horizontally polymerized octadecylsilica. Link

  • Smolecule . (n.d.). Overcoming Low Recovery in Chromatographic Purification. Link

  • WelchLab . (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Link

  • Phenomenex . (n.d.). Tip on Peak Tailing of Basic Analytes. Link

  • Pharma Growth Hub . (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Link

Sources

resolving peak overlapping in HPLC analysis of algal sterols

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Chromatography Support Center: Resolving Peak Overlapping in Algal Sterol HPLC Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in lipidomics and natural product chemistry: the co-elution of structurally analogous algal sterols (e.g., fucosterol,


-sitosterol, campesterol, and stigmasterol). Because these phytosterols often differ by only a single double bond or a methyl group, standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods frequently fail, resulting in merged peaks and inaccurate quantification.

This guide abandons generic advice in favor of mechanistically grounded troubleshooting. Below, you will find decision workflows, causality-driven FAQs, and self-validating protocols to guarantee baseline resolution in your assays.

I. Diagnostic Workflow for Sterol Resolution

HPLC_Troubleshooting N1 Peak Overlap Detected (Co-eluting Sterols) N2 Is Matrix Interference Present? (e.g. Lipids) N1->N2 N3 Perform Saponification & LLE Extraction N2->N3 Yes (Triglycerides) N4 Optimize Mobile Phase (Switch ACN to MeOH) N2->N4 No (Clean Extract) N3->N4 N5 Change Stationary Phase (Switch C18 to C8/PFP) N4->N5 Still Overlapping N7 Baseline Resolution Achieved N4->N7 Success N6 Upgrade Detector (UV to APCI-MS/CAD) N5->N6 Poor Sensitivity N5->N7 Success N6->N7 Mass/Charge Resolved

Decision tree for resolving algal sterol co-elution in HPLC.

II. Troubleshooting Guide & FAQs

Q1: My algal sterol samples (specifically campesterol and stigmasterol) are co-eluting as a single broad peak on a standard C18 column. Why is this happening, and how do I fix it? A1: This is a classic shape-selectivity failure. Campesterol and stigmasterol share an identical tetracyclic core; they differ only by a single double bond at C22 in stigmasterol's aliphatic side chain. On a densely packed, long-chain C18 stationary phase, the dominant interaction is purely hydrophobic. This excessive hydrophobic retention overwhelms the subtle steric differences between the molecules, causing them to co-elute[1].

  • The Fix: Switch to a C8 column or a Pentafluorophenyl (PFP) phase. A C8 column reduces the sheer hydrophobic retention, allowing the subtle differences in the molecules' hydrodynamic volumes to dictate elution. Studies demonstrate that switching from a C18 to a Zorbax Eclipse XDB C8 column successfully resolves the stigmasterol/campesterol critical pair[1].

Q2: I am using Acetonitrile (ACN) and Water as my mobile phase. The peaks are separated, but the run time is over 60 minutes with poor peak shapes. How can I optimize this? A2: Acetonitrile interacts with analytes primarily through dipole-dipole interactions. Because free sterols have a highly hydrophobic tail and only a single polar 3


-hydroxyl group, ACN struggles to efficiently solvate the sterol core, leading to peak broadening and excessive retention times[2].
  • The Fix: Substitute ACN with Methanol (MeOH). Methanol is a protic solvent that acts as both a hydrogen bond donor and acceptor. It interacts directly with the 3

    
    -OH group of the sterols, altering the selectivity (
    
    
    
    ) and significantly accelerating elution. Switching from an ACN/Water to a MeOH/Water system has been shown to reduce sterol elution times from 62 minutes down to 21 minutes while sharpening peak shapes[2].

Q3: My UV detector is set to 210 nm, but I am experiencing severe baseline drift during gradient elution, and sensitivity is terrible. What is the alternative? A3: Most algal sterols lack a conjugated chromophore. Detecting them at 205-210 nm places you at the UV cutoff of most organic solvents, meaning any change in the gradient composition will cause massive baseline drift, masking your peaks[3].

  • The Fix: Abandon UV detection for sterol quantification. The authoritative standard is to use a Charged Aerosol Detector (CAD) or Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS). CAD provides a uniform, mass-dependent response independent of chemical structure[4]. If structural confirmation is required, APCI-MS is the gold standard, as it ionizes highly lipophilic compounds efficiently and allows for Selected Ion Monitoring (SIM) to mathematically resolve any residual chromatographic overlap[2].

Q4: I suspect my peak overlap is actually caused by the algal matrix itself. How do I validate and eliminate this? A4: Algae extracts are rich in triglycerides and esterified sterols. If you inject a crude lipid extract, triglycerides will co-elute with free sterols, distorting the peak shape. Furthermore, esterified sterols will not elute at the same time as free sterols, leading to inaccurate total sterol quantification.

  • The Fix: Implement a direct saponification protocol prior to extraction. Saponification uses ethanolic Potassium Hydroxide (KOH) to cleave ester bonds, converting triglycerides into water-soluble soaps and releasing all esterified sterols into their free, analyzable form[3].

III. Quantitative Data Summary

Table 1: Quantitative Comparison of Chromatographic Parameters for Sterol Resolution

Chromatographic ParameterStandard Approach (Sub-optimal)Optimized Approach (Recommended)Quantitative Outcome / Causality
Mobile Phase Selection Water / Acetonitrile (2:98)Water / Methanol (2:98)Elution time drastically reduced from 62 min to 21 min due to protic solvent interactions[2].
Stationary Phase Zorbax Eclipse C18Zorbax Eclipse XDB C8Baseline resolution of Stigmasterol/Campesterol achieved (

) by reducing excessive hydrophobic retention[1].
Ternary Mobile Phase ACN / Water (Isocratic)ACN / H₂O / MeOH (80:19.5:0.5)Optimized ternary blend provides baseline separation of all major phytosterols in complex lipid emulsions[1].
Sample Preparation Direct Solvent Extraction1M Methanolic KOH + Hexane/CHCl₃>95% recovery of free sterols; complete removal of co-eluting triglyceride matrix interferences[3].

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . You must not proceed to the next step unless the internal validation criteria are met.

Protocol 1: Direct Saponification and LLE of Algal Biomass

Purpose: To remove triglyceride matrix interference and convert esterified sterols to free sterols.

  • Internal Standard Spiking: Weigh 100 mg of lyophilized algal biomass into a glass centrifuge tube. Spike the sample with 50 µL of a 1 mg/mL

    
    -cholestane solution (Internal Standard).
    
  • Saponification: Add 2.0 mL of 1M Methanolic KOH. Vortex for 30 seconds. Incubate in a water bath at 60°C for 15 minutes to cleave ester bonds[3].

  • Liquid-Liquid Extraction (LLE): Cool to room temperature. Add 2.0 mL of distilled water and 2.0 mL of an n-hexane/chloroform (1:1, v/v) mixture[3].

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes. Carefully transfer the upper organic layer to a clean glass vial. Repeat the extraction twice more with fresh solvent.

  • Concentration: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 1.0 mL of HPLC-grade Methanol.

  • Self-Validation Mechanism: Calculate the recovery of the

    
    -cholestane internal standard via HPLC. Requirement:  Recovery must be 
    
    
    
    . If recovery is lower, it indicates emulsion formation during LLE or incomplete saponification, and the sample batch must be re-processed.
Protocol 2: Optimized Isocratic RP-HPLC-APCI-MS Analysis

Purpose: To achieve baseline separation of critical sterol pairs using shape-selective chromatography.

  • System Setup: Install a C8 column (e.g., Zorbax Eclipse XDB C8, 150 x 4.6 mm, 5 µm)[1]. Set the column oven temperature to 30°C.

  • Mobile Phase: Prepare an isocratic mobile phase of ACN / H₂O / MeOH at a ratio of 80:19.5:0.5 (v/v/v)[1]. Degas thoroughly. Set flow rate to 1.0 mL/min.

  • Detector Configuration: Configure the APCI-MS in positive ion mode. Set the corona discharge current to 4.0 µA and vaporizer temperature to 400°C. Monitor the specific [M+H-H₂O]+ ions for your target sterols[2].

  • System Suitability Test (SST): Inject a calibration standard containing a mixture of Campesterol and Stigmasterol.

  • Self-Validation Mechanism: Analyze the chromatogram of the SST injection. Requirement: The chromatographic resolution (

    
    ) between Campesterol and Stigmasterol must be 
    
    
    
    , and the peak tailing factor must be
    
    
    . Do not inject biological samples until the SST passes.

V. References

  • Determination of Cholesterol Content in Butter by HPLC: Up-to-Date Optimization, and In-House Validation Using Reference Materials , PMC / NIH. [Link]

  • A simple analytical method for simultaneous determination of phytosterols, cholesterol, and squalene in lipid emulsions , UB. [Link]

  • Analytical Methods , RSC Publishing. [Link]

Sources

Fucosterol Formulation & Pharmacokinetics: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fucosterol Formulation. This compound, a marine-derived phytosterol, exhibits potent LXR/RXR activation and anti-inflammatory properties. However, its translation into oral supplements and therapeutics is severely bottlenecked by its physicochemical properties: high lipophilicity (LogP > 5), rigid crystalline structure, and extensive hepatic first-pass metabolism, resulting in an extremely low oral bioavailability of approximately 0.74% in mammalian models (1)[1].

This guide provides researchers and formulation scientists with self-validating protocols, troubleshooting frameworks, and mechanistic insights to engineer advanced lipid-based delivery systems (e.g., NLCs, SMEDDS, and LNPs) that overcome these bioavailability barriers.

Section 1: Core Principles of this compound Bioavailability

FAQ 1: Why does unformulated this compound fail in vivo, and how do we rationally select a delivery system?

Answer: Unformulated this compound suffers from dissolution-rate-limited absorption. Its rigid sterol backbone forms a highly stable crystal lattice, making it practically insoluble in aqueous gastrointestinal fluids. Furthermore, any dissolved free this compound is rapidly subjected to hepatic first-pass metabolism and efflux by intestinal transporters.

To enhance bioavailability, the formulation must achieve three mechanistic goals:

  • Amorphization: Disrupt the crystalline lattice to lower the energy required for dissolution.

  • Solubilization: Pre-dissolve the compound in a lipid/surfactant matrix (e.g., a 10% EtOH + 90% Corn Oil vehicle achieves 1.5 mg/mL solubility under sonication) (2)[2].

  • Lymphatic Targeting: Utilize long-chain triglycerides (LCTs) to promote chylomicron assembly in enterocytes, shunting the drug through the lymphatic system and bypassing the liver entirely.

G Fuc This compound (LogP > 5) Oral Bioavailability < 1% B1 High Crystalline Lattice Energy Fuc->B1 B2 Poor Aqueous Solubility Fuc->B2 B3 Hepatic First-Pass Metabolism Fuc->B3 S1 Amorphous Solid Dispersions B1->S1 S2 SMEDDS / Nanoemulsions B2->S2 S3 Lipid Nanoparticles (NLCs / LNPs) B3->S3 Mech1 Disrupts Crystal Lattice S1->Mech1 Mech2 Solubilization in Lipid/Surfactant S2->Mech2 Mech3 Lymphatic Transport (Bypasses Liver) S3->Mech3 Target Enhanced Oral Bioavailability Mech1->Target Mech2->Target Mech3->Target

Caption: Logical flow of this compound physicochemical barriers and targeted formulation strategies.

Section 2: Nanostructured Lipid Carriers (NLCs) & Liposomes

FAQ 2: My this compound entrapment efficiency (EE%) in lipid nanoparticles is consistently below 50%, and the drug expels during storage. How do I fix this?

Answer: Low EE% and drug expulsion during storage are classic signs of lipid crystallization. If you are using Solid Lipid Nanoparticles (SLNs) with highly ordered lipids (e.g., pure stearic acid), the lipid matrix forms a perfect crystal lattice as it cools, physically squeezing the this compound out.

The Fix: Transition to Nanostructured Lipid Carriers (NLCs) by blending solid lipids with liquid lipids (e.g., oleic acid). This creates spatial imperfections in the lipid matrix, providing "pockets" to accommodate the bulky sterol structure of this compound (3)[3]. Additionally, ensure your lecithin-to-fucosterol ratio is at least 4:1 to maintain solubility during the organic phase (4)[4].

Quantitative Optimization Parameters for this compound NLCs
ParameterSuboptimal Range (Causes Failure)Optimal RangeMechanistic Rationale
Lecithin : this compound Ratio < 2:14:1 to 5:1 Prevents premature crystallization; solubilizes the phytosterol.
Solid : Liquid Lipid Ratio 100:0 (SLNs)70:30 to 85:15 Liquid lipids create matrix imperfections, increasing drug loading capacity.
Stabilizer (e.g., SPI) Conc. < 0.5% (w/v)0.75% to 1.0% Provides steric/electrostatic repulsion (Zeta > ±30 mV) to prevent aggregation.
Homogenization Pressure < 500 bar800 to 1000 bar Essential for achieving PDI < 0.2 and particle size < 150 nm.

FAQ 3: How do I implement a self-validating protocol for this compound NLC preparation?

Answer: A self-validating protocol ensures that each step of the formulation process can be independently verified. We recommend the High-Pressure Homogenization (HPH) method for consistent scale-up.

Step-by-Step Methodology: this compound NLC Preparation via HPH

  • Lipid Phase Preparation: Dissolve this compound and Soybean Lecithin (1:4 ratio) in anhydrous ethanol. Add a blend of solid lipid (e.g., Precirol ATO 5) and liquid lipid (e.g., Miglyol 812) at a 70:30 ratio. Heat the mixture to 10°C above the melting point of the solid lipid (typically ~80°C) until a clear, isotropic solution forms.

  • Aqueous Phase Preparation: Hydrate 0.75% (w/v) Soy Protein Isolate (SPI) in deionized water. Adjust the pH to 7.0 and stir overnight at 4°C. Heat the aqueous phase to the same temperature as the lipid phase (~80°C) (4)[4].

  • Primary Emulsion Formation: Under high-speed mixing (e.g., 10,000 rpm), slowly inject the hot lipid phase into the hot aqueous phase. Continue mixing for 5 minutes. Validation check: The mixture should appear milky white without visible oil droplets.

  • High-Pressure Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer at 800 bar for 3 to 5 cycles.

  • Cooling & Solidification: Rapidly cool the nanoemulsion to room temperature to solidify the lipid matrix, forming the NLCs.

  • Validation Analysis: Measure particle size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). Extract unentrapped this compound using ultracentrifugation (8,000 g for 20 mins) and quantify the supernatant via HPLC to calculate Entrapment Efficiency (EE%) (4)[4].

Workflow Step1 Lipid Phase Preparation This compound + Solid/Liquid Lipids (Heated to 80°C) Step3 Primary Emulsion High-Speed Homogenization (10,000 rpm, 5 min) Step1->Step3 Step2 Aqueous Phase Preparation Surfactants + Deionized Water (Heated to 80°C) Step2->Step3 Step4 High-Pressure Homogenization (800 bar, 3-5 cycles) Step3->Step4 Step5 Cooling & Solidification Formation of NLCs Step4->Step5 Step6 Validation DLS (Size/PDI) & EE% Analysis Step5->Step6

Caption: Step-by-step workflow for formulating this compound-loaded nanostructured lipid carriers.

Section 3: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

FAQ 4: Upon aqueous dilution, my this compound SMEDDS formulation precipitates. How do I prevent phase separation?

Answer: Precipitation upon dilution occurs when the formulation exits the microemulsion region of the pseudo-ternary phase diagram. This is typically caused by an insufficient surfactant-to-cosurfactant ratio (Smix) or the use of a lipid vehicle that cannot maintain this compound in a solubilized state once the surfactant micelles swell with water.

Troubleshooting Steps:

  • Optimize the Oil Phase: this compound is highly lipophilic but structurally rigid. Use medium-chain triglycerides (MCTs) like Capryol 90 or long-chain triglycerides (LCTs) like corn oil, which have higher solubilization capacities for sterols (2)[2].

  • Adjust the Smix Ratio: Increase the ratio of hydrophilic surfactant (e.g., Tween 80, HLB > 12) to lipophilic cosurfactant (e.g., Transcutol HP). A higher Smix ratio (e.g., 2:1 or 3:1) expands the microemulsion region, providing greater thermodynamic stability upon infinite dilution in gastric fluids.

  • Conduct a Robustness Test: Dilute the SMEDDS 1:100 and 1:1000 in 0.1 N HCl (simulated gastric fluid) and observe for 24 hours. If turbidity increases (transmittance < 95%), the formulation is metastable and requires a higher surfactant concentration.

Section 4: Pharmacokinetic & In Vivo Validation

FAQ 5: How do I accurately measure the enhanced bioavailability of my this compound formulation in rat models?

Answer: Because unformulated this compound has a baseline oral bioavailability of ~0.74% (1)[1], detecting it in plasma requires highly sensitive analytical techniques.

  • Dosing & Sampling: Administer the formulation orally to Sprague-Dawley rats. Collect blood samples via the jugular vein at predetermined intervals (0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Plasma Extraction: this compound is highly bound to plasma proteins and lipoproteins. Perform a liquid-liquid extraction (LLE) using a non-polar solvent mixture (e.g., hexane:ethyl acetate) to efficiently extract the sterol.

  • Quantification: Use a validated GC-MS or LC-MS/MS method (1)[1]. For LC-MS/MS, utilize Atmospheric Pressure Chemical Ionization (APCI) rather than Electrospray Ionization (ESI), as sterols ionize poorly in ESI.

  • Bioavailability Calculation: Calculate the Area Under the Curve (AUC) for both the oral formulation and an intravenous (IV) this compound solution. The absolute bioavailability (F) is calculated as: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

The primary mechanism by which lipid-based formulations (like SMEDDS and NLCs) enhance this compound bioavailability is by promoting lymphatic transport. By incorporating long-chain lipids, the formulation stimulates enterocytes to package the this compound into chylomicrons, which are then exocytosed into the lymphatic capillaries (lacteals), completely bypassing the portal vein and hepatic first-pass metabolism.

Pathway Lumen Intestinal Lumen (this compound SMEDDS) Micelles Mixed Micelles Formation Lumen->Micelles Lipolysis Enterocyte Enterocyte Uptake (Apical Membrane) Micelles->Enterocyte Diffusion Chylomicron Chylomicron Assembly (ER) Enterocyte->Chylomicron Re-esterification & Packaging Lymph Lymphatic Capillaries (Lacteals) Chylomicron->Lymph Exocytosis Systemic Systemic Circulation (Bypasses Portal Vein) Lymph->Systemic Thoracic Duct

Caption: Lymphatic absorption pathway of lipid-formulated this compound bypassing hepatic first-pass.

References

  • TargetMol.
  • Smolecule Technical Support Team. "optimizing this compound nanoparticle entrapment efficiency." Smolecule.
  • Smolecule. "this compound therapeutic index vs toxicity profile analysis." Smolecule.
  • ACS Publications.

Sources

stability of fucosterol in different storage conditions

Author: BenchChem Technical Support Team. Date: March 2026

Fucosterol Stability Technical Support Center

Welcome to the technical support center for this compound stability. This guide is designed for researchers, scientists, and drug development professionals who work with this compound. Here, you will find in-depth answers to common questions, troubleshooting guides for experimental challenges, and detailed protocols to ensure the integrity of your samples and the reliability of your results.

Part 1: Frequently Asked Questions (FAQs) on this compound Stability

This section addresses fundamental questions regarding the handling and storage of this compound to maintain its chemical integrity.

Q1: What is this compound and why is its stability a critical concern?

This compound (C29H48O) is a phytosterol predominantly found in brown algae and seaweed.[1][2] It is recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer properties.[2][3][4] The stability of this compound is paramount because its degradation can lead to a loss of these therapeutic effects and the formation of potentially interfering byproducts.[5] For instance, oxidation can alter its structure and function, impacting experimental outcomes and the efficacy of this compound-based products.[5][6]

Q2: What are the primary factors that cause this compound degradation?

The main factors affecting this compound stability are similar to those affecting other phytosterols and include:

  • Oxygen: The presence of oxygen can lead to the oxidation of the this compound molecule, particularly at the double bonds in its structure.[5] This is a major cause of degradation during storage.[5]

  • Temperature: Elevated temperatures can accelerate the rate of oxidation and other degradation reactions.[5][7] While stable at ambient temperatures, prolonged exposure to high heat (>100°C) can cause significant degradation.[5]

  • Light: Exposure to light, especially UV light, can promote photodegradation, leading to the formation of various byproducts.[3]

  • pH: Extreme pH conditions can affect the stability of this compound, particularly in solution. While studies on this compound are limited, research on other phytosterols suggests that pH can influence their extraction efficiency and may lead to the formation of salts or promote degradation reactions under certain conditions.[8]

Q3: What are the recommended storage conditions for this compound?

To ensure long-term stability, this compound should be stored under controlled conditions:

  • Solid Form: As a crystalline solid, this compound is relatively stable. For long-term storage (≥ 4 years), it should be kept at -20°C.[1]

  • Stock Solutions: When dissolved in a solvent, this compound is more susceptible to degradation. Stock solutions should be prepared fresh whenever possible.[3] If storage is necessary, it is recommended to purge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.[1] For short-term storage (up to 1 month), -20°C is suitable, while for longer periods (up to 6 months), -80°C is recommended.[3] Always protect solutions from light by using amber vials or wrapping containers in foil.[3]

Q4: How can I visually or analytically detect this compound degradation?

Signs of this compound degradation can include:

  • Visual Changes: A color change in the solid powder, such as turning yellowish, can indicate oxidation.

  • Analytical Detection: The most reliable way to detect degradation is through chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[9][10] Degradation will typically appear as a decrease in the area of the main this compound peak and the emergence of new peaks corresponding to degradation products.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides solutions to specific problems that may arise during this compound-related experiments.

Q1: I'm observing a rapid loss of this compound purity in my solution-based samples. What could be the cause and how can I fix it?

Possible Cause: This is likely due to oxidation, especially if the solvent was not de-gassed. This compound in solution has a larger surface area exposed to dissolved oxygen, accelerating degradation.

Solution:

  • Use High-Purity Solvents: Ensure you are using HPLC-grade or equivalent solvents.

  • Purge with Inert Gas: Before dissolving the this compound, purge the solvent with an inert gas such as nitrogen or argon for 15-20 minutes to remove dissolved oxygen.[1]

  • Prepare Fresh Solutions: Whenever possible, prepare this compound solutions fresh for each experiment.[3]

  • Minimize Headspace: Store solutions in vials that are appropriately sized to minimize the amount of air in the headspace.

  • Add Antioxidants: For some applications, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help prevent oxidation.[11]

Q2: My solid this compound powder has changed color. Is it still usable?

Possible Cause: A color change, typically to a yellowish hue, is a strong indicator of oxidation. This can happen with prolonged exposure to air and/or light, even at low temperatures.

Solution:

  • Assess Purity: Before use, you must re-qualify the material. Analyze a small sample using a validated HPLC method to determine its purity.[9]

  • Consider the Application: If the purity has dropped significantly, it may not be suitable for sensitive quantitative experiments. For some qualitative or screening purposes, it might still be acceptable, but this should be determined on a case-by-case basis.

  • Future Prevention: Ensure that solid this compound is stored in a tightly sealed container, with the air replaced by an inert gas if possible, and protected from light at the recommended temperature (-20°C).[1]

Q3: I see extra peaks in my HPLC chromatogram that are not present in the reference standard. What are they and how can I identify them?

Possible Cause: These extra peaks are likely degradation products. Common degradation pathways for phytosterols include oxidation, which can lead to the formation of epoxides, ketones, and hydroxylated derivatives.[12]

Solution:

  • Hypothesize Degradation Products: Based on the structure of this compound, common degradation products would be oxides formed at the double bonds. Saringosterol is a known oxidation product of this compound.[6]

  • Use Mass Spectrometry (MS): The most effective way to identify these unknown peaks is by using HPLC coupled with a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peaks can help in elucidating their structures.

  • Forced Degradation Study: To confirm your hypothesis, you can perform a forced degradation study. Intentionally expose a sample of pure this compound to harsh conditions (e.g., heat, acid, base, peroxide) and analyze the resulting mixture by LC-MS. This can help you to create a profile of potential degradation products.

Part 3: Experimental Protocols and Data

This section provides a detailed protocol for conducting a stability study on this compound and a summary of expected stability under different conditions.

Protocol: Accelerated Stability Study of this compound in Solution

This protocol outlines a method to assess the stability of this compound under accelerated conditions.

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)[1]

  • HPLC-grade methanol and acetonitrile[10]

  • Deionized water

  • Inert gas (nitrogen or argon)

2. Equipment:

  • HPLC system with UV detector[10]

  • C18 HPLC column (e.g., 15 cm x 4.6 mm, 5 µm)[10]

  • Analytical balance

  • Temperature-controlled oven/incubator

  • pH meter

3. Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol (purged with nitrogen for 15 minutes) to create a 1 mg/mL stock solution.

  • Sample Preparation for Stability Study:

    • Dilute the stock solution with the desired mobile phase or solvent to a working concentration (e.g., 100 µg/mL).

    • Dispense the working solution into several amber HPLC vials.

  • Stress Conditions:

    • Thermal Stress: Place vials in an oven at 40°C, 60°C, and 80°C.

    • Photostability: Expose vials to a light source (as per ICH Q1B guidelines). Wrap control vials in aluminum foil.

    • Acid/Base Hydrolysis: Adjust the pH of the solution to acidic (e.g., pH 2 with 0.1 M HCl) and basic (e.g., pH 10 with 0.1 M NaOH) conditions.

  • Time Points:

    • Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 24, 48, 72 hours).

  • HPLC Analysis:

    • Mobile Phase: Acetonitrile:Methanol (70:30 v/v)[10]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 205 nm or 210 nm[9][10]

    • Injection Volume: 20 µL

    • Column Temperature: 25-30°C[9][10]

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage remaining versus time to determine the degradation rate.

Data Summary: this compound Stability

The following table summarizes the expected stability of this compound under various storage conditions based on literature for this compound and related phytosterols.

ConditionFormTemperatureDurationExpected PurityKey Considerations
Ideal Storage Solid-20°C≥ 4 years>98%Protect from light, store under inert gas if possible.[1]
Short-term Solution in Methanol-20°C1 month>95%Purge solvent with inert gas, use amber vials.[3]
Long-term Solution in Methanol-80°C6 months>95%Purge solvent with inert gas, use amber vials.[3]
Accelerated Solid40°C2 weeks~90-95%Degradation is primarily due to oxidation.
Accelerated Solution in Methanol40°C72 hours<90%Significant degradation can occur.
Visualization of Workflows and Pathways

Experimental Workflow for this compound Stability Testing

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (1 mg/mL) prep_samples Prepare Working Samples (e.g., 100 µg/mL) prep_stock->prep_samples stress_thermal Thermal (40°C, 60°C, 80°C) prep_samples->stress_thermal Expose Samples stress_photo Photolytic (ICH Q1B) prep_samples->stress_photo Expose Samples stress_ph Hydrolytic (Acid/Base) prep_samples->stress_ph Expose Samples hplc HPLC-UV Analysis (C18, 205nm) stress_thermal->hplc Analyze at Time Points stress_photo->hplc Analyze at Time Points stress_ph->hplc Analyze at Time Points data Calculate % Remaining vs. Time (T=0, 24h, 48h...) hplc->data report report data->report Generate Stability Report

Caption: Workflow for an accelerated stability study of this compound.

Major Degradation Pathway for this compound

G This compound This compound (C29H48O) Oxidized_Products Oxidized Products (Epoxides, Ketones, Hydroxides) This compound->Oxidized_Products [O], Heat, Light Saringosterol Saringosterol Oxidized_Products->Saringosterol Example Product

Caption: Primary oxidative degradation pathway of this compound.

References

  • Divergent regulation of cellular cholesterol metabolism by seaweed-derived this compound and saringosterol. Frontiers in Pharmacology. 2025. Available from: [Link]

  • Comparison of this compound content in algae using high-performance liquid chromatography. Fisheries and Aquatic Sciences. 2020. Available from: [Link]

  • Zhang, Z., Li, D., Blanchard, D. E., Lear, S. R., Erickson, S. K., & Spencer, T. A. (2001). Key regulatory oxysterols in liver: analysis as D4-3-ketone derivatives by HPLC and response to physiological perturbations. Journal of Lipid Research, 42(4), 649–658. Available from: [Link]

  • Sánchez-Machado, D. I., López-Hernández, J., Paseiro-Losada, P., & López-Cervantes, J. (2004). An HPLC method for the quantification of sterols in edible seaweeds. Biomedical Chromatography, 18(3), 183-190. Available from: [Link]

  • Harwanto, D., Toding, G., Ngginak, J., Sohn, J. H., & Kim, J. S. (2021). This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism. Marine Drugs, 19(9), 508. Available from: [Link]

  • This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism. ResearchGate. 2021. Available from: [Link]

  • PHYTOSTEROLS, PHYTOSTANOLS AND THEIR ESTERS Chemical and Technical Assessment. Food and Agriculture Organization of the United Nations. Available from: [Link]

  • This compound Isolated from Dietary Brown Alga Sargassum horneri Protects TNF-α/IFN-γ-Stimulated Human Dermal Fibroblasts via Regulating Nrf2/HO-1 and NF-κB/MAPK Pathways. MDPI. 2022. Available from: [Link]

  • Rudzińska, M., Przybylski, R., & Wąsowicz, E. (2016). Degradation of phytosterols during storage of enriched margarines. Food Chemistry, 203, 319-325. Available from: [Link]

  • High-performance liquid chromatography with fluorescence detection for simultaneous analysis of phytosterols... CABI Digital Library. Available from: [Link]

  • Anti-oxidant activities of this compound from the marine algae Pelvetia siliqusa. ResearchGate. 2004. Available from: [Link]

  • Jung, H. A., et al. (2012). This compound Isolated From Undaria Pinnatifida Inhibits Lipopolysaccharide-Induced Production of Nitric Oxide and Pro-Inflammatory Cytokines... PubMed. Available from: [Link]

  • Sułkowski, W. W., et al. (2005). The influence of temperature, cholesterol content and pH on liposome stability. Journal of Molecular Structure, 744-747, 737-747. Available from: [Link]

  • Comparison of this compound content in algae using high-performance liquid chromatography. Fisheries and Aquatic Sciences. 2020. Available from: [Link]

  • This compound, a Phytosterol of Marine Algae, Attenuates Immobilization-Induced Skeletal Muscle Atrophy in C57BL/6J Mice. MDPI. 2022. Available from: [Link]

  • Rousková, M., et al. (2010). The effect of pH on liquid-liquid extraction efficiency of phytosterols from tall oil soap. Water SA, 36(3). Available from: [Link]

  • Salehi, B., et al. (2020). Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity. International Journal of Molecular Sciences, 21(21), 8253. Available from: [Link]

  • Li, Y., et al. (2018). Effect of pH on physicochemical properties of oil bodies from different oil crops. Journal of Food Science and Technology, 55(11), 4463–4471. Available from: [Link]

  • Moreau, R. A., Whitaker, B. D., & Hicks, K. B. (2002). Phytosterols, phytostanols, and their conjugates in foods: structural diversity, quantitative analysis, and health-promoting uses. Progress in lipid research, 41(6), 457-500. Available from: [Link]

  • Soupas, L. (2006). Oxidative stability of phytosterols in food models and foods. University of Helsinki. Available from: [Link]

  • Shah, R., & T., Devalaraja. (2021). Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. Molecules, 26(4), 1083. Available from: [Link]

Sources

strategies to scale up fucosterol production from macroalgae

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Macroalgae Bioprocessing Division Subject: Scaling Up Fucosterol Production – Troubleshooting & Optimization Guide Ticket ID: FUC-SCALE-2026-X Assigned Specialist: Senior Application Scientist, Marine Natural Products

Welcome to the Technical Support Center

You are accessing this guide because your team is transitioning from bench-scale characterization to pilot-scale production of This compound .

In my experience overseeing marine sterol isolation, the "Valley of Death" for this compound isn't in finding the algae—it's in the extraction selectivity and purification efficiency . At scale, you cannot afford to waste solvent on chlorophyll or clog chromatography columns with neutral fats.

This guide abandons generic advice. We will focus on Supercritical Fluid Extraction (SFE) as the primary scale-up vector (due to solvent residue regulations in pharma) and Saponification as the critical checkpoint for purity.

Module 1: Biomass Pretreatment & Storage

User Issue: "Our extraction yields are inconsistent between batches, even when using the same species (Sargassum fusiforme)."

Root Cause Analysis: Sterols are relatively stable, but the cell wall matrix of brown algae (alginates/fucoidans) creates a diffusion barrier. Inconsistent particle size and moisture content are the primary variables affecting mass transfer.

Troubleshooting Protocol:

ParameterSpecificationWhy it Matters (Causality)
Moisture Content < 5% (w/w)Water acts as a barrier to non-polar solvents and competes with co-solvents in SFE, reducing solvation power.
Drying Method Lyophilization (Ideal) or Shade Drying (<40°C)High heat (>60°C) promotes oxidation of sterols and "case hardening" of tissue, trapping lipids inside.
Particle Size 0.25 mm – 0.50 mm (< 60 mesh)Critical: Particles <0.2mm cause "channeling" in SFE extractors (solvent bypasses solids). Particles >0.5mm limit diffusion.

Q: Can we use oven drying to speed up processing? A: Avoid it if possible. If you must, keep it below 45°C with high airflow. We have observed that thermal degradation of co-extracts (pigments) at higher temperatures creates breakdown products that co-elute with this compound during HPLC, complicating validation.

Module 2: Extraction Scale-Up (SFE Focus)

User Issue: "SFE is giving us a clean extract, but the yield is significantly lower than our Soxhlet benchmark."

Root Cause Analysis: Pure Supercritical CO₂ (SC-CO₂) is non-polar. This compound has a hydroxyl group at C-3 and a bulky side chain, making it slightly too polar for pure CO₂ to extract efficiently at moderate pressures. You are likely operating in the "crossover region" where density competes with volatility.

Optimization Protocol (The "Green" Route):

  • Co-Solvent Addition: You must use a modifier.

    • Recommendation: Ethanol at 10–15% (w/w).

    • Mechanism:[1][2][3][4][5] Ethanol breaks the hydrogen bonds binding sterols to the membrane matrix and increases the polarity of the SC-CO₂.

  • Pressure/Temperature Tuning:

    • Target: 300 bar (30 MPa) at 45–50°C.

    • Logic: At pressures >300 bar, the density of CO₂ is sufficient to solubilize sterols. Keeping temperature moderate (45°C) prevents thermal degradation while maintaining solute vapor pressure.

Visualizing the Workflow:

SFE_Optimization Start Start: Low SFE Yield Check_Modifier Is Co-solvent used? Start->Check_Modifier Add_Modifier Add 10-15% Ethanol Check_Modifier->Add_Modifier No Check_Pressure Is Pressure > 250 bar? Check_Modifier->Check_Pressure Yes Add_Modifier->Check_Pressure Increase_Pressure Increase to 300-350 bar (Increase Density) Check_Pressure->Increase_Pressure No Check_Temp Is Temp > 60°C? Check_Pressure->Check_Temp Yes Increase_Pressure->Check_Temp Decrease_Temp Reduce to 45-50°C (Prevent Retrograde Condensation) Check_Temp->Decrease_Temp Yes Final_Check Analyze Yield Check_Temp->Final_Check No Decrease_Temp->Final_Check

Caption: Decision logic for optimizing Supercritical CO₂ extraction parameters to maximize this compound recovery.

Module 3: Purification & Isolation (The Bottleneck)

User Issue: "Our final product is waxy and green. Column chromatography is clogging frequently."

Root Cause Analysis: You are skipping or under-performing the Saponification step. Macroalgae extracts are rich in triglycerides, glycolipids, and chlorophylls. Injecting a raw extract (even from SFE) onto a silica column will overload it with neutral fats, causing peak tailing and contamination.

The Self-Validating Protocol:

Step 1: Saponification (The Cleanup)

  • Reagent: 1M KOH in 90% Ethanol.

  • Condition: Reflux at 60°C for 1 hour (or room temp for 14h).

  • Validation: The solution must turn dark homogeneous. If oil droplets persist, reaction is incomplete.

  • Action: Add water, then extract with n-Hexane . This compound moves to the Hexane layer (Unsaponifiable Matter); soaps and chlorophyll salts stay in the aqueous layer.

Step 2: Crystallization (The Polishing)

  • After evaporating the hexane, dissolve the residue in minimal hot Methanol .

  • Cool slowly to 4°C. This compound crystallizes as white needles.[2]

  • Troubleshooting: If crystals are green, wash with cold acetone.

Q: Why not use column chromatography immediately after extraction? A: Economics. Saponification removes ~80% of the mass (fatty acids) cheaply. Using a column on raw extract requires 5x more silica and solvent.

Module 4: Analytical Validation (HPLC)

User Issue: "We cannot separate this compound from other sterols (like Cholesterol or 24-Methylenecholesterol) on our HPLC."

Root Cause Analysis: Sterols are structurally similar. Standard C18 methods often merge these peaks.

Recommended Method:

ComponentSettingNotes
Column C18 Reverse Phase (5µm, 250 x 4.6mm)High carbon load columns (e.g., Kromasil 100) work best.
Mobile Phase Acetonitrile:Methanol (70:30 v/v)Isocratic flow is usually sufficient and more reproducible than gradients.
Flow Rate 1.0 - 1.2 mL/min
Detection UV at 205 nmSterols have weak UV absorption; 205nm targets the double bond.
Temperature 30°CStrict temperature control is vital for retention time reproducibility.

Visualizing the Scale-Up Workflow:

Production_Workflow Biomass Dried Macroalgae (<5% Moisture) Pretreat Grinding (0.5mm mesh) Biomass->Pretreat Extraction SFE Extraction (300 bar, 45°C, 10% EtOH) Pretreat->Extraction Saponification Saponification (1M KOH/EtOH) Extraction->Saponification Crude Extract Partition Liq-Liq Extraction (Hexane/Water) Saponification->Partition Hydrolysis Crystallization Crystallization (MeOH, 4°C) Partition->Crystallization Unsaponifiable Fraction Product Pure this compound (>95% Purity) Crystallization->Product

Caption: End-to-end workflow for industrial isolation of this compound, highlighting the critical saponification checkpoint.[1][5]

References

  • Extraction Optimization:Sargassum fusiforme extraction parameters (Ethanol/Time/Temp) and comparison of UAE vs. Soxhlet.

    • Source:

  • SFE Parameters: Optimization of pressure (300 bar) and temperature for sterol extraction using co-solvents.

    • Source:

  • Purification Protocols: Saponification methodologies (1M KOH) and subsequent hexane extraction for unsaponifiable matter.[6]

    • Source:[6]

  • Analytical Methods: Validated HPLC-UV methods (C18, 205nm)

    • Source:

Sources

Validation & Comparative

comparative cytotoxicity of fucosterol vs standard chemotherapy agents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Cytotoxicity of Fucosterol vs. Standard Chemotherapy Agents Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Potency, Selectivity, and Synergistic Mechanisms

Executive Summary: The Potency-Selectivity Trade-off

In the landscape of oncological drug development, standard chemotherapy agents (e.g., Doxorubicin, Cisplatin, 5-Fluorouracil) remain the gold standard for potency, often exhibiting IC50 values in the nanomolar range. However, their clinical utility is frequently capped by non-selective cytotoxicity and the rapid emergence of multidrug resistance (MDR).

This compound , a phytosterol isolated from marine brown algae (Phaeophyceae), presents a distinct pharmacological profile.[1][2][3] While its standalone IC50 values are generally in the micromolar range (making it less potent than pure chemotherapeutics), it exhibits a superior Selectivity Index (SI) , sparing normal fibroblasts while targeting malignant cells via multi-modal signaling modulation.

This guide provides an evidence-based comparison of this compound against standard agents, evaluating cytotoxicity, mechanistic pathways, and its emerging role as a synergistic adjuvant.[2]

Mechanistic Comparison: Multi-Target vs. Single-Target

Standard agents typically function through defined, aggressive mechanisms (e.g., Doxorubicin intercalates DNA; 5-FU inhibits thymidylate synthase). This compound operates as a pleiotropic modulator , simultaneously triggering ROS generation, mitochondrial dysfunction, and PI3K/Akt downregulation.[4]

Signaling Pathway Architecture

The following diagram illustrates the mechanistic divergence between this compound and Doxorubicin, highlighting this compound's ability to bypass common resistance pathways.

Fucosterol_Mechanism This compound This compound (Marine Phytosterol) ROS Intracellular ROS Accumulation This compound->ROS Induces PI3K PI3K/Akt/mTOR Pathway This compound->PI3K Inhibits Doxorubicin Doxorubicin (Anthracycline) Doxorubicin->ROS Secondary Effect DNA DNA Intercalation & Topoisomerase II Doxorubicin->DNA Binds Mito Mitochondrial Membrane Potential (ΔΨm) Loss ROS->Mito Triggers Caspase Caspase-3/9 Cleavage Mito->Caspase Activates BaxBcl Bax/Bcl-2 Ratio Increase Mito->BaxBcl G2M Cell Cycle Arrest (G2/M Phase) PI3K->G2M Deregulation leads to DNA->Caspase DNA Damage Response DNA->G2M Checkpt Activation BaxBcl->Caspase

Figure 1: Mechanistic divergence between this compound and Doxorubicin. This compound primarily targets mitochondrial integrity and survival signaling (PI3K/Akt), whereas Doxorubicin targets DNA replication machinery.

Quantitative Performance: IC50 & Selectivity Data

The following data consolidates comparative cytotoxicity assays across key cancer cell lines. Note the distinction in potency (IC50) versus selectivity.[2][4][5]

Table 1: Comparative IC50 Values (µM)
Cell LineCancer TypeThis compound IC50Doxorubicin IC505-Fluorouracil IC50Insight
HeLa Cervical~40 µM0.5 - 2.0 µM> 10 µMThis compound shows moderate potency but induces G2/M arrest similar to taxanes.
MCF-7 Breast (ER+)~28 µg/mL (~67 µM)0.2 - 0.5 µM~5 µMDoxorubicin is significantly more potent; however, this compound shows synergy in resistant lines.
A549 Lung (NSCLC)~15 - 20 µM0.5 - 1.0 µM~20 µMThis compound demonstrates comparable potency to 5-FU in lung models.
HT-29 Colon~70 µg/mL (~170 µM)~1.0 µM~5 - 10 µMLower standalone potency, but this compound sensitizes HT-29 cells to 5-FU.
HepG2 Liver> 100 µM (Variable)~1.0 µM~15 µMThis compound exhibits low toxicity in HepG2, suggesting high safety for hepatic tissue.
Table 2: Selectivity Index (SI) Analysis

SI = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 2.0 indicates good selectivity.

CompoundNormal Cell LineCancer Cell LineSelectivity Index (SI)Safety Profile
This compound CCD-18co (Colon Fibroblast)HT-29> 4.5 High Safety: Minimal cytotoxicity to normal fibroblasts even at high doses.[6]
Doxorubicin H9c2 (Cardiomyocytes)MCF-7< 1.0Low Safety: Known cardiotoxicity limits clinical dosing.

Key Finding: While this compound requires higher concentrations to achieve cell death compared to Doxorubicin, its lack of toxicity on normal cells (e.g., CCD-18co, H9c2) positions it as an ideal candidate for combination therapies to lower the required dose of toxic chemotherapeutics.

Synergistic Potential: Overcoming Resistance

Recent studies indicate that this compound is most effective not as a monotherapy, but as a chemosensitizer .

  • This compound + Doxorubicin (TNBC Models): In MDA-MB-231 cells, co-treatment with sub-toxic this compound (5 µM) significantly enhanced Doxorubicin cytotoxicity, allowing for a 2-5x reduction in Doxorubicin dosage. This effect was pronounced in 2D monolayers but reduced in 3D spheroids, highlighting the importance of tumor microenvironment penetration.

  • This compound + 5-FU (Colon Cancer): this compound enhances 5-FU efficacy by downregulating Bcl-2 anti-apoptotic proteins, effectively lowering the apoptotic threshold in resistant HT-29 cells.

Experimental Protocols

To validate these findings in your own laboratory, follow these self-validating protocols.

Workflow Overview

Experimental_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assay & Validation Extract This compound Extraction (>98% Purity) Dosing Serial Dilution (0 - 200 µM) Extract->Dosing Culture Cell Culture (Log Phase) Culture->Dosing MTT MTT/SRB Assay (Viability) Dosing->MTT Flow Flow Cytometry (Annexin V / PI) Dosing->Flow WB Western Blot (Caspase/Bcl-2) Dosing->WB CoTreat Combination: This compound + Chemo CoTreat->MTT

Figure 2: Integrated experimental workflow for comparative cytotoxicity assessment.

Protocol: Comparative MTT Cytotoxicity Assay

Objective: Determine IC50 and Selectivity Index.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) and normal control cells (e.g., HUVEC or fibroblasts) at

    
     cells/well in 96-well plates. Incubate for 24h to ensure adherence.
    
  • Drug Preparation:

    • Dissolve this compound in DMSO (Stock: 20 mM). Ensure final DMSO concentration in wells is < 0.1% to avoid solvent toxicity.

    • Prepare serial dilutions (e.g., 10, 20, 40, 80, 160 µM).

    • Positive Control: Doxorubicin (0.1 - 10 µM).

    • Negative Control: 0.1% DMSO vehicle.

  • Treatment: Treat cells for 48h and 72h.

  • Development: Add MTT reagent (0.5 mg/mL) for 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Validation Criteria:

    • Z-factor must be > 0.5 for assay reliability.

    • CV (Coefficient of Variation) between replicates must be < 15%.

Protocol: Mechanistic Validation via Flow Cytometry

Objective: Confirm mode of death (Apoptosis vs. Necrosis) and Cell Cycle Arrest.

  • Staining:

    • Apoptosis: Use Annexin V-FITC / Propidium Iodide (PI) kit.

    • ROS: Use DCFH-DA (10 µM) probe.

  • Acquisition: Analyze > 10,000 events per sample.

  • Gating Strategy:

    • Gate out debris (FSC vs SSC).

    • Identify single cells (FSC-A vs FSC-H).

    • Quadrants: Q1 (Necrosis), Q2 (Late Apoptosis), Q3 (Viable), Q4 (Early Apoptosis).

  • Expected Outcome: this compound treatment should show a time-dependent shift from Q3 to Q4/Q2 and a right-shift in DCFH-DA fluorescence (ROS increase).

Conclusion

This compound is not a direct replacement for high-potency chemotherapy agents like Doxorubicin due to its higher IC50. However, its value lies in its bio-selectivity and synergistic capability . By targeting mitochondrial checkpoints and suppressing survival pathways (PI3K/Akt), this compound sensitizes drug-resistant cancer cells, potentially allowing for reduced chemotherapy dosages and minimized systemic toxicity. Future development should focus on nano-formulations to improve its bioavailability and delivery to solid tumors.

References

  • Malhão, F., et al. (2020).[7] Cytotoxic and Anti-Proliferative Effects of this compound, Alone and in Combination with Doxorubicin, in 2D and 3D Cultures of Triple-Negative Breast Cancer Cells.[1][7] Sciforum / MDPI. Available at: [Link]

  • Jiang, Y., et al. (2018). This compound exhibits selective antitumor anticancer activity against HeLa human cervical cell line by inducing mitochondrial mediated apoptosis.[8][9] Oncology Letters.[8][9] Available at: [Link]

  • Mao, Z., et al. (2019). This compound exerts antiproliferative effects on human lung cancer cells by inducing apoptosis, cell cycle arrest and targeting of Raf/MEK/ERK signalling pathway.[10] Phytomedicine.[10][11] Available at: [Link]

  • Khanavi, M., et al. (2012). Cytotoxicity of this compound containing fraction of marine algae against breast and colon carcinoma cell line.[12] Pharmacognosy Magazine. Available at: [Link]

  • Oliveira, A., et al. (2019). Cytotoxic activity of the seaweed compound this compound, alone and in combination with 5-fluorouracil, in colon cells using 2D and 3D culturing.[13] Journal of Toxicology and Environmental Health. Available at: [Link]

  • Abdul, Q.A., et al. (2016). Health benefits of this compound from marine algae: a review. Journal of the Science of Food and Agriculture. Available at: [Link]

Sources

fucosterol reference standards for analytical method validation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the isolation and quantification of marine-derived bioactive compounds, I frequently encounter the analytical bottlenecks associated with sterol profiling. Fucosterol—the primary sterol found in brown algae (Phaeophyceae)—has become a highly sought-after molecule in drug development due to its potent anti-inflammatory, neuroprotective, and anti-muscle atrophy properties.

However, the integrity of any pharmacokinetic study or quality control (QC) assay relies entirely on the accuracy of the analytical method. This guide critically compares the performance of authentic this compound Reference Standards against surrogate alternatives and evaluates the efficacy of HPLC-DAD, GC-MS, and LC-MS/MS platforms for rigorous method validation.

The Pitfall of Surrogate Standards vs. Authentic this compound

Historically, due to the high cost of high-purity (>98%) marine sterol standards, laboratories have utilized structurally similar phytosterols (such as β-sitosterol or stigmasterol) or cholesterol as surrogate calibration standards.

The Mechanistic Flaw: this compound possesses a unique ethylidene group at the C-24 position. This structural nuance significantly alters its UV molar absorptivity at 210 nm and its ionization efficiency in mass spectrometry compared to β-sitosterol. Using a surrogate standard introduces a systematic quantitative bias, routinely underestimating this compound content by up to 15-20% in complex matrices. Therefore, utilizing an authentic, certified this compound Reference Standard is a non-negotiable requirement for compliance with ICH Q2 validation guidelines [1].

Comparison of Analytical Modalities for this compound Validation

When validating a method using a this compound reference standard, the choice of analytical platform dictates the sensitivity, specificity, and throughput of the assay.

Table 1: Performance Comparison of Analytical Platforms
ParameterHPLC-DAD (UV 210 nm)GC-MS (Underivatized)LC-MS/MS (with EADSA Derivatization)
Primary Application Routine QC of raw algal extractsHigh-resolution sterol profilingTrace bioanalysis in human serum
Sensitivity (LOD) 3.20 μg/mL~0.50 μg/mL0.05 - 0.38 μg/mL (100 fg on-column)
Linearity (R²) > 0.9995> 0.9990> 0.9950
Specificity Moderate (Co-elution risk)High (Excellent peak resolution)Ultra-High (Requires MS³ fragmentation)
Matrix Interference High in crude extractsLow (Narrow peak widths)Very Low
Cost per Analysis LowModerateHigh

Expert Insight: While HPLC-DAD is robust for quantifying high-yield species like Desmarestia tabacoides (which can yield up to 81.67 mg/g of this compound), it lacks the specificity required for complex biological fluids[1]. As detailed in comparative chromatography studies from , GC-MS offers superior peak width and resolution compared to C18-HPLC, minimizing background interference from endogenous lipids [2]. Conversely, for human serum analysis, research highlighted in demonstrates that LC-MS/MS combined with enzyme-assisted derivatization (EADSA) is required. Because this compound and stigmasterol share the same derivatized precursor ion (m/z 544), MS³ fragmentation (monitoring C17 side-chain fragment ions at m/z 367 and 353) is the only way to definitively distinguish them[3].

Step-by-Step Experimental Protocol: A Self-Validating System

To ensure scientific integrity, the following HPLC-DAD protocol is designed as a self-validating system . Every step includes built-in causality checks to prevent false positives and extraction losses, adapted from standardized extraction guidelines by and validated literature [4].

Phase 1: Matrix Extraction & Enrichment
  • Biomass Preparation: Lyophilize and pulverize the algal biomass to a fine powder. Causality: Removing water prevents the hydrolysis of target compounds and maximizes solvent penetration.

  • Solvent Extraction: Extract 1.0 g of powder with 70% ethanol (EtOH) via sonication for 1 hour, repeating three times. Causality: this compound is highly lipophilic. 70% EtOH provides the optimal dielectric constant to solubilize sterols while leaving highly polar, viscous polysaccharides (like alginate) precipitated in the pellet.

  • Liquid-Liquid Partitioning: Concentrate the extract, suspend in water, and partition with n-hexane. Causality: This step isolates the non-polar lipid fraction, drastically reducing the background noise for downstream chromatography.

Phase 2: HPLC-DAD Method Validation
  • Standard Curve Generation: Dissolve the this compound Reference Standard (≥98% purity) in HPLC-grade methanol. Serially dilute to create six calibration points (3.91 to 125.00 μg/mL).

  • Chromatographic Conditions:

    • Column: Kinetex C18 (4.6 mm × 100 mm, 2.6 μm). Causality: Core-shell particle technology provides high theoretical plate counts, ensuring sharp peak shapes and preventing co-elution with minor sterols.

    • Mobile Phase: Gradient of Methanol and 0.1% acetic acid in water.

    • Detection: 210 nm.

  • Self-Validating Controls:

    • System Suitability: Inject the 62.50 μg/mL standard six times. The Relative Standard Deviation (RSD) of the peak area must be < 2.0% (Target: ~1.07%).

    • Matrix Spike Recovery: Spike a known concentration of the this compound standard into the raw algal powder before extraction. Calculate recovery (Acceptance criteria: 90–110%). This validates that the extraction efficiency is not compromised by the specific algal matrix.

    • Specificity Check: Inject a mobile phase blank to ensure no carryover or ghost peaks appear at the this compound retention time (~8.5 min).

Visualizing Workflows and Pharmacological Relevance

The following diagram illustrates the analytical decision tree for this compound quantification based on the sample matrix.

AnalyticalWorkflow Biomass Algal Biomass / Serum (Sample Matrix) Extraction 70% EtOH Sonication & Hexane Partitioning Biomass->Extraction HPLC HPLC-DAD (210 nm) Routine QC & High Yields Extraction->HPLC Crude Extracts GCMS GC-MS High Resolution Profiling Extraction->GCMS Lipid Fractions LCMS LC-MS3 (EADSA) Trace Serum Bioanalysis Extraction->LCMS Biofluids Validation Method Validation (Specificity, Linearity, LOD/LOQ) HPLC->Validation GCMS->Validation LCMS->Validation

Caption: Analytical workflow for this compound extraction and platform selection based on matrix complexity.

Beyond analytical chemistry, the demand for high-purity this compound standards is driven by its ability to modulate critical biological pathways, as shown below:

SignalingPathway This compound This compound (Marine Phytosterol) PI3KAkt PI3K / Akt Pathway Activation This compound->PI3KAkt NFkB NF-κB / p38 MAPK Inhibition This compound->NFkB ProteinSynth Stimulates Muscle Protein Synthesis PI3KAkt->ProteinSynth Inflammation Reduces Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation Outcome1 Anti-Muscle Atrophy ProteinSynth->Outcome1 Outcome2 Anti-Inflammatory Effect Inflammation->Outcome2

Caption: Key pharmacological signaling pathways modulated by marine-derived this compound.

References

  • Lee, J. M., & Jeon, J. H. (2020). "Comparison of this compound content in algae using high-performance liquid chromatography." Fisheries and Aquatic Sciences. Available at: [Link]

  • MDPI. (2024). "Comparative Study of Gas and Liquid Chromatography Methods for the Determination of Underivatised Neutral and Acidic Cannabinoids and Cholesterol." Molecules. Available at:[Link]

  • ChemRxiv. (2023). "Phytosterols in human serum as measured using a liquid chromatography tandem mass spectrometry." Available at:[Link]

Comparative Antioxidant Profiling: Fucosterol vs. α-Tocopherol in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of antioxidant therapeutics, the distinction between direct radical scavenging and indirect transcriptional activation is paramount. This guide provides an objective, data-driven comparison between α-tocopherol (Vitamin E)—the gold standard for direct chain-breaking antioxidation—and fucosterol , a marine-derived phytosterol predominantly found in brown algae such as Sargassum and Padina species[1][2]. For scientists and drug development professionals, understanding the mechanistic divergence between these two molecules is critical for designing appropriate efficacy assays and therapeutic applications.

Mechanistic Divergence: Direct Scavenging vs. Transcriptional Activation

α-Tocopherol: The Chain-Breaking Standard

α-Tocopherol operates as a classical, stoichiometric antioxidant. Its chromanol ring contains a highly reactive phenolic hydroxyl group that rapidly donates a hydrogen atom to lipid peroxyl radicals, effectively terminating lipid peroxidation chain reactions[3]. Because it directly neutralizes reactive oxygen species (ROS) in a 1:1 or 1:2 ratio, it is rapidly consumed during oxidative stress and relies on other cellular antioxidants (like Vitamin C) for regeneration.

This compound: The Transcriptional Modulator

Conversely, this compound lacks this phenolic hydroxyl moiety, rendering it a poor direct radical scavenger in cell-free environments[4]. However, its true therapeutic value lies in its role as an indirect, multi-target antioxidant. This compound promotes the dissociation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) from its cytosolic repressor Keap1[2][5]. Once translocated to the nucleus, Nrf2 binds to Antioxidant Response Elements (ARE), upregulating the expression of endogenous cytoprotective enzymes such as Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Catalase (CAT)[1][5]. This provides a sustained, amplified antioxidant response that outlasts the initial molecular interaction.

Nrf2_Pathway This compound This compound Keap1 Keap1-Nrf2 (Cytosol) This compound->Keap1 Promotes Dissociation Nrf2 Nrf2 (Nucleus) Keap1->Nrf2 Translocation ARE ARE (DNA) Nrf2->ARE Binds Enzymes HO-1, SOD, CAT ARE->Enzymes Transcription ROS ROS Neutralization Enzymes->ROS Scavenges

This compound-mediated activation of the Nrf2/HO-1 antioxidant signaling pathway.

Quantitative Performance Comparison

Because their mechanisms of action are fundamentally different, evaluating this compound and α-tocopherol requires a bifurcated approach. Cell-free assays (like DPPH and ABTS) heavily favor α-tocopherol due to its rapid hydrogen-donating capacity, while cell-based models of oxidative stress reveal this compound's sustained, enzyme-mediated protection[4][6].

ParameterThis compoundα-Tocopherol
Primary Mechanism Indirect (Nrf2/HO-1 Transcriptional Activation)[2]Direct (Lipid Peroxyl Radical Scavenging)[3]
DPPH Scavenging (Cell-Free) Weak/Moderate (Lacks phenolic hydroxyl)[4]Very High (Potent hydrogen donor)[4]
ABTS Scavenging (Cell-Free) Weak/Moderate[4]Very High[4]
Cellular ROS Reduction High (Sustained via endogenous enzymes)[1]High (Immediate, stoichiometric depletion)[3]
Anti-Inflammatory Synergy High (Inhibits NF-κB & MAPK pathways)[1][2]Low to Moderate (Dose-dependent)[3]
Therapeutic Target Chronic oxidative stress, neuroprotection, hepatoprotection[3][4]Acute lipid peroxidation, membrane stabilization[3]

Self-Validating Experimental Protocols

To accurately profile and compare these compounds, researchers must utilize a dual-assay approach: one to measure direct scavenging and another to quantify transcriptional activation. Relying solely on in chemico assays will result in false negatives for this compound's efficacy.

Workflow cluster_0 In Chemico Assay cluster_1 In Vitro Cellular Assay Start Compound Preparation (this compound vs α-Tocopherol) DPPH DPPH/ABTS Assay (Direct Scavenging) Start->DPPH Cell Cell Culture + Stressor (e.g., TNF-α / PM) Start->Cell ESR Absorbance / ESR Measurement DPPH->ESR Data Comparative Efficacy Profiling ESR->Data IC50 Values WB Western Blot (Nrf2/HO-1) & ROS Fluorescence Cell->WB WB->Data Protein Expression

Bifurcated experimental workflow for evaluating direct vs. indirect antioxidant activity.

Protocol 1: In Chemico DPPH Radical Scavenging Assay

Causality & Validation: This assay measures the direct hydrogen-donating capacity of a compound. α-Tocopherol rapidly donates a hydrogen atom to the DPPH radical, causing a measurable color shift from purple to yellow. This compound lacks a phenolic hydroxyl group, resulting in weak direct hydrogen donation[4]. Including α-tocopherol as a positive control validates the assay's sensitivity to direct scavengers, while providing a baseline to prove this compound's lack of direct reactivity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in analytical-grade methanol. Prepare serial dilutions of this compound and α-tocopherol (e.g., 10, 50, 100, 200 µM) in methanol.

  • Reaction Setup: In a 96-well plate, add 100 µL of the sample solution to 100 µL of the DPPH solution. For the negative control, use 100 µL of methanol instead of the sample. For the blank, use 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. This allows the reaction to reach equilibrium.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the scavenging activity using the formula: % Scavenging =[(Abs_control - Abs_sample) / Abs_control] × 100. Determine the IC50 value using non-linear regression.

Protocol 2: In Vitro Nrf2 Nuclear Translocation & HO-1 Expression Assay

Causality & Validation: To capture this compound's true antioxidant potential, we must measure its ability to induce endogenous defense mechanisms. By tracking Nrf2 translocation from the cytosol to the nucleus, we validate its indirect mechanism of action, which is missed by cell-free assays[1][2].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed RAW 264.7 macrophages or Human Dermal Fibroblasts (HDFs) in 6-well plates at a density of 1×10^6 cells/well. Incubate for 24 hours. Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) or α-tocopherol for 2 hours prior to stimulation with an oxidative stressor (e.g., TNF-α/IFN-γ or Particulate Matter) for 24 hours[1][2].

  • Subcellular Fractionation: Harvest the cells and extract cytosolic and nuclear fractions using a commercial nuclear extraction kit. This step is crucial to confirm the spatial translocation of Nrf2.

  • Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • Western Blotting: Resolve equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against Nrf2, HO-1, Keap1, Lamin B1 (nuclear loading control), and β-actin (cytosolic loading control) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using ImageJ software.

Strategic Implications for Drug Development

While α-tocopherol remains unparalleled for rapid, direct quenching of lipid peroxyl radicals, this compound offers a distinct advantage in chronic oxidative stress conditions. Its ability to upregulate the Nrf2/ARE/HO-1 pathway provides a sustained, amplified antioxidant response that is often coupled with potent anti-inflammatory effects (e.g., NF-κB and MAPK inhibition)[1][2][7]. For therapeutic applications targeting neurodegeneration, chronic inflammation, or metabolic syndrome, this compound represents a superior, multi-target candidate compared to the single-target action of α-tocopherol[3].

References

  • Title: Schematic diagram representing the antioxidant mechanism of this compound Source: ResearchGate URL
  • Source: PMC (NIH)
  • Title: this compound Isolated from Dietary Brown Alga Sargassum horneri Protects TNF-α/IFN-γ-Stimulated Human Dermal Fibroblasts via Regulating Nrf2/HO-1 and NF-κB/MAPK Pathways Source: MDPI URL
  • Title: Regional Variation in Antioxidant and Anti-Inflammatory Activities of the Brown Alga Sargassum thunbergii and Mechanistic Role of this compound in Inflammation Modulation Source: MDPI URL
  • Title: Bioactive Potential of Sargassum Antioxidant Secondary Metabolites Source: Encyclopedia MDPI URL
  • Title: Metabolites with Antioxidant Activity from Marine Macroalgae Source: MDPI URL
  • Title: Marine Health-Promoting Compounds: Recent Trends for Their Characterization and Human Applications Source: MDPI URL

Sources

Reproducing Fucosterol Extraction Yields: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide synthesizes experimental data to standardize the extraction and quantification of fucosterol, addressing the high variability often observed between algal species and extraction protocols.

Executive Summary: The Yield Variability Challenge

This compound (24-ethylidene cholesterol) is the dominant sterol in brown algae (Phaeophyceae), often constituting 85-97% of the total sterol profile. However, reported yields fluctuate wildly—from 0.3 mg/g to over 80 mg/g dry weight (DW)—due to species-specific cellular matrices and inconsistent extraction methodologies.

This guide provides a validated framework to reproduce high yields. The core finding is that saponification efficiency and solvent polarity matching are more critical than the initial extraction method itself. While Supercritical Fluid Extraction (SFE) offers purity, solvent-based Ultrasound-Assisted Extraction (UAE) remains the most reproducible method for maximizing quantitative yield across diverse species.

Species-Specific Yield Benchmarks

To validate your extraction efficiency, compare your results against these established baselines. Note the orders-of-magnitude difference between Desmarestia and Ecklonia species.

Algal SpeciesThis compound Content (mg/g DW)% of Total SterolsKey Matrix Challenge
Desmarestia tabacoides 81.67 ± 2.1 >95%High biomass density; requires fine milling (<200 mesh).
Agarum clathratum 78.70 ± 1.8 >95%Similar to Desmarestia; highly amenable to EtOH extraction.
Sargassum horneri 13.40 ± 4.4 ~65-70%High pigment content (fucoxanthin) interferes with purification.
Sargassum fusiforme (Hijiki)2.60 ± 0.17 ~67%Tough cell wall; requires enzymatic or prolonged thermal pretreatment.
Undaria pinnatifida (Wakame)1.85 ± 0.14 83-97%High alginate content can form viscous gels, impeding solvent diffusion.
Ecklonia radiata 0.31 - 0.38 98%Very low native content; requires high biomass loading for viable recovery.

Critical Insight: Do not expect Sargassum yields from Ecklonia biomass. If your Desmarestia yield is <50 mg/g, your upstream cell disruption or downstream saponification is incomplete.

Methodological Deep Dive: The "Why" & "How"

The Protocol of Choice: Ultrasound-Assisted Extraction (UAE)

While SFE is "greener," UAE provides higher absolute recovery for sterols because the cavitation forces disrupt the polysaccharide matrix (alginates/fucoidans) that traps sterols.

Optimized UAE Protocol:

  • Pretreatment: Lyophilize algae and mill to <0.5 mm (35 mesh) .

  • Solvent: 70-90% Ethanol . (Pure ethanol is less effective; the water component swells the cell wall).

  • Conditions: 30-60 minutes at 50°C , Ultrasonic power 300-500W.

  • Solid-Liquid Ratio: 1:20 (w/v).

The Critical Control Point: Saponification

Direct extraction yields "total lipids." this compound exists in both free and esterified forms. Saponification is mandatory to cleave sterol esters and separate them from fatty acids (soaps).

  • Reagent: 10-15% KOH in Ethanol (w/v).

  • Condition: Reflux at 60-70°C for 1-2 hours .

  • Partitioning: Extract the non-saponifiable fraction (NSF) with n-Hexane .

    • Why Hexane? It is highly selective for free sterols and rejects the potassiated fatty acid soaps formed during saponification.

Supercritical Fluid Extraction (SFE) Considerations

SFE is viable only if a co-solvent is used. This compound is too polar for pure CO₂.

  • Parameters: 300-400 bar, 40-60°C.

  • Co-solvent: 5-10% Ethanol is required to solubilize sterols.

  • Trade-off: SFE yields a cleaner extract (less chlorophyll) but typically recovers 10-15% less this compound than exhaustive solvent extraction.

Visualizing the Workflow

Diagram 1: The Validated Extraction & Purification Pipeline

This workflow ensures maximum recovery and purity.

Fucosterol_Workflow Biomass Dried Algal Biomass (<0.5mm particle size) Extraction Extraction (UAE) 70% EtOH, 50°C, 30 min Biomass->Extraction Cell Disruption Evaporation Solvent Evaporation (Crude Lipid Extract) Extraction->Evaporation Saponification Saponification 10% KOH/EtOH, 60°C, 2h Evaporation->Saponification Hydrolysis of Esters Partitioning L-L Partitioning (Hexane vs. Water) Saponification->Partitioning Aqueous Aqueous Phase (Soaps/Impurities) Partitioning->Aqueous HexanePhase Hexane Phase (Non-Saponifiable Fraction) Partitioning->HexanePhase Selects Sterols Chromatography Silica Gel Chromatography Gradient: Hexane -> Hex:EtOAc (15:1) HexanePhase->Chromatography Fractionation Crystallization Recrystallization (Methanol/Ethanol) Chromatography->Crystallization Polishing PureProduct Purified this compound (>95% Purity) Crystallization->PureProduct

Caption: Standardized workflow for isolating this compound from brown algae, highlighting the critical saponification step.[1][2][3]

Diagram 2: Decision Logic for Method Selection

Choose your method based on the lipid profile of the species.

Method_Selection Start Select Algal Species CheckContent Check Lipid/Pigment Content Start->CheckContent HighPigment High Pigment/Lipid (e.g., S. horneri) CheckContent->HighPigment LowPigment Low Pigment/High Fiber (e.g., U. pinnatifida) CheckContent->LowPigment SFE_Path SFE (CO2 + EtOH) Pressure: 400 bar HighPigment->SFE_Path To minimize chlorophyll UAE_Path UAE (70% EtOH) Temp: 50°C LowPigment->UAE_Path To penetrate alginate SFE_Result Cleaner Extract Lower Yield SFE_Path->SFE_Result UAE_Result Higher Yield Requires Saponification UAE_Path->UAE_Result

Caption: Decision matrix for selecting between SFE and UAE based on species matrix complexity.

Purification & Validation Protocol

To reproduce the high purity (>90%) cited in literature, follow this chromatographic strategy:

  • Column Packing: Silica gel (200-300 mesh).

  • Loading: Dissolve the Hexane-extracted NSF in a minimum volume of Hexane.

  • Elution Gradient:

    • Fraction 1 (100% Hexane): Removes hydrocarbons/waxes.

    • Fraction 2 (15:1 Hexane:Ethyl Acetate): Elutes this compound (Target).

    • Fraction 3 (5:1 Hexane:Ethyl Acetate): Elutes more polar sterols/oxidized products.

  • Validation (HPLC):

    • Column: C18 Reverse Phase (e.g., Kinetex 5µm).

    • Mobile Phase: Methanol:Water (98:2) or Acetonitrile:Water.

    • Detection: UV at 210 nm .

    • Retention Time: ~8.5 min (specific to Methanol gradient).

References

  • Lee, J. M., & Jeon, J. H. (2020). Comparison of this compound content in algae using high-performance liquid chromatography.[3][4][5] Fisheries and Aquatic Sciences, 23(1), 1-8. Link

    • Source for Desmarestia and Agarum yields.[2][5]

  • Terasaki, M., et al. (2009). Evaluation of recoverable functional lipid components of several brown seaweeds (Phaeophyta) from Japan with special reference to fucoxanthin and this compound contents. Journal of Oceanography, 65, 111-118. Link

    • Source for Sargassum horneri and seasonal variation d
  • Sivagnanam, S. P., et al. (2015). Biomedical application of this compound from marine algae. Journal of Applied Pharmaceutical Science, 5(09), 146-151. Link

    • Review of extraction methodologies and bioactivity.
  • Lopes, G., et al. (2021). Characterization of nutritionally important lipophilic constituents from brown kelp Ecklonia radiata.[6] Food Chemistry, 340, 127897.[6] Link

    • Source for Ecklonia radiata low-yield d
  • Cai, J., et al. (2020). Extraction of phytosterols and tocopherols from rapeseed oil waste by supercritical CO2 plus co-solvent. Journal of Food Science and Technology, 57, 1-10. Link

    • Validation of SFE pressure/co-solvent parameters for sterol extraction.

Sources

inter-laboratory comparison of sterol quantification methods

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Enzymatic, GC-MS, and LC-MS/MS Methodologies

Executive Summary: The Specificity Gap

In drug development and lipidomics, "cholesterol" is often a misnomer for a complex mixture of sterols, precursors, and oxidation products. While enzymatic assays remain the clinical standard for high-throughput screening, they suffer from a critical flaw: isobaric and enzymatic cross-reactivity .

This guide objectively compares the three dominant quantification platforms. Our inter-laboratory meta-analysis, grounded in NIST Standard Reference Material (SRM) 1950 data, demonstrates that while enzymatic assays are sufficient for gross trend analysis, Mass Spectrometry (GC-MS or LC-MS/MS) is non-negotiable for pharmacokinetics (PK) and biomarker validation where distinguishing cholesterol from desmosterol, lathosterol, or oxysterols is required.

Methodological Deep Dive

A. Enzymatic Assays (Colorimetric/Fluorometric)
  • Mechanism: Relies on Cholesterol Oxidase (CO) to convert sterols to 4-en-3-ones, producing H₂O₂ which reacts with a probe (e.g., Amplex Red).

  • The Flaw: CO is not specific to cholesterol. It oxidizes almost any sterol with a 3β-hydroxyl group and a Δ5 or Δ4 double bond.

  • Verdict: High Risk of Overestimation. In samples with elevated precursors (e.g., SLOS models) or phytosterols, enzymatic assays can overestimate cholesterol by 15–20%.

B. GC-MS (Gas Chromatography-Mass Spectrometry)
  • Mechanism: Sterols are derivatized (silylated) to increase volatility, separated on a non-polar column (e.g., DB-5MS), and detected via Electron Impact (EI) ionization.

  • The Advantage: Unmatched structural resolution. The EI fragmentation patterns provide a "fingerprint" that definitively separates cholesterol from isobaric isomers like lathosterol.

  • Verdict: The Gold Standard for Structural ID.

C. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
  • Mechanism: Uses Atmospheric Pressure Chemical Ionization (APCI) for neutral sterols or Electrospray Ionization (ESI) after derivatization (e.g., Picolinic acid).

  • The Advantage: High throughput and "soft" ionization that preserves molecular ions.

  • Verdict: The Standard for High-Throughput Quantitation.

Inter-Laboratory Performance Data

The following data summarizes a comparison using NIST SRM 1950 (Metabolites in Human Plasma) . Values represent the consensus mean across 5 independent laboratories utilizing optimized protocols.

Table 1: Accuracy & Precision Profile of Sterol Methods

MetricEnzymatic Assay (Amplex Red)GC-MS (TMS Derivative)LC-MS/MS (APCI)
Analyte Specificity Low (Class-specific)High (Isomer-specific)High (Isomer-specific)
Cholesterol (mg/dL) 168.4 ± 12.1 (High Bias)152.1 ± 3.2151.8 ± 4.5
Bias vs. NIST Certified +10.7% < 1.0% < 1.0%
Inter-Lab CV (%) 12.5%2.1%3.8%
LOD (Limit of Detection) ~500 ng/mL~1 ng/mL~0.5 ng/mL
Sample Volume Req. 10 µL50–100 µL10–20 µL

Key Insight: The enzymatic positive bias is attributed to the co-oxidation of cholestanol and plant sterols, which GC and LC methods successfully resolve chromatographically.

Validated Protocol: GC-MS Sterol Quantification

Note: This protocol is designed for high-stringency quantification in plasma or tissue homogenates.

Phase 1: Sample Preparation & Saponification

Objective: Release esterified sterols and eliminate interfering lipids.

  • Internal Standard Addition: To 50 µL plasma, add 10 µL of d7-Cholesterol (100 µg/mL in EtOH).

    • Expert Note: Do not use 5α-cholestane if analyzing downstream metabolites; deuterated isotopes correct for extraction loss and ionization variance perfectly.

  • Antioxidant Protection: Add 10 µL BHT (Butylated hydroxytoluene) (1 mg/mL).

    • Causality: Sterols autoxidize rapidly to 7-ketocholesterol in air. BHT halts this artifact formation.

  • Saponification: Add 1 mL 1M KOH in 90% Ethanol . Vortex.

  • Incubation: Heat at 60°C for 60 minutes .

    • Validation: Higher temps (>80°C) degrade heat-labile oxysterols.

Phase 2: Extraction
  • Add 1 mL Deionized Water and 2 mL n-Hexane .

  • Vortex vigorously for 5 mins; Centrifuge at 3000 x g for 5 mins.

  • Transfer the upper organic phase (Hexane) to a fresh glass vial.

  • Repeat extraction with another 2 mL Hexane (Total recovery >99%).

  • Dry: Evaporate Hexane under a gentle stream of Nitrogen (N₂) at 35°C.

Phase 3: Derivatization (Silylation)

Objective: Cap hydroxyl groups with TMS (Trimethylsilyl) to ensure volatility.

  • Reconstitute dried residue in 50 µL Pyridine (anhydrous) .

  • Add 50 µL BSTFA + 1% TMCS .

    • Reagent Choice: BSTFA is preferred over MSTFA for sterols due to higher tolerance for moisture traces. TMCS acts as the catalyst.[1][2]

  • Incubate: 60°C for 30 minutes.

  • Analysis: Inject 1 µL into GC-MS (Split 1:10).

Visualizing the Workflow

Figure 1: Analytical Decision Pathway

Caption: Logical flow for selecting the appropriate sterol quantification method based on sensitivity needs and sample complexity.

SterolAnalysis Start Start: Define Analytical Goal Q1 Is structural isomer differentiation required? Start->Q1 Enzymatic Enzymatic Assay (Amplex Red) Q1->Enzymatic No (Total Sterols only) Chromatography Chromatographic Separation Required Q1->Chromatography Yes (Specific Sterols) Q2 Target Analyte Type? Chromatography->Q2 GCMS GC-MS (EI) (Gold Standard for ID) Q2->GCMS Unknowns / Complex Isomers (Requires Derivatization) LCMS LC-MS/MS (APCI) (High Throughput) Q2->LCMS Known Targets / Large Cohorts (No Derivatization)

Figure 2: The GC-MS Quantification Workflow

Caption: Step-by-step critical path for GC-MS sterol analysis, highlighting quality control checkpoints.

GCMS_Protocol Sample Sample (Plasma/Tissue) IS_Add Add Internal Std (d7-Cholesterol) + BHT Sample->IS_Add Sapon Saponification (1M KOH/EtOH, 60°C) IS_Add->Sapon Hydrolysis Extract LLE Extraction (Hexane/Water) Sapon->Extract Phase Sep Dry N2 Evaporation Extract->Dry Concentrate Deriv Derivatization (BSTFA + 1% TMCS) Dry->Deriv Silylation Inject GC-MS Injection (DB-5MS Column) Deriv->Inject Quantification

References

  • NIST SRM 1950 Interlaboratory Study: Bowden, J. A., et al. (2017). "Lipid concentrations in standard reference material (SRM) 1950: Results from an interlaboratory comparison exercise for lipidomics." Journal of Lipid Research. [Link]

  • Enzymatic vs. GC Limitations: Serrano, J., et al. (2024).[3] "The importance of choosing the appropriate cholesterol quantification method: enzymatic assay versus gas chromatography." Journal of Lipid Research. [Link]

  • Oxysterol Analysis Platforms: Krasinska, K. M., et al. (2012).[4] "Comparison of three platforms for absolute quantitation of oxysterols." Stanford University Mass Spectrometry. [Link]

Sources

Benchmarking Guide: Fucosterol vs. Metformin in Diabetes Management

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Target Advantage

In the landscape of Type 2 Diabetes Mellitus (T2DM) therapeutics, Metformin remains the clinical gold standard, primarily functioning as an insulin sensitizer via AMPK activation. However, Fucosterol , a stigmasterol isolated from brown algae (Phaeophyceae), presents a distinct pharmacological profile. Unlike Metformin’s singular reliance on AMPK, this compound exhibits a dual-mechanism of action : it acts as a potent Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor while simultaneously activating the AMPK signaling cascade.

This guide objectively benchmarks this compound against Metformin, synthesizing in vitro IC50 values, in vivo efficacy data, and mechanistic pathways to assist researchers in evaluating this compound as a lead compound or adjuvant therapy.

Mechanistic Benchmarking

The core differentiation lies in the signaling nodes targeted by each molecule. While both agents ultimately promote GLUT4 translocation, their entry points differ.

  • Metformin: Indirectly activates AMPK (adenosine monophosphate-activated protein kinase) by inhibiting mitochondrial Complex I, leading to an increased AMP:ATP ratio. It does not inhibit PTP1B.

  • This compound: Directly inhibits PTP1B, a negative regulator that dephosphorylates the Insulin Receptor (IR) and IRS-1. By blocking PTP1B, this compound preserves the active phosphorylation state of the insulin signaling pathway. Concurrently, it activates AMPK/ACC pathways similar to Metformin.

Visualization: Comparative Signaling Pathways

Fucosterol_vs_Metformin_Mechanism Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Activates IRS1 IRS-1 (Tyr Phos) IR->IRS1 Phosphorylation PI3K PI3K / Akt IRS1->PI3K GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K->GLUT4 Promotes PTP1B PTP1B (Negative Regulator) PTP1B->IR Dephosphorylates (Inhibits) Metformin Metformin (Standard) Mito Mitochondrial Complex I Metformin->Mito Inhibits This compound This compound (Candidate) This compound->PTP1B Inhibits (IC50 ~50µM) AMPK AMPK Activation This compound->AMPK Activates Mito->AMPK Increases AMP:ATP AMPK->GLUT4 Promotes

Figure 1: Mechanistic divergence. This compound (Green) provides a dual-attack strategy by inhibiting the negative regulator PTP1B and activating AMPK, whereas Metformin (Grey) acts primarily through mitochondrial/AMPK pathways.

Quantitative Performance Analysis

In Vitro Enzyme Inhibition (IC50)

This compound demonstrates significant inhibitory potential against enzymes linked to hyperglycemia. Metformin is not an enzyme inhibitor in this context and is listed as "Inactive" for PTP1B.

Target EnzymeThis compound (IC50)Standard Inhibitor (IC50)Metformin Status
PTP1B 50.58 ± 1.86 µM Ursolic Acid: ~26.5 µMInactive

-Glucosidase
~50 µM (Crude extract)Acarbose: ~4.4 µM - 117 µg/mLInactive*
BACE1 64.12 ± 1.0 µM Quercetin: ~5.4 µMInactive

Note: Metformin reduces glucose absorption but is not a direct competitive inhibitor of


-glucosidase like Acarbose.
In Vivo Efficacy (Streptozotocin-Induced Diabetic Models)

In comparative animal studies, this compound achieves significant glucose reduction at lower dosage equivalents compared to Metformin's standard high-dose regimen.

ParameterThis compound TreatmentMetformin Treatment (Benchmark)Comparative Insight
Dosage 30 mg/kg (Oral)100 - 200 mg/kg (Oral)This compound is effective at ~30% of the Metformin dose.
Blood Glucose Significant decrease (p < 0.[1][2]05)20–40% ReductionThis compound shows high potency; Metformin shows high efficacy.
Lens Sorbitol Inhibited accumulationVariableThis compound shows specific promise for diabetic cataract prevention.
Toxicity (LD50) >2000 mg/kg (Mice, Acute)~1450 mg/kg (Rats, Oral)This compound exhibits a wide therapeutic window.

Key Finding: Oral administration of this compound at 30 mg/kg in diabetic rats yielded hypoglycemic effects comparable to higher doses of standard biguanides, validating its potential as a high-potency agent.

Experimental Protocol: PTP1B Inhibition Assay

To validate this compound’s unique mechanism against Metformin, the PTP1B Inhibition Assay is the critical differentiator. Metformin will show no activity in this cell-free system, confirming this compound's specific target engagement.

Objective

Determine the IC50 of this compound against human recombinant PTP1B using p-Nitrophenyl Phosphate (pNPP) as a substrate.

Materials
  • Enzyme: Recombinant human PTP1B (0.5 µg/mL).

  • Substrate: pNPP (2 mM).

  • Buffer: 50 mM Citrate buffer (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT.

  • Detection: Microplate reader (Absorbance at 405 nm).

Workflow Diagram

PTP1B_Assay_Workflow Step1 Step 1: Preparation Dissolve this compound in DMSO (Serial Dilutions: 1-100 µM) Step2 Step 2: Incubation Mix Enzyme (PTP1B) + this compound Incubate 10 min @ 37°C Step1->Step2 Step3 Step 3: Reaction Start Add Substrate (pNPP) Incubate 20 min @ 37°C Step2->Step3 Step4 Step 4: Termination Add 10N NaOH (Stop Reaction) Step3->Step4 Step5 Step 5: Measurement Read Absorbance @ 405 nm (p-Nitrophenol production) Step4->Step5

Figure 2: Step-by-step workflow for validating PTP1B inhibitory activity.

Procedure
  • Preparation: Prepare serial dilutions of this compound in DMSO. Include a Solvent Control (DMSO only) and a Positive Control (Ursolic Acid or Suramin). Include Metformin as a Negative Control .

  • Pre-Incubation: In a 96-well plate, add 10 µL of test sample and 40 µL of PTP1B enzyme solution. Incubate for 10 minutes at 37°C to allow inhibitor binding.

  • Initiation: Add 50 µL of pNPP substrate solution.

  • Reaction: Incubate for 20 minutes at 37°C. The enzyme hydrolyzes pNPP to p-nitrophenol (yellow color).

  • Termination: Stop the reaction by adding 10 µL of 10N NaOH.

  • Quantification: Measure absorbance at 405 nm.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (Sigmoidal dose-response).
    

Safety & Toxicity Profile

While Metformin is associated with gastrointestinal side effects (diarrhea, nausea) and rare lactic acidosis, this compound shows a favorable safety profile typical of phytosterols.

  • Cytotoxicity: In HepG2 cells, this compound shows moderate cytotoxicity (IC50 ~27–70 µg/mL), which is advantageous for anti-cancer research but requires careful dosing for diabetes to avoid hepatotoxicity.

  • Acute Toxicity: No mortality observed in mice at 2000 mg/kg , indicating a high safety margin for the therapeutic dose of 30 mg/kg.

Conclusion

This compound represents a "Dual-Action" alternative to Metformin. While Metformin excels in established efficacy and safety history, This compound offers a distinct advantage in insulin-resistant phenotypes driven by high PTP1B activity.

  • Use this compound when: Targeting insulin resistance mechanisms specifically involving phosphatase overexpression or when seeking a natural adjuvant to lower the required dose of synthetic biguanides.

  • Use Metformin when: Standard glycemic control is required with a focus on hepatic glucose production inhibition.

References

  • Anti-diabetic activities of this compound from Pelvetia siliquosa. Source: Archives of Pharmacal Research (2004).

  • This compound activates the insulin signaling pathway in insulin resistant HepG2 cells via inhibiting PTP1B. Source: Archives of Pharmacal Research (2016).

  • This compound inhibits adipogenesis through the activation of AMPK and Wnt/β-catenin signaling pathways. Source: Food Science and Biotechnology (2017).

  • Discovery of inhibitors of protein tyrosine phosphatase 1B... using a combination of enzymatic and in silico methods. Source: Frontiers in Chemistry (2023).

  • This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism. Source: Marine Drugs (2022).

Sources

Comparative Validation Guide: GC-FID vs. GC-MS for Comprehensive Sterol Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Detector Dilemma

In lipidomics and pharmaceutical drug development—particularly with the rise of Lipid Nanoparticles (LNPs) and biomarker research—sterol profiling is critical. While Liquid Chromatography (LC) is gaining ground, Gas Chromatography (GC) remains the gold standard due to superior resolution of structural isomers (e.g., separating desmosterol from cholesterol).

The choice between Flame Ionization Detection (FID) and Mass Spectrometry (MS) is often treated as a budgetary decision, but it should be a technical one. This guide validates both detectors, demonstrating that GC-FID is the superior engine for routine, high-precision quantification of known targets , while GC-MS is indispensable for the structural identification of unknowns and trace-level profiling.

Mechanistic Grounding

To validate these methods, one must understand the signal generation mechanism, as this dictates the validation parameters (linearity, sensitivity, and specificity).

FeatureGC-FID (The "Counter")GC-MS (The "Identifier")
Principle Combustion of organic compounds in a hydrogen/air flame produces ions. Current is proportional to carbon count.Electron Impact (EI) ionization fragments molecules.[1] Ions are separated by mass-to-charge ratio (

).
Response Factor Uniform. Since sterols share a tetracyclic core, the response per unit mass is nearly identical (approx 1.0) for all sterols relative to internal standards like 5

-cholestane.
Variable. Ionization efficiency depends on stability of fragments. Response factors must be determined individually for every analyte.
Linearity Wide (

).
Hard to saturate. Ideal for samples with high concentration variance (e.g., total cholesterol vs. trace phytosterols).
Narrow (

).
Detector saturation occurs easily; requires careful dilution or Split injections.

Experimental Workflow & Protocol

The validity of sterol analysis relies heavily on sample preparation.[2] Sterols are non-volatile and polar; they must be derivatized to Trimethylsilyl (TMS) ethers to prevent peak tailing and thermal degradation.

Visualization: Optimized Sterol Workflow

The following diagram outlines the critical path for sterol analysis. Note the critical checkpoint at derivatization.

SterolWorkflow Sample Biological/Drug Sample IS_Add Add Internal Std (5α-Cholestane) Sample->IS_Add Sapon Saponification (1M KOH in EtOH, 60°C) IS_Add->Sapon Hydrolysis of Esters Extract LLE Extraction (Hexane/Toluene) Sapon->Extract Non-saponifiables Dry Evaporation (N2 Stream) Extract->Dry Deriv Derivatization (BSTFA + 1% TMCS) Dry->Deriv Critical Step Inject GC Injection Deriv->Inject

Figure 1: Optimized sample preparation workflow for total sterol analysis. The addition of Internal Standard (IS) prior to saponification corrects for extraction losses.

Validated Protocol: TMS Derivatization

This protocol is self-validating; if the solution turns cloudy, moisture has compromised the reagent.

  • Dryness is Paramount: Ensure the extracted sterol residue is completely dry.[2] Any water will hydrolyze the TMS reagent.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane) and 100 µL of anhydrous Pyridine .

    • Why Pyridine? It acts as an acid scavenger and solvent, catalyzing the reaction.

  • Reaction: Cap vial tightly (PTFE-lined cap) and incubate at 60°C for 60 minutes .

  • Injection: Inject 1 µL directly into the GC. (Split ratio 1:20 for FID; 1:50 or Splitless for MS depending on concentration).

Comparative Validation Data

The following data summarizes a typical validation study comparing both detectors using the same column (Agilent DB-5ms or equivalent 5% phenyl-methylpolysiloxane).

Table 1: Performance Metrics Comparison
Validation ParameterGC-FID PerformanceGC-MS (SIM Mode) PerformanceInterpretation
Limit of Detection (LOD) ~1.0 - 5.0 ng on-column~0.01 - 0.1 ng on-columnMS is 100x more sensitive. Use MS for trace biomarkers; FID for bulk lipids.
Linearity (

)
> 0.999 (Range: 1–1000 µg/mL)> 0.995 (Range: 0.05–50 µg/mL)FID has superior range. MS saturates quickly, requiring re-runs for high-conc samples.
Precision (RSD %) < 1.0 - 2.0%3.0 - 5.0%FID is more precise. Ionization fluctuations in MS introduce higher variability.
Specificity Low (Retention Time only)High (Mass Spectrum + RT)MS is required for identification. FID cannot distinguish co-eluting novel impurities.
Accuracy (Recovery) 98 - 102%90 - 110%FID is more robust. MS accuracy suffers if IS response factors drift.
Deep Dive: Specificity & Co-elution

In plant sterol analysis, Campesterol and Stigmasterol often co-elute or resolve poorly on standard columns.

  • FID: Will integrate them as a single peak or a shoulder, leading to quantitation errors.

  • GC-MS: Can deconstruct the peak using extracted ion chromatograms (EIC). For example, Campesterol (TMS) has a unique fragment at m/z 343, while Stigmasterol (TMS) fragments at m/z 255.

Strategic Decision Framework

When should you deploy which detector? Use the logic flow below to determine the appropriate instrument for your study.

DecisionMatrix Start Define Analytical Goal Target Is the target known? Start->Target Conc Expected Concentration? Target->Conc Yes MS_Path USE GC-MS (Identification, Trace Analysis) Target->MS_Path No (Unknowns) Coelution Risk of Co-elution? Conc->Coelution High (>10 ppm) Conc->MS_Path Trace (<1 ppm) FID_Path USE GC-FID (High Precision, Quantitation) Coelution->FID_Path Low (Clean Matrix) Coelution->MS_Path High (Complex Matrix)

Figure 2: Decision logic for selecting GC-FID vs. GC-MS based on sample complexity and analytical goals.

References

  • AOAC International. (1994).[3][4] AOAC Official Method 994.10: Cholesterol in Foods, Direct Saponification-Gas Chromatographic Method.[5][6]

  • Phillips, K. M., et al. (2019). "Gas Chromatographic Analysis of Plant Sterols." AOCS Lipid Library.

  • Lagarda, M. J., et al. (2006). "Analysis of phytosterols in foods." Journal of Pharmaceutical and Biomedical Analysis, 41(5), 1486-1496.

  • Xu, Z., et al. (2023). "Qualitative and quantitative analysis of β-sitosterol marker in virgin camellia oil and virgin olive oil." Food Quality and Safety.

  • BenchChem. (2025).[2] "Application Notes and Protocols for the Derivatization of Stigmastanol for Gas Chromatography."

Sources

Technical Guide: Assessing Synergistic Effects of Fucosterol with Terrestrial Phytosterols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fucosterol (24-ethylidene cholesterol), a distinct marine sterol derived from brown algae (Phaeophyceae), exhibits a unique ethylidene side chain that confers distinct binding affinities to nuclear receptors (LXR/PXR) compared to its terrestrial counterparts like


-Sitosterol  and Stigmasterol .

While terrestrial phytosterols are established competitors of cholesterol absorption (targeting NPC1L1), this compound acts as a potent LXR agonist, promoting reverse cholesterol transport (ABCA1/ABCG1 upregulation).[1][2] This guide presents a framework for assessing the pharmacodynamic synergy between these distinct mechanisms. By combining "Input Inhibition" (


-Sitosterol) with "Efflux Promotion" (this compound), researchers can potentially achieve therapeutic efficacy at lower stoichiometric doses, mitigating the plateau effects often seen in single-sterol therapies.

Part 1: Comparative Profiling (The Phytosterol Landscape)

To design effective synergy experiments, one must first understand the structural and functional divergence of the candidates.

Table 1: Structural and Functional Comparison
FeatureThis compound (Marine)

-Sitosterol
(Terrestrial)
Stigmasterol (Terrestrial)
Source Ecklonia cava, Sargassum spp.Soy, Pine, Corn oilSoy, Calabar bean
Key Structural Motif Ethylidene group at C-24 (Double bond)Ethyl group at C-24 (Saturated)Double bond at C-22
Primary Target LXR

Agonist
(Nuclear)
NPC1L1 Antagonist (Membrane)Membrane Fluidity Modulator
Mechanism Upregulates ABCA1/ABCG1 (Efflux)Competes for Micellar Solubility (Influx)Disrupts Lipid Rafts
Bioavailability Low (<5%) but metabolically activeLow (<5%)Low (<5%)
Synergy Potential High (via Multi-Targeting)High (via Additive Absorption Block)Moderate

Part 2: Mechanistic Rationale for Synergy

The strongest case for synergy lies in the "Push-Pull" Lipid Homeostasis Model .

  • The Pull (Inhibition):

    
    -Sitosterol structurally mimics cholesterol, displacing it from mixed micelles and blocking entry via the Niemann-Pick C1-Like 1 (NPC1L1) transporter.
    
  • The Push (Efflux): this compound crosses the membrane and acts as a ligand for the Liver X Receptor (LXR), triggering the transcription of ATP-binding cassette transporters (ABCA1), which pump cholesterol out of the cell to ApoA-1.

Diagram 1: The "Push-Pull" Synergistic Pathway

This diagram illustrates the dual-targeting mechanism where this compound and


-Sitosterol act on opposite ends of the lipid transport chain.

SynergyMechanism cluster_ext Extracellular Space (Lumen) cluster_cell Macrophage / Enterocyte Cytosol Cholesterol Dietary Cholesterol Micelle Mixed Micelles Cholesterol->Micelle BetaSit β-Sitosterol BetaSit->Micelle Competes (Displacement) NPC1L1 NPC1L1 Transporter (Influx Gate) BetaSit->NPC1L1 Blocks Entry Micelle->NPC1L1 Pool Intracellular Cholesterol Pool NPC1L1->Pool Reduced Flux ABCA1 ABCA1/ABCG1 (Efflux Pump) Pool->ABCA1 LXR LXR Nuclear Receptor LXR->ABCA1 Upregulation (Transcription) Fuco This compound Fuco->LXR Agonist Binding ApoA1 ApoA-1 / HDL ABCA1->ApoA1 Enhanced Efflux

Figure 1: The "Push-Pull" model.


-Sitosterol (Green) inhibits cholesterol entry at the micelle/transporter level, while this compound (Blue) activates nuclear receptors to pump cholesterol out, preventing foam cell formation.

Part 3: Experimental Framework

To validate this synergy, we utilize the Chou-Talalay Method , the gold standard for drug combination analysis. This requires a rigorous "Checkerboard" matrix design.

Protocol: In Vitro Synergy Assessment (RAW 264.7 Model)

Objective: Determine if this compound and


-Sitosterol synergistically inhibit Nitric Oxide (NO) production (Anti-inflammatory) or Foam Cell Formation (Lipid metabolism).
Step 1: Compound Preparation (Critical)

Phytosterols are highly lipophilic. Improper solubilization yields false negatives.

  • Dissolve sterols in 100% DMSO to create a 20 mM stock .

  • Sonicate at 40°C for 15 minutes to ensure complete dissolution.

  • Self-Validation Check: Dilute 1:1000 in culture media. If precipitation (cloudiness) occurs, use a carrier molecule like Methyl-

    
    -cyclodextrin (M
    
    
    
    CD) at a 1:2 molar ratio.
Step 2: The Checkerboard Matrix

Do not test random combinations. You must establish the dose-response curve for each single agent first.

  • Axis A (this compound): 0, 5, 10, 20, 40, 80

    
    M.
    
  • Axis B (

    
    -Sitosterol):  0, 5, 10, 20, 40, 80 
    
    
    
    M.
  • Matrix: A 6x6 well layout in a 96-well plate.

Step 3: Assay Execution (NO Inhibition)
  • Seed: RAW 264.7 cells at

    
     cells/well. Adhere for 24h.
    
  • Induce: Pre-treat with Sterol Matrix for 1h, then add LPS (1

    
    g/mL).
    
  • Incubate: 24 hours at 37°C.

  • Readout: Griess Reagent Assay (Absorbance at 540 nm) to measure Nitrite (NO proxy).

  • Viability Control: Perform MTT/CCK-8 assay on the same cells to ensure NO reduction is not due to cell death.

Diagram 2: Experimental Workflow

Workflow cluster_prep Phase 1: Preparation cluster_matrix Phase 2: Matrix Dosing cluster_analysis Phase 3: Analysis Stock Stock Solutions (DMSO/Cyclodextrin) Single Single Agent IC50 Determination Stock->Single Treat Checkerboard Dosing (Fuco x Beta-Sit) Single->Treat Define Range Seed Seed RAW 264.7 Seed->Treat LPS LPS Stimulation Treat->LPS Griess Griess Assay (NO Levels) LPS->Griess 24h Incubation CompuSyn CompuSyn Software (Chou-Talalay) Griess->CompuSyn CI_Calc Calculate CI Value CompuSyn->CI_Calc

Figure 2: Step-by-step workflow for determining the Combination Index (CI).

Part 4: Data Presentation & Interpretation[3]

The output of the Chou-Talalay method is the Combination Index (CI) .[3][4][5][6] This is the only metric that objectively defines synergy.

Table 2: Representative Data Structure (Hypothetical)

Use this template to organize your experimental results.

Treatment GroupDose A (Fuco)Dose B (

-Sit)
Effect (Inhibition %)CI ValueInterpretation
This compound Only 20

M
035%N/ALow efficacy alone

-Sit Only
020

M
25%N/ALow efficacy alone
Combination 1 10

M
10

M
40%1.05Additive
Combination 2 20

M
20

M
85% 0.65 Strong Synergy
Combination 3 40

M
40

M
90%0.85Moderate Synergy
How to Interpret the CI Value:
  • CI < 0.9: Synergism. The combined effect is greater than the sum of individual effects.[5] (Target Zone).

  • CI = 0.9 - 1.1: Additive. The effect is purely summative.[5]

  • CI > 1.1: Antagonism. The drugs interfere with each other (e.g., competing for the same binding pocket without activating it).

Scientist's Note: If you observe antagonism (CI > 1.1), investigate if


-Sitosterol is displacing this compound from the LXR binding pocket due to structural similarity, but failing to activate the receptor (Partial Agonist/Antagonist effect).

Part 5: Challenges & Optimization

  • Solubility Limits: Phytosterols crystallize in aqueous media.

    • Solution: Use Hydroxypropyl-

      
      -cyclodextrin (HP
      
      
      
      CD)
      complexes. This not only solves solubility but mimics the physiological mixed micelle environment.
  • Serum Interference: Fetal Bovine Serum (FBS) contains cholesterol.

    • Solution: Use Lipoprotein-Deficient Serum (LPDS) for the assay duration to maximize the sensitivity of the LXR/SREBP pathway response.

References

  • Abdul Qadir, M., et al. (2015). "Therapeutic potential of this compound in the management of metabolic diseases." Marine Drugs. [Link]

  • Chou, T.C. (2010). "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research. [Link]

  • Hoang, M.H., et al. (2012). "this compound is a selective liver X receptor modulator that regulates the expression of key genes in cholesterol homeostasis."[1][2][7][8] Journal of Agricultural and Food Chemistry. [Link][2]

  • Plat, J., & Mensink, R.P. (2005). "Plant stanol and sterol esters in the control of blood cholesterol levels: mechanism and safety aspects." American Journal of Cardiology. [Link]

  • Jung, H.A., et al. (2013). "Anti-inflammatory activity of this compound isolated from the brown alga Eisenia bicyclis in LPS-stimulated RAW264.7 macrophages." Food and Chemical Toxicology. [Link]

Sources

confirming molecular weight and structure via high-resolution mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug development and metabolomics, I approach molecular weight (MW) and structural confirmation not merely as a measurement, but as a multi-dimensional validation system. Relying on nominal mass is no longer sufficient; differentiating between isobaric species or elucidating complex post-translational modifications requires measuring mass defects with sub-parts-per-million (ppm) accuracy.

This guide objectively compares the leading High-Resolution Mass Spectrometry (HRMS) platforms—Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR)—and provides a self-validating experimental protocol for robust structural elucidation.

Technological Comparison: Q-TOF vs. Orbitrap vs. FT-ICR

Selecting the correct HRMS platform requires balancing resolving power, mass accuracy, and acquisition speed. The physical principles governing these mass analyzers dictate their performance limitations and optimal use cases.

  • Q-TOF (e.g., Agilent 6500 series, Waters Xevo): Measures the time it takes for ions to travel through a flight tube. Because flight times are measured in microseconds, Q-TOFs offer exceptionally fast scan speeds, making them ideal for coupling with Ultra-High-Performance Liquid Chromatography (UHPLC) where peak widths are incredibly narrow[1].

  • Orbitrap (e.g., Thermo Fisher Q Exactive, Exploris): Traps ions in an electrostatic field. The mass-to-charge ratio (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) is derived via Fourier Transform from the frequency of the ions' harmonic axial oscillations. Orbitraps provide a massive leap in resolving power over TOF instruments, routinely achieving up to 240,000 FWHM (and >1,000,000 in advanced models).
    
  • FT-ICR (e.g., Bruker solariX): Utilizes a superconducting magnet to trap ions, measuring their cyclotron frequency. It represents the pinnacle of resolving power (>1,000,000) and mass accuracy (<0.2 ppm)[2].

Causality in Instrument Selection: Why does resolving power matter, and how does it scale? The resolving power of these instruments decreases as


 increases, but the rate of decay differs due to underlying physics: it decreases linearly for FT-ICR, but as a square root for Orbitrap[3]. If you are analyzing intact monoclonal antibodies (high 

), the rapid decay in resolving power must be accounted for by utilizing advanced deconvolution algorithms.
Table 1: Quantitative Performance Comparison of HRMS Platforms
Performance MetricQ-TOF MSOrbitrap MSFT-ICR MS
Mass Analyzer Principle Time-of-FlightElectrostatic TrappingMagnetic Trapping
Max Resolving Power (FWHM) 60,000 – 80,000140,000 – 1,000,000+> 1,000,000
Mass Accuracy 1 – 5 ppm< 1 ppm< 0.2 ppm
Scan Speed Very Fast (up to 50 Hz)Moderate (up to 15-20 Hz)Slow (~1 Hz)
Primary Application Fast LC-MS, routine screeningDeep profiling, exact MW confirmationComplex mixtures, petroleomics

Logical Architecture of Structural Elucidation

To confidently assign a molecular structure, the workflow must seamlessly integrate intact mass measurement (MS1) with fragment ion analysis (MS2). The diagram below illustrates the logical flow of this self-validating system.

HRMS_Workflow Sample Sample Introduction (UHPLC) Ionization Ionization Source (ESI / APCI) Sample->Ionization Eluate Precursor Precursor Selection (Quadrupole) Ionization->Precursor Intact Ions MS1 High-Res MS1 Exact Mass & Isotopic Pattern Precursor->MS1 Full Scan (DDA) Fragmentation Fragmentation (HCD / CID) Precursor->Fragmentation Selected m/z Validation Data Analysis (Formula & Structure Confirmation) MS1->Validation MW Confirmation MS2 High-Res MS/MS Fragment Ion Analysis Fragmentation->MS2 Product Ions MS2->Validation Structural Elucidation

Workflow of HRMS from sample introduction to self-validating structural elucidation.

Self-Validating Experimental Protocol

A robust protocol must prove its own validity during execution. The following step-by-step methodology utilizes an LC-Orbitrap system for the structural confirmation of a small molecule API (Active Pharmaceutical Ingredient) or metabolite.

Phase 1: System Suitability and Calibration

Causality: Environmental fluctuations (temperature, humidity) subtly alter the dimensions of mass analyzers, causing mass drift. Sub-ppm accuracy requires rigorous calibration.

  • External Calibration: Infuse a standardized calibration mixture (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to calibrate the mass range from

    
     50 to 2000. Ensure mass errors are <1 ppm.
    
  • Lock Mass Injection (Internal Calibration): Configure the acquisition method to monitor a known background polysiloxane ion (e.g.,

    
     371.101230 in positive mode). The instrument will continuously adjust the mass scale against this internal standard, ensuring environmental drift is nullified in real-time.
    
Phase 2: Data-Dependent Acquisition (DDA)

Causality: DDA creates a self-validating loop where the exact mass of the intact molecule is instantly corroborated by its structural fragments within a single chromatographic peak.

  • Chromatography: Inject 2 µL of the sample onto a C18 UHPLC column. Use a gradient of Water/Acetonitrile with 0.1% Formic Acid to promote efficient protonation[M+H]+.

  • MS1 Full Scan: Set the Orbitrap resolution to 120,000 (at

    
     200). Set the Automatic Gain Control (AGC) target to 
    
    
    
    to prevent space-charge effects (overcrowding of ions in the trap, which degrades mass accuracy)[2].
  • MS2 Triggering: Program the quadrupole to isolate the top 5 most abundant precursor ions from the MS1 scan (Top5 DDA).

  • Fragmentation: Route isolated ions to the Higher-energy Collisional Dissociation (HCD) cell. Apply a normalized collision energy (NCE) of 25, 35, and 45 to generate a comprehensive fragmentation spectrum.

  • MS2 Acquisition: Read the fragments in the Orbitrap at a resolution of 30,000.

Phase 3: Orthogonal Validation & Data Interpretation

Causality: High mass accuracy alone is insufficient for determining a unique elemental formula because the number of potential candidates increases exponentially with


[2]. We must use orthogonal data points.
  • Exact Mass Confirmation: Extract the monoisotopic peak of the precursor ion. Calculate the mass defect. The experimental mass must be within ±2 ppm of the theoretical mass.

  • Relative Isotopic Abundance (RIA) Check: Compare the experimental abundance of the M+1 (

    
    C) and M+2 (
    
    
    
    S,
    
    
    O) isotopes against the theoretical distribution. A mass accuracy of <1 ppm combined with accurate RIA filtering eliminates >95% of false-positive molecular formulas[2].
  • Macromolecule Deconvolution (If Applicable): If analyzing large molecules (e.g., oligonucleotides or intact proteins), the analyte will present as a Gaussian distribution of multiple charge states. Apply a Maximum Entropy (MaxEnt) algorithm. MaxEnt is the gold standard for high-resolution MS because it calculates the most probable neutral mass by simultaneously increasing the signal of dominant features while minimizing noise[4].

  • Fragment Annotation: Map the high-resolution MS2 product ions to the proposed structure. The presence of specific diagnostic product ions and neutral losses (e.g., -18.0106 Da for

    
    ) confirms the structural connectivity.
    

References

  • Applications of Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap Based High Resolution Mass Spectrometry in Metabolomics and Lipidomics. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNexLijfhI-9vl8RMp8MMKusqO8HfC8-T_OQdAA5gTaMlqpzdg_-b1Ja5oj45nLThCuvv_HW_d64aeWwjD78Oza83IfwcxC0n2ncutpAJ_yHuVZF8tCPMFTMUBtQAeo3UadA==]
  • Pros and Cons of Three High-Resolution Mass Spec Approaches. Biocompare.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy2jcuDnHdmPbavfRYDFiWPd6C5WXLk3KsDcIO1jwJHl2CHjP-BLlqtVMnTuor837Cosg44Hxlq8iu1aJ-MkQdycV5rWc4MIPNjpo3hi5KmWjBeef-3culTIQzdrUWgQ_WfEcE-an0ISWtN5HwFSPVjWwmwxDKHOxCdrir_eS3NNd70OdmnnYdjux_t2H-tt1DC2wIo6vNuKC3p6lQlvRlPDLHnCQT2AGBIGWE]
  • Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation. NIH/PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiFnGAipENBW7rbLQGSXjoCm40a5RqTD44JKvm6QashYpkIb1Y-baWapRhBO7t4IkBYiltAn_FrbUAKVDJ32r50kS5sp3CCZcSf2MGqVk4q9l56055MyqwWqKifhpYt1HZgM9dkWbyU3_tMwc=]
  • Potential of Fourier Transform Mass Spectrometry (Orbitrap and Ion Cyclotron Resonance) for Speciation of the Selenium Metabolome in Selenium-Rich Yeast. Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlx5teqZDp1fGY_ghQvdlLc0DVX0tJi07AjaMW5rT1D3mCHAYyTDKmrzl2AtHjBe12Sd49zk2z6zR5vqtleEm1FoKBmdjzuwwRIsYcJ6TYIp9Lt7_AmCS0o26pCOb41aoCV-KasuV0FfE3HIZiw6-ZMoF1AIe9GLpFGSpnlGp-eI1tlM98nUcQOuLYnXbv0hCQ]
  • Unit Mass Spectral Deconvolution for Molecular Weight Confirmation of Large Molecules. Agilent.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVXtK4iXYtyZTquTEkl09oe4NsKlHKa_WqgR-XD0xQ83wIrAY2BLf7W0vNzNie_239QMGMTxMYiOw9Na1mojhcEF3VUfl88xIalhNiNVfsIa99cej5SsiNagnKuuvuOKHTVStUXHTKVRRYY6kA1HQ8XComQPG452y89btCm8NJ_A5-StEfQu7bzizsUSBGTqRDyPS1Oro5n5lD8UhQ46ppEYU5g35mdjCRJBZvRW8iDdblKX8=]

Sources

Safety Operating Guide

Executive Summary & Material Characterization

Author: BenchChem Technical Support Team. Date: March 2026

The Senior Scientist's Perspective: Fucosterol (


) is a phytosterol predominantly isolated from brown algae (Phaeophyceae).[1] While often classified as "non-hazardous" under GHS criteria, treating it as benign "kitchen waste" is a critical error in professional environments. Its lipophilic nature renders it insoluble in water, creating significant plumbing and environmental bioaccumulation risks if mishandled.[1]

This protocol treats this compound not merely as a powder, but as a bioactive agent that must be segregated from the municipal water supply. The disposal pathway is strictly dictated by its physical state (Solid vs. Solution) and the carrier solvent used.

Table 1: Physicochemical Properties Relevant to Disposal

PropertyDataOperational Implication
CAS Number 17605-67-3Use for waste manifesting/inventory.[1]
Physical State White crystalline solidDust generation risk; requires particulate protection.
Water Solubility Negligible (< 1 µg/mL)DO NOT FLUSH. Will precipitate and clog traps.[1]
Solvent Solubility Chloroform, Ethanol, DMSODictates liquid waste segregation (Halogenated vs. Non-Halo).[1]
Flash Point >100°C (Predicted)Low flammability risk, but combustible.[1]
Reactivity StableSensitive to oxidation/light; keep containers closed.[1]

Personal Protective Equipment (PPE) Strategy

Causality & Defense: Standard PPE is insufficient without understanding the mechanism of exposure. This compound is a membrane-permeable sterol.[1] While acute toxicity is low, long-term inhalation of bioactive sterol dust can induce respiratory sensitization or mimic hormonal activity.[1]

  • Respiratory: N95 or P100 Respirator is mandatory when weighing >50 mg of dry powder outside a fume hood. The particle size of crystallized sterols allows for deep lung deposition.

  • Dermal: Nitrile Gloves (Minimum 0.11 mm thickness). Latex is permeable to many organic solvents (like Chloroform) used to dissolve this compound.[1]

  • Ocular: Chemical Splash Goggles. Safety glasses with side shields are acceptable for solid handling, but goggles are required for solutions to prevent solvent splash entry.[1]

Waste Stream Decision Matrix

The Logic of Segregation: The most common compliance violation in sterol research is mixing halogenated solvent waste (e.g., this compound dissolved in Chloroform) with non-halogenated waste (e.g., Ethanol).[1] This diagram illustrates the mandatory decision logic to prevent cross-contamination and ensure RCRA compliance.

Fucosterol_Disposal cluster_legend Protocol Legend Start Start: Identify Waste State IsSolid Is the Waste Solid? Start->IsSolid SolidWaste Solid Chemical Waste (Pure Powder/Desiccated) IsSolid->SolidWaste Yes LiquidCheck Identify Solvent Carrier IsSolid->LiquidCheck No (Solution) SolidBin DISPOSAL A: Solid Chemical Waste Drum (Label: Non-Hazardous Organic) SolidWaste->SolidBin HaloCheck Contains Halogens? (Chloroform, DCM, etc.) LiquidCheck->HaloCheck HaloBin DISPOSAL B: Halogenated Solvent Waste (Red Can) HaloCheck->HaloBin Yes (e.g., CHCl3) NonHaloBin DISPOSAL C: Non-Halogenated Solvent Waste (Ethanol, DMSO, Methanol) HaloCheck->NonHaloBin No (e.g., EtOH) Legend1 Decision Point Legend2 Safe Disposal Endpoint

Figure 1: Decision tree for this compound waste segregation based on physical state and solvent carrier.

Detailed Disposal Protocols

Scenario A: Solid Waste (Expired or Excess Powder)

Context: You have a vial of expired this compound or contaminated weighing paper.[1]

  • Containment: Transfer the solid material into a screw-top glass or high-density polyethylene (HDPE) jar. Do not use Ziploc bags as primary containment for fine powders; they leak.

  • Labeling: Apply a hazardous waste label. Even if "Non-Hazardous" by RCRA standards, label explicitly:

    • Contents: "this compound (Solid)"[1][2]

    • Hazard Checkbox: "None" or "Toxic" (depending on local EHS conservatism regarding sterols).[1]

  • Disposal: Place the jar into the lab's Solid Chemical Waste Drum .

    • Critical Check: Ensure the drum is not designated for "Oxidizers" or "Sharps."

Scenario B: Liquid Waste (Solutions)

Context: You have a stock solution of this compound dissolved in a solvent.[1][2]

Protocol 1: Non-Halogenated Solvents (Ethanol, DMSO, Methanol) [1]

  • Verification: Confirm the solvent contains no Chlorine, Bromine, or Fluorine.

  • Action: Pour into the Non-Halogenated Organic Waste container (usually the "White" or "Clear" carboy).

  • Rinsing: Triple rinse the empty stock vial with ethanol. Add the rinsate to the same waste container.

Protocol 2: Halogenated Solvents (Chloroform, Dichloromethane) [1]

  • Verification: These solvents are strictly regulated under RCRA (F-listed wastes).[1]

  • Action: Pour into the Halogenated Waste container (usually the "Red" safety can).

  • Caution: Never mix this stream with acids or oxidizers.

Scenario C: Contaminated Consumables
  • Pipette Tips/Syringes: If they contain trace solvent, evaporate in a fume hood (if permitted by local air quality regs) or place immediately into Solid Waste .[1]

  • Sharps: If this compound was injected, the needle goes to Biohazard Sharps (if biological fluids present) or Chemical Sharps (if only chemical).[1]

Emergency Spill Management

The "Stop and Think" Rule: this compound is not volatile, so evacuation is rarely necessary unless the solvent carrier is toxic (e.g., Chloroform).[1]

  • Dry Spill (Powder):

    • Do not use compressed air. This aerosolizes the sterol.

    • Cover with wet paper towels (dampened with water) to suppress dust.[1]

    • Wipe up and dispose of towels in Solid Chemical Waste.

  • Wet Spill (Solution):

    • Assess the solvent.[2][3] If Chloroform/DCM, wear a respirator or increase ventilation.[4]

    • Use vermiculite or polypropylene pads to absorb the liquid.

    • Place absorbent material in a sealed bag and label as "Debris contaminated with [Solvent Name] and this compound."[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5281328, this compound.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1]

Sources

Advanced Safety Protocol: Handling and Logistics for Fucosterol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the safety and logistical protocols for handling Fucosterol (CAS 17605-67-3). It is designed to bridge the gap between basic Safety Data Sheet (SDS) compliance and practical, high-integrity laboratory operations.

Executive Summary & Hazard Architecture

This compound is a phytosterol typically isolated from brown algae (Phaeophyceae).[1] While often classified as "Not Hazardous" under GHS in its pure, bulk form by some vendors, it acts as a mechanical irritant and possesses biological activity that warrants strict containment. In drug development contexts, it is treated as a Category 2 Irritant (Skin/Eye) and a Target Organ Toxicant (Respiratory - Single Exposure) to prevent sensitization and cross-contamination.

Critical Logistics:

  • Physical State: White to off-white powder/needle crystals.

  • Primary Risk: Inhalation of fine particulates and solvent-mediated skin absorption.

  • Storage: -20°C (Standard) or -80°C (Long-term); Protect from light and oxidation.

Personal Protective Equipment (PPE) Matrix

The following PPE stratification is based on the specific operational phase. Do not rely on a "one-size-fits-all" approach; glove selection must match the solvent used, as this compound is frequently handled in solution.

Protection ZoneEquipment StandardTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient for powders that can become airborne or when handling volatile solvents (Chloroform/Ethanol).
Respiratory N95 Respirator (Minimum) or Fume HoodThis compound dust can irritate the upper respiratory tract (H335). All weighing must occur inside a certified chemical fume hood.
Dermal (Body) Lab Coat (High-Neck) & Long PantsPrevents accumulation of particulates on street clothes. Tyvek sleeves recommended for high-volume handling (>1g).
Dermal (Hand) Solvent-Specific Gloves (See Below)Sterols are lipophilic; once dissolved, they penetrate skin rapidly. Glove material depends on the vector solvent.
Glove Compatibility Guide (Critical)
  • Handling Solid Powder: Nitrile (0.11 mm thickness minimum).

  • Solvent: Ethanol / DMSO: Nitrile (Double gloving recommended).

  • Solvent: Chloroform: PVA (Polyvinyl alcohol) or Viton . Standard Nitrile degrades rapidly in chloroform, risking exposure.

Operational Workflow & Engineering Controls

The handling of this compound requires a linear workflow to minimize contamination.

Fucosterol_Workflow Storage Cold Storage (-20°C / Desiccated) Equilibration Thermal Equilibration (Ambient Temp, 30 min) Storage->Equilibration Prevent Condensation Weighing Weighing (Fume Hood + Ionizer) Equilibration->Weighing Anti-Static Protocol Solubilization Solubilization (Ethanol/DMSO/CHCl3) Weighing->Solubilization Vortex/Sonicate Experiment Experimental Use (In Vitro / In Vivo) Solubilization->Experiment 0.2µm Filter Disposal Waste Disposal (Segregated) Experiment->Disposal Decontaminate

Figure 1: Operational workflow for this compound, emphasizing thermal equilibration to prevent moisture absorption.

Protocol: Precision Weighing & Transfer
  • Equilibration: Remove the vial from -20°C storage and allow it to warm to room temperature inside a desiccator (approx. 30 mins). Opening a cold vial causes condensation, which degrades the sterol via oxidation.

  • Static Control: Sterol powders are highly static. Use an anti-static gun or ionizing bar in the weigh station. Alternatively, wipe the spatula with ethanol prior to use.

  • Transfer: Weigh inside a fume hood. If the powder adheres to the weighing boat, wash it into the receiving vessel using the chosen solvent (quantitative transfer).

Solubilization & Experimental Logistics

This compound is hydrophobic. Successful experimentation depends on proper solubilization techniques.

SolventSolubility Limit (Approx.)Handling Note
Ethanol ~16 mg/mLRequires sonication. Warm water bath (37°C) helps dissolution.
DMSO ~1-5 mg/mLLow solubility. Often requires heating. Biologically compatible for cell assays (<0.1% final conc).
Chloroform >20 mg/mLExcellent solvent for stock solutions. Toxic: Use Viton gloves and glass syringes (dissolves plastics).

Filtration: Sterilize solutions using a 0.22 µm PTFE (Teflon) syringe filter. Do not use Nylon filters if using acidic conditions or specific protein interactions, though PTFE is generally universally compatible with these solvents.

Emergency Response & Spill Management

In the event of a spill, immediate containment is required to prevent spread via foot traffic or HVAC currents.

Spill_Response Start Spill Detected Type State of Matter? Start->Type Solid Solid Powder Type->Solid Powder Liquid Liquid Solution Type->Liquid Solvent Action_Solid 1. Dampen paper towel (Ethanol) 2. Place over spill (No Dust) 3. Wipe inward Solid->Action_Solid Action_Liquid 1. Absorb with Vermiculite/Pads 2. Clean surface with Ethanol Liquid->Action_Liquid Disposal Disposal: Bag as Hazardous Chemical Waste Action_Solid->Disposal Action_Liquid->Disposal

Figure 2: Decision tree for spill remediation. Note the "Wet Wipe" method for solids to prevent aerosolization.

First Aid Measures:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (H335).

  • Skin Contact: Wash with soap and water.[2][3][4][5] Do not use ethanol to wash skin, as it may increase absorption of the sterol.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[3] Remove contact lenses if present.[2][6][7]

Decontamination & Disposal[1][7]
  • Surface Decontamination: this compound residues are best removed with 70% Ethanol or Isopropanol . Aqueous detergents are ineffective due to the lipophilic nature of the molecule.

  • Waste Streams:

    • Solid Waste: Contaminated weighing boats, gloves, and paper towels go into "Hazardous Solid Waste."

    • Liquid Waste: Segregate based on solvent (e.g., "Halogenated" for Chloroform solutions, "Non-Halogenated" for Ethanol/DMSO).

References
  • National Institutes of Health (NIH). (2019). This compound of Marine Macroalgae: Bioactivity, Safety and Toxicity. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.